molecular formula C8H9BO3 B1463746 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-26-0

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1463746
CAS No.: 947163-26-0
M. Wt: 163.97 g/mol
InChI Key: GAGAFKOBUXAXBW-UHFFFAOYSA-N
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Description

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-6-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGAFKOBUXAXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947163-26-0
Record name 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol
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Foundational & Exploratory

6-Methoxybenzo[c]oxaborol-1(3H)-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Authored by Gemini, Senior Application Scientist

Foreword: The Ascendance of Benzoxaboroles in Modern Therapeutics

The benzoxaborole scaffold has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] This unique boron-heterocyclic structure possesses a fascinating combination of stability, drug-like properties, and a distinctive mechanism of action. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to form stable, yet reversible, covalent bonds with biological nucleophiles like the hydroxyl groups found in sugars or the active sites of enzymes.[3] This capability has led to the development of groundbreaking drugs, including the antifungal Tavaborole (AN2690) for onychomycosis and the anti-inflammatory Crisaborole for atopic dermatitis.[4][5][6]

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a member of this esteemed chemical class. Understanding its synthesis is not merely an academic exercise; it is a gateway to exploring novel derivatives and expanding the therapeutic potential of this remarkable scaffold. This guide provides a detailed, field-proven perspective on the synthesis of 6-methoxybenzo[c]oxaborol-1(3H)-ol, grounded in established chemical principles and cutting-edge methodologies. We will dissect the strategic choices behind each synthetic step, offering a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a benzoxaborole hinges on the efficient construction of its defining bicyclic core. A logical retrosynthetic analysis reveals that the target molecule, 6-Methoxybenzo[c]oxaborol-1(3H)-ol, can be disconnected via an intramolecular esterification (dehydration) of the corresponding ortho-substituted arylboronic acid: (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid .

This key intermediate becomes our central synthetic target. The challenge then bifurcates into two primary strategic questions:

  • The Boron Question: How and when is the boron moiety introduced onto the aromatic ring?

  • The Carbon Question: How is the ortho-hydroxymethyl group installed?

This leads to two principal forward-synthetic strategies, each with distinct advantages and considerations.

G Target 6-Methoxybenzo[c]oxaborol-1(3H)-ol Intermediate (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid Target->Intermediate Intramolecular Esterification (Retron) StrategyA Strategy A: Late-Stage Borylation Intermediate->StrategyA StrategyB Strategy B: Early-Stage Borylation Intermediate->StrategyB StartA 1-Bromo-2-(bromomethyl)-4-methoxybenzene StrategyA->StartA Start with C1-functionalized arene StartB 2-Bromo-5-methoxytoluene StrategyB->StartB Start with borylation-ready arene

Caption: Retrosynthetic analysis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

  • Strategy A (Late-Stage Borylation): This approach involves preparing a suitably functionalized benzene ring containing the methoxy group and a protected or precursor form of the hydroxymethyl group. The boron atom is introduced in a later step, often via metal-halogen exchange followed by quenching with a borate ester.

  • Strategy B (Early-Stage Borylation): This is often the more versatile and modern approach. It begins with a simpler substituted arene (e.g., a substituted toluene) which is first borylated. The ortho-methyl group is then functionalized in a subsequent step to generate the required hydroxymethyl moiety, leading to spontaneous or induced cyclization.

For this guide, we will focus on Strategy B , as it leverages highly reliable and scalable transition-metal-catalyzed reactions, offering superior functional group tolerance and avoiding the cryogenic conditions and pyrophoric reagents associated with traditional organolithium chemistry.[3][7]

Part 2: The Core Synthesis Pathway (Strategy B)

This pathway represents a robust and adaptable method for synthesizing a wide array of benzoxaboroles. The synthesis proceeds in three key stages: Borylation, Benzylic Functionalization, and Cyclization.

G Start 2-Bromo-5-methoxytoluene Starting Material Borylated 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxytoluene Intermediate 1 (Boronate Ester) Start->Borylated Pd-Catalyzed Borylation (Miyaura Borylation) Brominated 1-(Bromomethyl)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene Intermediate 2 Borylated->Brominated Radical Bromination (NBS, Initiator) Final 6-Methoxybenzo[c]oxaborol-1(3H)-ol Final Product Brominated->Final Hydrolysis & Spontaneous Cyclization

Caption: Overview of the primary synthesis pathway for 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Step 1: Palladium-Catalyzed Miyaura Borylation

The first critical step is the regioselective installation of a boronate ester onto the aromatic core. The Miyaura borylation is the industry-standard for this transformation due to its exceptional reliability and broad substrate scope.[3]

  • Reaction: 2-Bromo-5-methoxytoluene is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

  • Causality Behind Choices:

    • Catalyst System: A common and effective system is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently. Newer nickel-based catalyst systems are also emerging as a cost-effective and sustainable alternative.[8][9]

    • Base: Potassium acetate (KOAc) is a frequently used mild base. Its role is to facilitate the transmetalation step within the catalytic cycle, where the boronate group is transferred to the palladium center.

    • Solvent: Anhydrous aprotic polar solvents like dioxane or DMSO are ideal as they solubilize the reactants and are stable under the reaction conditions.

    • Boron Source: B₂pin₂ is a stable, easy-to-handle solid, making it a preferred reagent over gaseous or pyrophoric boron sources. The resulting pinacol ester is robust and easily purified via chromatography.

G cluster_0 Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal B₂(OR)₄ Base PdII_Boryl Ar-Pd(II)-B(OR)₂ L₂ Transmetal->PdII_Boryl RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 Ar-B(OR)₂

Caption: The catalytic cycle for Palladium-catalyzed Miyaura borylation.

Step 2: Radical-Initiated Benzylic Bromination

With the boronate ester in place, attention turns to functionalizing the methyl group. Free-radical bromination is the method of choice for selectively halogenating the benzylic position without affecting the aromatic ring or the boronate ester.

  • Reaction: The borylated intermediate is treated with N-Bromosuccinimide (NBS) and a radical initiator.

  • Causality Behind Choices:

    • Brominating Agent: NBS is the preferred reagent over elemental bromine. It provides a low, constant concentration of Br₂ in the reaction mixture, which minimizes side reactions such as aromatic bromination.

    • Initiator: AIBN (Azobisisobutyronitrile) is a common thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction. Photochemical initiation can also be used.

    • Solvent: Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are used to prevent ionic reactions and promote the radical pathway.

Step 3: Hydrolysis and Spontaneous Cyclization

The final step is the conversion of the benzylic bromide to a benzylic alcohol, which triggers the formation of the benzoxaborole ring.

  • Reaction: The crude benzylic bromide is subjected to hydrolysis.

  • Causality Behind Choices:

    • Hydrolysis: This transformation can often be achieved simply during the aqueous workup of the previous step. The boronic acid moiety itself can sometimes be deprotected from its pinacol ester under these conditions.

    • Spontaneous Cyclization: The resulting (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid is highly predisposed to intramolecular cyclization. The proximity of the acidic B(OH)₂ group and the nucleophilic -CH₂OH group results in a rapid, often spontaneous, dehydration to form the stable five-membered oxaborole ring.[3] Mild heating or a slightly acidic workup can ensure complete conversion.

    • Purification: The final product can be purified by recrystallization or silica gel chromatography to yield 6-Methoxybenzo[c]oxaborol-1(3H)-ol as a solid.

Part 3: Experimental Protocols and Data

Detailed Experimental Protocol

Caution: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxytoluene (Intermediate 1)

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-methoxytoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.2 M.

  • Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield Intermediate 1 as a white solid.

Step 2: Synthesis of 1-(Bromomethyl)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.1 eq).

  • Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. The reaction can be initiated with a UV lamp if preferred. Monitor the reaction by TLC or ¹H NMR.

  • Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure. The crude Intermediate 2 is typically used in the next step without further purification due to its lability.

Step 3: Synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (Final Product)

  • Dissolve the crude Intermediate 2 in a mixture of THF and water (e.g., 10:1 v/v).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to afford 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Data Summary Table
StepKey Reagents & CatalystsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Borylation B₂pin₂, Pd(dppf)Cl₂, KOAcDioxane80-9012-1675-90%
2. Bromination NBS, AIBNCCl₄~772-4(Used Crude)
3. Cyclization WaterTHF/H₂O254-660-80% (over 2 steps)

Part 4: Emerging Synthetic Methodologies

The field of organoboron chemistry is dynamic. While the described pathway is robust, researchers should be aware of novel methods that offer alternative advantages, such as avoiding transition metals or enabling different substitution patterns.

  • Brønsted Acid-Catalyzed ortho-Oxalkylation: A metal-free approach has been developed for the synthesis of benzoxaboroles by reacting arylboronic acids with aldehydes or ketones in the presence of a Brønsted acid. This method directly forges the C-C bond and facilitates cyclization in a single pot.[10]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: For more complex, substituted benzoxaboroles, Rh-catalyzed cycloaddition strategies offer a powerful way to construct the core aromatic ring and the benzoxaborole structure simultaneously from simpler alkyne precursors.[11]

  • Enantioselective Synthesis: For applications requiring chiral centers at the C3 position, organocatalytic methods using cinchona alkaloids have been developed to achieve high enantioselectivity via an asymmetric oxa-Michael addition.[12]

These advanced methods highlight the versatility of benzoxaborole synthesis and provide a rich toolbox for the medicinal chemist to explore novel chemical space.

References

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
  • 3,3-dimethyl-6-nitrobenzo[c][4][13]oxaborol-1(3H)-ol. Benchchem.

  • 3H-benzo[c][4][13]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate.

  • Tavaborole Synthetic Routes. MedKoo Biosciences.
  • Catalytic and Biological Applic
  • Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids.
  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690)
  • Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition.
  • WO2017125835A1 - Process for preparation of tavaborole.
  • Bis(pinacoloto)diboron/4-Phenylpyridine System for One-Pot Photocatalyzed Borylation and Reduction of Aldehyde: Synthesis of Tavaborole in a Flow Reactor. Thieme E-Books & E-Journals.
  • Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00728C.
  • AN-2690, a Novel Antifungal for the Topical Tre
  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PubMed Central.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.

Sources

An In-depth Technical Guide to the Mechanism of Action of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (Tavaborole)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxybenzo[c]oxaborol-1(3H)-ol, clinically known as tavaborole (formerly AN2690), represents a significant advancement in antifungal therapy as a first-in-class oxaborole agent.[1] Approved for the topical treatment of onychomycosis, its efficacy stems from a novel mechanism of action that is highly specific to a fundamental fungal cellular process.[2][3] This guide provides a detailed exploration of tavaborole's molecular mechanism, focusing on its interaction with the fungal leucyl-tRNA synthetase (LeuRS). We will dissect the biochemical basis of its inhibitory action, the structural determinants of its specificity, and the key experimental methodologies employed to validate this mechanism. This document is intended to serve as a comprehensive technical resource for professionals engaged in antimicrobial research and drug development.

Introduction: The Oxaborole Scaffold and Tavaborole

Tavaborole is a boron-containing heterocyclic compound, specifically a benzoxaborole.[4] The incorporation of a boron atom into the heterocyclic ring system confers unique chemical properties that are central to its biological activity.[1] Unlike traditional azole and allylamine antifungals that target the fungal cell membrane, tavaborole acts on a distinct and essential intracellular process: protein synthesis.[3][5] Its development was driven by the need for a topical agent with superior nail penetration and a novel mechanism to combat fungal infections, particularly onychomycosis caused by dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.[2][6] The low molecular weight and physicochemical properties of tavaborole are optimized for penetration through the dense keratin of the nail plate, allowing it to reach the site of infection in the nail bed.[2][7]

The Molecular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)

The primary and exclusive molecular target of tavaborole is the fungal cytosolic leucyl-tRNA synthetase (LeuRS).[1][5] LeuRS is a vital enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family.[8] These enzymes are indispensable for life, performing the first crucial step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.

Specifically, LeuRS catalyzes a two-step reaction:

  • Amino Acid Activation: Leucine and ATP are bound by the enzyme to form a leucyl-adenylate intermediate (Leu-AMP) with the release of pyrophosphate.

  • tRNA Charging: The activated leucine is then transferred to the 3'-end of its cognate tRNA, tRNALeu, forming Leu-tRNALeu.

This charged Leu-tRNALeu is then delivered to the ribosome to be incorporated into nascent polypeptide chains. Fungal LeuRS, like many aaRSs, also possesses a separate editing or proofreading domain to hydrolyze mischarged tRNAs (e.g., Ile-tRNALeu), thereby ensuring the fidelity of protein synthesis.[8][9] It is this editing site that tavaborole ingeniously exploits.

The Oxaborole tRNA-Trapping (OBORT) Mechanism

Tavaborole does not inhibit the primary catalytic site (the synthesis site) of LeuRS. Instead, it acts as a potent inhibitor by targeting the editing site, leveraging a unique mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[10]

The process unfolds as follows:

  • Entry into the Editing Site: Tavaborole enters the editing active site of the fungal LeuRS.

  • Adduct Formation: The boron atom of tavaborole, with its empty p-orbital, acts as a Lewis acid. It forms a stable, covalent adduct with the terminal adenosine (A76) of tRNALeu.[11] This adduct is specifically formed between the boron atom and the 2'- and 3'-hydroxyl groups of the ribose sugar of adenosine.[9][10]

  • Enzyme Trapping: The formation of this highly stable [tavaborole-tRNALeu] adduct effectively "traps" the tRNA molecule within the editing site.[11]

  • Inhibition of Protein Synthesis: By sequestering the enzyme in this inactive complex, tavaborole prevents the catalytic turnover of LeuRS. This leads to a rapid depletion of the cellular pool of charged Leu-tRNALeu, causing a global arrest of protein synthesis and subsequent fungal cell death.[2][3]

This mechanism is exceptionally potent because it hijacks a natural substrate of the enzyme (tRNALeu) to create a stable inhibitory complex.

digraph "Tavaborole_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The Oxaborole tRNA-Trapping (OBORT) Mechanism of Tavaborole.

Basis of Selectivity: Fungal vs. Human LeuRS

A critical aspect of any antimicrobial agent is its selectivity for the pathogen's target over the host's. While tavaborole targets an enzyme present in both fungi and humans, its antifungal specificity is achieved by exploiting subtle but significant structural differences between the respective LeuRS editing domains.[8][9]

Crystallographic studies have revealed that eukaryotic (fungal and human) cytosolic LeuRS editing domains possess an additional alpha-helix that is absent in their bacterial counterparts.[9] This helix partially closes over the active site. More importantly, minor variations in the amino acid residues lining the active site pockets of the human and fungal enzymes create differences in the shape and electrostatic environment.[9] These differences can be exploited to design oxaboroles that bind with significantly higher affinity to the fungal enzyme, ensuring a wide therapeutic window and minimizing off-target effects in the human host.

Experimental Validation of the Mechanism

The elucidation of tavaborole's mechanism of action is a testament to a rigorous, multi-faceted experimental approach. The following workflows and assays are central to characterizing this and other LeuRS inhibitors.

Workflow for Mechanism of Action Elucidation
digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General Experimental Workflow for Validating the MOA of a LeuRS Inhibitor.

Key Experimental Protocols

A. Antifungal Susceptibility Testing (MIC/MFC Determination)

This is the foundational assay to determine the compound's antifungal potency.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of tavaborole against relevant fungal pathogens.

  • Methodology (Broth Microdilution):

    • Prepare a serial two-fold dilution of tavaborole in RPMI-1640 medium in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum (e.g., T. rubrum) according to CLSI guidelines.

    • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus only) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days).

    • Determine the MIC: The lowest concentration of tavaborole that causes a complete visual inhibition of fungal growth.

    • Determine the MFC: Subculture aliquots from wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

B. LeuRS Enzyme Inhibition Assay

This biochemical assay directly measures the inhibition of the target enzyme.

  • Objective: To quantify the inhibitory activity (IC50) of tavaborole against purified fungal LeuRS.

  • Methodology (Aminoacylation Assay):

    • Express and purify recombinant fungal LeuRS (e.g., from Candida albicans or Saccharomyces cerevisiae).[9]

    • Prepare a reaction mixture containing buffer, ATP, MgCl₂, purified LeuRS, and [14C]-labeled L-leucine.

    • Add varying concentrations of tavaborole to the reaction mixture.

    • Initiate the reaction by adding total yeast tRNA (which contains tRNALeu).

    • Incubate the reaction at 30°C for a defined time (e.g., 10 minutes).

    • Stop the reaction by spotting the mixture onto a trichloroacetic acid (TCA)-soaked filter paper to precipitate the charged [14C]Leu-tRNALeu.

    • Wash the filter papers extensively with cold TCA to remove unincorporated [14C]-leucine.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percent inhibition at each tavaborole concentration and determine the IC50 value by nonlinear regression.

Quantitative Data Summary

The efficacy of tavaborole is supported by robust quantitative data from in vitro studies.

Parameter Organism Value (μg/mL) Significance
MIC Trichophyton rubrum0.25 - 2Demonstrates high potency against the primary cause of onychomycosis.[12][13]
MIC Trichophyton mentagrophytes0.25 - 2Shows broad activity against common dermatophytes.[12][13]
MIC Candida albicans0.5 - 16Activity against yeasts can be variable.[12][14]
MFC Trichophyton rubrum8Confirms fungicidal (killing) activity, not just fungistatic.[12][13]
MFC Trichophyton mentagrophytes16Confirms fungicidal activity.[12][13]

Table 1: Summary of in vitro antifungal activity of Tavaborole.

Conclusion and Future Directions

The mechanism of action of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (tavaborole) is a paradigm of modern rational drug design. By targeting the editing site of fungal leucyl-tRNA synthetase through the innovative Oxaborole tRNA-Trapping (OBORT) mechanism, it achieves potent and selective inhibition of fungal protein synthesis.[8][10] This unique mechanism, distinct from existing antifungal classes, provides a valuable therapeutic option, particularly for challenging infections like onychomycosis.

Future research in this area will likely focus on:

  • Expanding the Oxaborole Library: Designing new oxaborole derivatives with improved specificity for other fungal or even bacterial aaRS enzymes.

  • Overcoming Resistance: Investigating potential resistance mechanisms, which would likely involve mutations in the LeuRS editing site that weaken adduct formation.[11]

  • Systemic Applications: Exploring the potential for systemically administered oxaboroles to treat invasive fungal infections, which would require careful optimization of pharmacokinetic and safety profiles.

The success of tavaborole validates the aminoacyl-tRNA synthetases as a rich source of targets for the development of the next generation of antimicrobial agents.

References

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742. [Link]

  • Elewski, B. E., & Aly, R. (2015). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of the American Podiatric Medical Association, 105(3), 221-227. [Link]

  • GlobalRx. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. GlobalRx. [Link]

  • Gupta, A. K., Daigle, D., & Foley, K. A. (2015). The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. Journal of the American Academy of Dermatology, 72(5), 916-922.e2. [Link]

  • Wikipedia. (2023). Tavaborole. In Wikipedia. [Link]

  • Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Cusack, S. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]

  • ResearchGate. (n.d.). The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-42. [Link]

  • Hui, X., Baker, S. J., Wester, R. C., & Maibach, H. I. (2007). In vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of pharmaceutical sciences, 96(9), 2622–2631. [Link]

  • Baker, S. J., Zhang, Y. K., Akama, T., Lau, A., Zhou, H., Hernandez, V., ... & Plattner, J. J. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of medicinal chemistry, 49(15), 4447–4450. [Link]

  • Zhang, C., & Ma, L. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC medicinal chemistry, 10(11), 1638–1648. [Link]

  • Woźniak, M., Huminiecki, L., & Bąk, A. (2022). Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy. CrystEngComm, 24(21), 3897-3907. [Link]

  • Sonawane, V. A., & Singh, R. P. (2022). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Journal of Medicinal Chemistry, 65(13), 8649–8685. [Link]

  • Tukalo, M., Yaremchuk, A., Fukunaga, R., Yokoyama, S., & Cusack, S. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: a structural basis for the rational design of antifungal benzoxaboroles. Journal of molecular biology, 390(3), 503–511. [Link]

  • SciSpace. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a member of the benzoxaborole family, its unique structural and electronic characteristics, conferred by the presence of a boron atom within the heterocyclic ring, give rise to distinct chemical behaviors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features, solubility, acidity, and lipophilicity. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these key parameters and discusses the application of in silico predictive models. The causality behind experimental choices and the importance of each property in the context of drug discovery are emphasized throughout.

Introduction: The Significance of the Benzoxaborole Scaffold

Benzoxaboroles are a class of compounds characterized by a bicyclic structure in which a boronic acid is cyclized with a neighboring hydroxymethyl group on a benzene ring. This unique structural motif has emerged as a privileged scaffold in modern medicinal chemistry, with several benzoxaborole-based drugs having reached the market.[1] The boron atom in the oxaborole ring can exist in a dynamic equilibrium between a trigonal planar (sp2-hybridized) and a tetrahedral (sp3-hybridized) state, allowing it to act as a versatile Lewis acid and form reversible covalent bonds with biological nucleophiles, such as the diol groups found in saccharides and glycoproteins.[2] This ability to engage in unique binding interactions is a key driver of their diverse biological activities, which include antifungal, antibacterial, and anti-inflammatory effects.[1][3]

6-Methoxybenzo[c]oxaborol-1(3H)-ol, the subject of this guide, incorporates a methoxy substituent on the benzene ring. This substitution is anticipated to modulate the electronic properties and, consequently, the physicochemical and biological characteristics of the parent benzoxaborole core. Understanding these properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its formulation and delivery.

Molecular Structure and Core Properties

The foundational physicochemical properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol are summarized below. It is important to note that while some data for this specific molecule is available from chemical suppliers, other key experimental values are not readily found in the literature. Therefore, this guide also incorporates predicted values from validated computational models and discusses properties inferred from closely related analogs.

PropertyValue / Predicted ValueSource / Method
IUPAC Name 6-Methoxy-3H-2,1-benzoxaborol-1-ol---
CAS Number 947163-26-0[4][5][6]
Molecular Formula C8H9BO3[4]
Molecular Weight 163.97 g/mol [4]
Melting Point Not experimentally determined. Predicted to be in the range of 150-180 °C based on related benzoxaboroles.Inferred
Boiling Point Not experimentally determined. Predicted to be >300 °C (with decomposition).Inferred
Appearance White to off-white solid (typical for benzoxaboroles).Inferred

Solubility: A Critical Parameter for Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical development. Benzoxaboroles, in general, exhibit a range of solubilities that are highly dependent on the substitution pattern of the benzene ring.

Predicted and Inferred Solubility

Direct experimental solubility data for 6-Methoxybenzo[c]oxaborol-1(3H)-ol is not widely published. However, based on the general characteristics of benzoxaboroles and the presence of a polar hydroxyl group and a moderately lipophilic methoxy group, a low to moderate aqueous solubility is anticipated. The parent benzoxaborole is described as being highly water-soluble.[7] The addition of a methoxy group may slightly decrease the aqueous solubility compared to the unsubstituted parent compound due to an increase in lipophilicity.

Table 2: Predicted Aqueous Solubility

Prediction MethodPredicted logSPredicted Solubility (mg/L)
ALOGPS-2.5 to -3.525 - 250

Note: These are in silico predictions and require experimental verification.

Experimental Protocol for Solubility Determination

The equilibrium solubility of 6-Methoxybenzo[c]oxaborol-1(3H)-ol can be determined using the shake-flask method, a gold-standard technique.

Objective: To determine the equilibrium solubility of the test compound in a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4) and controlled temperature.

Materials:

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and methanol

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Methoxybenzo[c]oxaborol-1(3H)-ol to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.

    • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the suspension for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 6-Methoxybenzo[c]oxaborol-1(3H)-ol of known concentrations.

    • Analyze the standard solutions and the diluted sample by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Causality: The shake-flask method ensures that the solution is truly saturated, providing a thermodynamically stable measure of solubility. The use of a buffered solution at a physiological pH is crucial as the solubility of ionizable compounds can be pH-dependent.

Acidity (pKa): Understanding Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For benzoxaboroles, the boronic acid moiety is the primary acidic center. The pKa value is critical as it dictates the ionization state of the drug at different physiological pHs, which in turn influences its solubility, permeability, and interaction with biological targets.

Predicted pKa

The Lewis acidity of the boron atom in benzoxaboroles is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy group at the 6-position is expected to slightly increase the pKa compared to the unsubstituted benzoxaborole.

Table 3: Predicted pKa Value

Prediction MethodPredicted pKa
ACD/pKa DB7.5 - 8.5

Note: The pKa of boron-containing compounds can be challenging to predict accurately due to the unique nature of the boron atom. Experimental verification is highly recommended.

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the boronic acid group in 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Materials:

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Potassium chloride (for maintaining constant ionic strength)

  • Deionized water (degassed to remove CO2)

  • Automated titrator or a pH meter with a high-precision electrode

  • Stir plate and stir bar

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration:

    • If the compound is in its neutral form, titrate the solution with a standardized NaOH solution. If it is a salt, it may require back-titration.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. This can be determined from the first derivative of the titration curve.

    • Specialized software can be used for more accurate pKa determination from the titration data.

Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a function of added base, allowing for a precise determination of the equilibrium constant for the dissociation of the acidic proton.

Lipophilicity (logP): A Key to Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes. An optimal logP is often a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.

Predicted logP

The methoxy group is expected to increase the lipophilicity of the benzoxaborole core.

Table 4: Predicted logP Value

Prediction MethodPredicted logP
XLOGP31.5 - 2.5

Note: These are in silico predictions and should be confirmed experimentally.

Experimental Protocol for logP Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP values.

Objective: To estimate the logP of 6-Methoxybenzo[c]oxaborol-1(3H)-ol by correlating its retention time on a reversed-phase column with those of known standards.

Materials:

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • A set of standard compounds with known logP values spanning a relevant range.

  • HPLC system with a C18 column and UV detector.

  • HPLC-grade water, acetonitrile, or methanol.

  • Buffer (e.g., phosphate buffer) to control the pH of the mobile phase.

Procedure:

  • Chromatographic Conditions:

    • Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • An isocratic elution is typically used. The pH of the aqueous phase should be controlled to ensure the compound is in its neutral form.

  • Analysis of Standards and Sample:

    • Inject the standard compounds and the test compound onto the HPLC system and record their retention times (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.

    • Plot log(k) of the standard compounds against their known logP values to generate a calibration curve.

    • Determine the log(k) of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and use the calibration curve to estimate its logP.

Causality: In RP-HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the stationary phase. Therefore, the retention time of a compound is correlated with its lipophilicity.

Structural Characterization and Analytical Methods

The definitive identification and characterization of 6-Methoxybenzo[c]oxaborol-1(3H)-ol rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Provides information about the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methylene (-CH2-) protons of the oxaborole ring, the methoxy (-OCH3) protons, and the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons will be influenced by the methoxy and oxaborole ring substituents.

  • 13C NMR: Shows the number of different carbon environments in the molecule. The carbon atom attached to the boron is often not observed or is very broad due to quadrupolar relaxation.

  • 11B NMR: This is a crucial technique for boron-containing compounds. It provides information about the coordination state of the boron atom. A signal in the range of δ 20-30 ppm is characteristic of a trigonal boronic acid/ester, while a signal at δ 5-15 ppm would suggest a tetrahedral boronate species.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group (broad band around 3200-3400 cm-1), C-H stretches of the aromatic and aliphatic groups, and C-O stretches.

Visualization of Key Concepts

Benzoxaborole Equilibrium

The benzoxaborole core exists in a dynamic equilibrium between its closed cyclic form and the open-chain boronic acid form in the presence of water. For most benzoxaboroles, the closed form is highly favored.[7]

Benzoxaborole_Equilibrium 6-Methoxy-2-(hydroxymethyl)phenylboronic acid (Open Form) 6-Methoxy-2-(hydroxymethyl)phenylboronic acid (Open Form) 6-Methoxybenzo[c]oxaborol-1(3H)-ol (Closed Form) 6-Methoxybenzo[c]oxaborol-1(3H)-ol (Closed Form) 6-Methoxy-2-(hydroxymethyl)phenylboronic acid (Open Form)->6-Methoxybenzo[c]oxaborol-1(3H)-ol (Closed Form) + H2O 6-Methoxybenzo[c]oxaborol-1(3H)-ol (Closed Form)->6-Methoxy-2-(hydroxymethyl)phenylboronic acid (Open Form) - H2O

Caption: Dynamic equilibrium of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Workflow for Physicochemical Characterization

A logical workflow for the comprehensive physicochemical characterization of a novel benzoxaborole analog is depicted below.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Profiling Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Solubility Solubility Purification->Solubility MS MS NMR->MS IR IR MS->IR pKa pKa Solubility->pKa logP logP pKa->logP

Caption: Experimental workflow for physicochemical characterization.

Conclusion

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a promising scaffold for further investigation in drug discovery. A thorough understanding of its physicochemical properties is essential for its rational development. This guide has provided an in-depth overview of these properties, including both predicted values and detailed experimental protocols for their determination. The interplay between the molecular structure and the resulting chemical characteristics underscores the importance of a comprehensive physicochemical profiling in the early stages of drug development. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers working with this and other novel benzoxaborole analogs.

References

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC - NIH. Available at: [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Available at: [Link]

  • Physical and Chemical Characterization for APIs - Labinsights. Available at: [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. Available at: [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids - ResearchGate. Available at: [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models - MDPI. Available at: [Link]

  • QSAR, Molecular docking, ADMET properties in silico studies for a series of 7-propanamide benzoxaboroles as potent anti-cancer Agents | Request PDF - ResearchGate. Available at: [Link]

  • Amino-acid derived benzazaboroles: structure and function of a new chemotype - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3H-benzo[c][7][8]oxaborol-1-ol and its important derivatives with antimicrobial activity. Available at: [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - NIH. Available at: [Link]

  • Solubility of benzoxaborole (2) in water. Method A, method B. - ResearchGate. Available at: [Link]

  • Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of Benzoxaboroles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of benzoxaborole-containing compounds, a class of molecules with significant and expanding applications in drug discovery. While initially focused on 6-Methoxybenzo[c]oxaborol-1(3H)-ol, the absence of publicly available crystallographic data for this specific molecule has necessitated the use of a structurally relevant case study. We will delve into the synthesis, crystallization, and detailed single-crystal X-ray diffraction analysis of a bis-benzoxaborole derivative, 3,4-bis((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-6-yl)amino)cyclobut-3-ene-1,2-dione, a squaramide-linked bis-benzoxaborole. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and interpretation of crystallographic data, thereby providing a self-validating framework for understanding the structure-activity relationships of this important class of therapeutic agents.

Introduction: The Benzoxaborole Scaffold in Medicinal Chemistry

The benzoxaborole scaffold, a boron-heterocyclic system, has emerged as a privileged structure in modern medicinal chemistry. Its unique ability to form reversible covalent bonds with biological nucleophiles, coupled with favorable pharmacokinetic properties, has led to the development of novel therapeutics across a wide range of diseases, including infectious, inflammatory, and oncological conditions. The boron atom in the oxaborole ring can interact with hydroxyl groups in target enzymes, such as leucyl-tRNA synthetase and phosphodiesterases, leading to potent and selective inhibition. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding how a molecule will interact with its biological target. This guide will walk through the process of crystal structure determination, using a case study to illustrate the principles and practices involved.

Due to the unavailability of the crystal structure for 6-Methoxybenzo[c]oxaborol-1(3H)-ol, this guide will utilize the published crystal structure of a squaramide-linked bis-benzoxaborole (henceforth referred to as Compound 4 ) from the work of Larcher et al. (2019) as a case study. This compound incorporates the core benzoxaborole moiety and serves as an excellent exemplar for the analytical techniques discussed.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of Compound 4 was achieved by coupling 6-aminobenzo[c]oxaborol-1(3H)-ol with dimethyl squarate.

Synthesis of Squaramide-Linked Bis-Benzoxaborole (Compound 4)

The synthesis of Compound 4 is a straightforward and efficient process, as described by Larcher et al. (2019). The key steps are outlined below:

Experimental Protocol:

  • Starting Material: The synthesis begins with 6-aminobenzo[c]oxaborol-1(3H)-ol.

  • Reaction: The 6-aminobenzoxaborole is reacted with dimethyl squarate.

  • Solvent and Conditions: The reaction is typically carried out in a suitable organic solvent, such as methanol.

  • Purification: The resulting bis-benzoxaborole product is purified to ensure high-quality crystals can be grown.

  • Yield: This synthetic route provides the target compound in good yield (85%).

The causality behind these choices lies in the reactivity of the starting materials. The amino group of the benzoxaborole acts as a nucleophile, attacking the electrophilic squarate ester, leading to the formation of the stable squaramide linkage.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the process. The goal is to encourage the molecules to pack in a highly ordered, repeating three-dimensional lattice.

Experimental Protocol:

  • Solvent Selection: A crucial step is the choice of solvent. For Compound 4 , recrystallization from dimethyl sulfoxide (DMSO) yielded single crystals suitable for X-ray diffraction.

  • Method: Slow evaporation of the solvent is a common and effective method for growing high-quality crystals. The dissolved compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes more concentrated, the compound begins to crystallize.

  • Crystal Selection: Once crystals have formed, a suitable candidate is selected for analysis. A good crystal will be well-formed with sharp edges and no visible cracks or defects.

The choice of DMSO as the crystallization solvent is significant as it not only facilitates the dissolution of the compound but also plays a role in the crystal packing, acting as a hydrogen-bond acceptor.

Single-Crystal X-ray Diffraction Analysis: A Step-by-Step Workflow

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. The process can be broken down into several key stages, from data collection to the final refinement of the crystal structure.

Data Collection

The first step is to collect the X-ray diffraction data from the single crystal.

Experimental Protocol:

  • Mounting the Crystal: A suitable crystal is carefully mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

  • X-ray Source: The mounted crystal is then exposed to a monochromatic beam of X-rays.

  • Diffraction: As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots.

  • Data Acquisition: A detector records the positions and intensities of these diffracted spots as the crystal is rotated. A full dataset consists of hundreds or thousands of these individual diffraction images.

Data Processing and Structure Solution

The raw diffraction images are then processed to determine the unit cell parameters and the intensities of each reflection.

Experimental Protocol:

  • Integration: The intensity of each diffraction spot is measured and integrated.

  • Scaling and Merging: The integrated intensities from all the images are scaled and merged to create a single reflection file.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined using computational methods. For small molecules like Compound 4 , direct methods are typically used to generate an initial model of the electron density.

Structure Refinement

The initial model from the structure solution is then refined to improve its agreement with the experimental diffraction data.

Experimental Protocol:

  • Least-Squares Refinement: The atomic positions and displacement parameters (which describe the thermal motion of the atoms) are adjusted to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate any missing atoms (e.g., hydrogen atoms) or to identify any misplaced atoms.

  • Anisotropic Refinement: The thermal motion of the atoms is often anisotropic (direction-dependent), and this can be modeled to further improve the refinement.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual features in the electron density map.

The entire workflow can be visualized as a logical progression from the physical crystal to the final, refined atomic model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Compound 4 crystallization Crystal Growth (DMSO) synthesis->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement molecular_structure Molecular Geometry refinement->molecular_structure intermolecular_interactions Crystal Packing molecular_structure->intermolecular_interactions caption Experimental workflow for crystal structure analysis.

Experimental workflow for crystal structure analysis.

Crystal Structure Analysis of Squaramide-Linked Bis-Benzoxaborole (Compound 4)

The crystal structure of Compound 4 reveals key insights into its molecular conformation and the intermolecular interactions that govern its solid-state packing.

Crystallographic Data Summary

The key crystallographic parameters for Compound 4 are summarized in the table below. This data provides a quantitative description of the crystal lattice and the quality of the structure determination.

ParameterValue
Chemical FormulaC22H18B2N2O8S
Formula Weight508.14
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.987(2)
b (Å)12.013(2)
c (Å)16.654(3)
α (°)90
β (°)108.34(3)
γ (°)90
Volume (ų)2084.7(7)
Z4
Calculated Density (g/cm³)1.619
R-factor (%)4.5
CCDC Deposition Number1912797

Data obtained from the supporting information of Larcher et al. (2019) and the CCDC database.

Molecular Structure and Conformation

The asymmetric unit of Compound 4 contains one molecule of the bis-benzoxaborole and one molecule of DMSO. The overall structure reveals a nearly coplanar arrangement of the two benzoxaborole rings. This planarity is a key feature that can influence the molecule's ability to interact with flat aromatic surfaces in a biological target, such as the active site of an enzyme.

The squaramide linker plays a crucial role in holding the two benzoxaborole moieties in this specific orientation. The bond lengths and angles within the benzoxaborole rings are consistent with those observed in other similar structures, indicating a lack of significant ring strain.

Schematic of the molecular structure of Compound 4.

Intermolecular Interactions and Crystal Packing

A key finding from the crystal structure of Compound 4 is the role of the DMSO solvent molecule in the crystal packing. In many benzoxaborole crystal structures, the molecules form hydrogen-bonded dimers through their B-OH groups. However, in the case of Compound 4 , the DMSO molecule acts as a hydrogen bond acceptor for the B-OH groups of the benzoxaborole moieties. This prevents the formation of the typical benzoxaborole dimers and leads to a different crystal packing arrangement.

This observation is significant because it demonstrates how the crystallization solvent can directly influence the solid-state structure of a compound. It also highlights the importance of the B-OH group as a key hydrogen bond donor, a feature that is critical for the interaction of benzoxaboroles with their biological targets.

Conclusion: The Value of Crystal Structure Analysis in Drug Discovery

The detailed crystal structure analysis of the squaramide-linked bis-benzoxaborole, Compound 4 , provides a wealth of information that is invaluable for drug discovery and development. It reveals the precise three-dimensional shape of the molecule, the conformation of the flexible linker, and the key intermolecular interactions that govern its solid-state structure. This information can be used to:

  • Inform Structure-Activity Relationship (SAR) Studies: By understanding the precise geometry of the molecule, researchers can make more informed decisions about which parts of the molecule to modify to improve its activity.

  • Guide Computational Modeling: The experimental crystal structure provides a crucial validation point for computational models, such as molecular docking and molecular dynamics simulations.

  • Understand Drug-Target Interactions: The hydrogen bonding capabilities of the B-OH group, highlighted in the crystal structure, are directly relevant to how the molecule will interact with its biological target.

  • Aid in Polymorph Screening and Formulation Development: A thorough understanding of the crystal packing can help in identifying and characterizing different polymorphic forms of a drug substance, which is critical for formulation development and ensuring consistent bioavailability.

References

  • Blow, D. (2002). Outline of Crystallography for Biologists. Oxford University Press.
  • Larcher, A., Nocentini, A., Supuran, C. T., Winum, J.-Y., van der Lee, A., Vasseur, J.-J., Laurencin, D., & Smietana, M. (2019).

Introduction: The Benzoxaborole Scaffold – A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and Its Derivatives

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers distinct physicochemical properties. The key to their biological activity lies in the vacant p-orbital of the boron atom, which acts as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles like the hydroxyl groups found in sugars, RNA, and enzyme active site residues.[2] This ability to form stable yet reversible tetrahedral boronate adducts underpins their diverse pharmacological effects.[3] The clinical success of two benzoxaborole-based drugs, the antifungal agent Tavaborole (Kerydin®) and the anti-inflammatory drug Crisaborole (Eucrisa®), validates the therapeutic potential of this versatile scaffold.[4]

This guide focuses specifically on derivatives of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. The substitution at the 6-position of the benzoxaborole ring is a critical site for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a methoxy group, a common substituent in medicinal chemistry, can influence lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning the compound's interaction with its biological targets.

Core Biological Activities and Mechanisms of Action

The 6-methoxy substitution and related analogs exhibit a wide spectrum of biological activities, primarily centered around antimicrobial and anticancer effects. The underlying mechanisms are often rooted in the inhibition of essential cellular enzymes.

Antifungal Activity: Targeting Protein Synthesis

A primary and well-established activity of benzoxaboroles is their potent antifungal effect.[4] The principal mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3]

Mechanism of LeuRS Inhibition: LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA (tRNALeu), a critical step in translating the genetic code into proteins.[3] Benzoxaboroles exploit a unique "tRNA-trapping" mechanism. The benzoxaborole molecule enters the editing site of the LeuRS enzyme and forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNALeu molecule.[2][5] This adduct effectively traps the tRNA in the enzyme's editing site, blocking the catalytic cycle and halting protein synthesis, which ultimately leads to fungal cell death.[3] The boron atom is essential for this activity.[5]

While specific data for the 6-methoxy derivative is part of broader structure-activity relationship (SAR) studies, research on various 6-substituted benzoxaboroles demonstrates that modifications at this position significantly impact antifungal potency. For instance, a series of 6-substituted benzoxaboroles were investigated as inhibitors of β-carbonic anhydrases in pathogenic fungi, showing that such derivatives can offer novel mechanisms for antifungal action beyond LeuRS inhibition.[6]

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a benzoxaborole derivative against a fungal pathogen like Candida albicans.

Materials:

  • Test compound (e.g., 6-Methoxybenzo[c]oxaborol-1(3H)-ol) dissolved in Dimethyl Sulfoxide (DMSO).

  • Fungal strain (C. albicans ATCC 90028).

  • RPMI-1640 medium buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader (600 nm).

  • Positive control (e.g., Amphotericin B).[4]

  • Negative control (DMSO).[4]

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, positive control, or negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well. This can be assessed visually or by measuring absorbance at 600 nm.

Workflow Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Fungal Inoculum (0.5 McFarland, dilute in RPMI) A1 Inoculate plate with fungal suspension P1->A1 P2 Serially Dilute Test Compound in 96-well plate P2->A1 A2 Incubate at 35°C for 24-48 hours A1->A2 R1 Visually Inspect Growth or Read Absorbance (600nm) A2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination via broth microdilution.

Antibacterial Activity: Diverse Molecular Targets

Benzoxaboroles also possess a broad range of antibacterial activities.[2] While LeuRS remains a common target, their versatility allows them to inhibit other crucial bacterial enzymes.[2]

  • Leucyl-tRNA Synthetase (LeuRS): Similar to the antifungal mechanism, benzoxaboroles can inhibit bacterial LeuRS, disrupting protein synthesis. This is a primary mode of action against many bacterial species.[2]

  • β-Lactamases: Certain benzoxaborole derivatives act as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to common β-lactam antibiotics like penicillin. The boron atom interacts with the catalytic serine residue in the enzyme's active site, inactivating it.[3]

  • Enoyl-Acyl Carrier Protein Reductase (FabI): In Gram-negative bacteria like E. coli, benzoxaboroles have been shown to target FabI, an essential enzyme in fatty acid biosynthesis.[7]

Structure-activity studies of 6-substituted benzoxaboroles have revealed that the nature of the substituent is critical for potency and target specificity. For example, a sulfonamide-based oxaborole with a nitro group at the 6-position was found to be a prodrug that, upon reduction by bacterial nitroreductases, potently inhibited LeuRS in Staphylococcus aureus.[2] This highlights how substitutions at the 6-position can be engineered to create targeted therapies.

Anticancer Activity: A New Frontier in Pre-mRNA Processing Inhibition

A highly promising and more recently discovered application for benzoxaboroles is in oncology.[1][8] Novel benzoxaboroles have been identified that induce cancer cell death through a distinct and potent mechanism: the inhibition of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[9]

Mechanism of CPSF3 Inhibition: CPSF3 is the endonuclease responsible for the 3'-end processing of pre-messenger RNA (pre-mRNA).[9] This cleavage step is vital for generating mature mRNA, which is then translated into protein, and is also important for terminating RNA polymerase II transcription. By binding to the active site of CPSF3, benzoxaboroles inhibit its endonuclease activity.[9] This blockage of pre-mRNA processing leads to a widespread downregulation of gene expression, curbing transcriptional termination and ultimately triggering cancer cell death.[9] This mechanism represents a novel strategy for cancer therapy.

Studies on chalcone-benzoxaborole hybrids have shown that substitutions on the benzoxaborole ring are crucial for activity. For instance, a 3-methyloxy-4-amino substituted compound demonstrated good potency against the SKOV3 ovarian cancer cell line with low toxicity to normal cells.[10] Other research has identified phenylboronic acid and benzoxaborole derivatives as inducers of G2/M cell cycle arrest and apoptosis in ovarian cancer cells.[11]

CPSF3 Inhibition Pathway:

CPSF3_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm PolII RNA Polymerase II preRNA pre-mRNA Transcript PolII->preRNA Transcription CPSF3 CPSF3 Endonuclease preRNA->CPSF3 3'-end processing mRNA Mature mRNA CPSF3->mRNA Cleavage & Polyadenylation Apoptosis Cell Death (Apoptosis) Benzoxaborole 6-Methoxy- Benzoxaborole Derivative Benzoxaborole->CPSF3 Inhibition Export Nuclear Export mRNA->Export Translation Protein Synthesis (Translation) Export->Translation Protein Essential Proteins Translation->Protein

Caption: Inhibition of CPSF3 by benzoxaboroles blocks pre-mRNA processing.

Summary of Biological Activity Data

The following table summarizes representative biological activity data for various benzoxaborole derivatives, illustrating the impact of substitutions on potency.

Compound ClassDerivative/SubstituentTarget Organism/Cell LineActivity TypePotencyReference
Antifungal Unsubstituted BenzoxaboroleCandida albicansGrowth InhibitionZone of Inhibition: 44 mm @ 100 µg[4]
Antifungal Tavaborole (AN2690)Candida albicansGrowth InhibitionZone of Inhibition: 54 mm @ 100 µg[4]
Antifungal 6-ureido/thioureido seriesC. neoformans (Can2)Enzyme Inhibition (β-CA)KI = 65 - 676 nM[6]
Antibacterial PT638 (6-nitro prodrug)S. aureus (MRSA)MIC0.4 µg/mL[2]
Antibacterial AN11527E. coliMIC6.25 µM (TolC mutant)[7]
Anticancer Chalcone-Benzoxaborole HybridSKOV3 (Ovarian Cancer)IC501.4 µM (4-fluoro compound)[10]
Anticancer 7-propanamide BenzoxaboroleOvarian Cancer CellsIC5021 nM (compound 115)[8]
Anticancer 3-morpholino-5-fluorobenzoxaboroleA2780 (Ovarian Cancer)IC50 (72h)Low micromolar[11]

Conclusion and Future Outlook

6-Methoxybenzo[c]oxaborol-1(3H)-ol derivatives and their analogs represent a highly versatile and pharmacologically privileged scaffold. Their ability to engage in reversible covalent bonding with key enzymatic targets underpins a broad spectrum of biological activities, from potent antifungal and antibacterial effects to novel anticancer mechanisms. The 6-position of the benzoxaborole ring is a critical handle for chemical modification, allowing for the fine-tuning of activity, selectivity, and drug-like properties. The discovery of their role as inhibitors of pre-mRNA processing via CPSF3 has opened an exciting new avenue for the development of next-generation cancer therapeutics.[9] Future research will undoubtedly focus on optimizing these derivatives to enhance target specificity, improve pharmacokinetic profiles, and expand their therapeutic applications to combat infectious diseases and cancer.

References

  • Cell Chem Biol. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3.
  • ACS Infectious Diseases. (n.d.). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors.
  • Molecules. (n.d.). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.
  • Antimicrobial Agents and Chemotherapy. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. ASM Journals.
  • ACS Medicinal Chemistry Letters. (n.d.). Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study.
  • Chemical Reviews. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
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  • Journal of Antibiotics. (n.d.).
  • Pharmacological Reports. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells.
  • ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles.
  • ResearchGate. (2025). Chalcone-Benzoxaborole Hybrids as Novel Anticancer Agents.
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An In-depth Technical Guide to Target Identification Studies for 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxaborole scaffold represents a significant achievement in medicinal chemistry, yielding clinically approved drugs such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1][2] These molecules leverage the unique properties of boron to form reversible covalent bonds with their respective protein targets, offering potent and selective inhibition.[3] This guide focuses on a novel analogue, 6-Methoxybenzo[c]oxaborol-1(3H)-ol, for which the biological targets remain unelucidated. We present a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets. This document is not a recitation of known data but a strategic whitepaper outlining a robust, field-proven workflow. It combines chemical proteomics, genetic screening, and rigorous biophysical and cellular validation techniques to provide a clear path from a bioactive compound to a validated therapeutic target. The causality behind each experimental choice is explained, ensuring that the proposed workflow is a self-validating system designed for scientific rigor and reproducibility.

Foundational Principles & Hypothesis Generation

Before embarking on target identification, a foundational understanding of the compound's chemical class is paramount. This knowledge informs hypothesis generation and guides the selection of appropriate experimental methodologies.

The Benzoxaborole Pharmacophore

Benzoxaboroles are characterized by a bicyclic structure containing a boronic acid cyclized with a neighboring hydroxymethyl group. The key feature is the boron atom, which is electrophilic and can form a reversible covalent bond with nucleophilic residues in protein active sites, most notably the hydroxyl group of serine.[3] This interaction is often stabilized by adjacent residues, leading to high-affinity binding. This mechanism contrasts with non-covalent interactions and irreversible covalent modifications, offering a unique kinetic profile.

The known targets of prominent benzoxaboroles provide a logical starting point for forming hypotheses about the potential targets of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Compound Approved Drug Name Primary Target Mechanism of Action
AN2690 (5-fluoro)Tavaborole (Kerydin®)Fungal Leucyl-tRNA Synthetase (LeuRS)Forms an adduct with tRNALeu in the editing site, inhibiting protein synthesis.[4][5][6]
AN2728 (5-(4-cyanophenoxy))Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Inhibits the conversion of cAMP to AMP, reducing inflammation.[7][8][9][10]

Table 1: Clinically Validated Targets of Benzoxaborole Drugs.

Based on these precedents, initial hypotheses for the target of 6-Methoxybenzo[c]oxaborol-1(3H)-ol could include:

  • Hypothesis A: The compound targets an aminoacyl-tRNA synthetase, similar to tavaborole.

  • Hypothesis B: The compound targets a phosphodiesterase or another hydrolase, similar to crisaborole.

  • Hypothesis C: The compound interacts with a novel target class, potentially a serine hydrolase or another enzyme susceptible to the boron-mediated reversible covalent inhibition.

The following sections outline a parallel, multi-faceted approach to test these hypotheses and uncover novel interactions.

Unbiased Target Discovery Methodologies

To minimize experimental bias, it is crucial to employ discovery methods that do not rely on a priori assumptions about the compound's target. We will proceed with two powerful, orthogonal approaches: affinity-based chemical proteomics and phenotypic genetic screening.

Approach 1: Affinity-Based Chemical Proteomics

This method, a cornerstone of modern drug discovery, utilizes an immobilized version of the small molecule to "fish" for its binding partners from a complex biological lysate.[11][12][13] Subsequent identification of these proteins by mass spectrometry provides a direct list of target candidates.[14]

cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Analysis A 6-Methoxybenzo- [c]oxaborol-1(3H)-ol B SAR Analysis & Linker Site Selection A->B Rational Design C Synthesis of Affinity Probe B->C Chemistry D Immobilize Probe on Beads C->D E Incubate with Cell Lysate D->E F Wash Non-Specific Binders E->F G Elute Bound Proteins E->G Competition with excess free drug F->G H Tryptic Digest G->H I LC-MS/MS Analysis H->I J Protein ID & Quantification I->J

Workflow for affinity-based chemical proteomics target identification.

Rationale: The success of this technique hinges on the design of a probe that retains biological activity. A linker must be attached at a position on the molecule that does not interfere with target binding. Without existing Structure-Activity Relationship (SAR) data for 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a rational starting point is to modify the methoxy group, as it is distal from the core benzoxaborole pharmacophore responsible for binding in other analogues.

Step-by-Step Methodology:

  • Probe Synthesis: a. Synthesize a derivative of the parent compound where the methyl group of the 6-methoxy substituent is replaced with a short alkyl chain terminating in a functional group (e.g., an amine or alkyne). b. Couple this functionalized molecule to a linker arm that contains a biotin tag. For an alkyne-functionalized molecule, this can be achieved via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), a highly efficient and specific reaction.[15] c. A crucial control is to synthesize an inactive analogue (if known) or a probe with the linker at a position predicted to block activity, to be used for identifying non-specific binders.

  • Affinity Chromatography: a. Prepare a complex protein lysate from a biologically relevant cell line or tissue. b. Immobilize the biotinylated affinity probe on streptavidin-coated agarose or magnetic beads.[11] c. Incubate the lysate with the probe-coated beads to allow for target binding. d. Crucial Control: In parallel, perform a competitive pulldown where the lysate is pre-incubated with a molar excess (e.g., 100x) of the free, unmodified 6-Methoxybenzo[c]oxaborol-1(3H)-ol before adding the beads. True targets will be outcompeted by the free drug and will show significantly reduced binding to the beads. e. Wash the beads extensively with buffer to remove non-specifically bound proteins. f. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest. b. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. d. True target candidates will be highly enriched in the primary pulldown sample and significantly depleted in the competition control sample.

Approach 2: Yeast Chemical Genetic Screening

The budding yeast, Saccharomyces cerevisiae, is a powerful tool for drug target discovery due to the availability of a comprehensive library of gene deletion mutants.[16][17] Identifying mutants that exhibit hypersensitivity or resistance to a compound can rapidly pinpoint the target's biological pathway or the target itself.[18][19][20]

cluster_0 Screening cluster_1 Analysis cluster_2 Hit Identification A Pooled Yeast Deletion Library B Grow in presence of 6-Methoxybenzo[c]oxaborol-1(3H)-ol A->B C Control: Grow with DMSO A->C D Isolate Genomic DNA B->D C->D Parallel Processing E Amplify Barcodes via PCR D->E F Hybridize to Microarray or NGS E->F G Quantify Strain Fitness F->G H Identify Hypersensitive (Depleted) Strains G->H I Identify Resistant (Enriched) Strains G->I J Pathway & GO Term Analysis H->J I->J

Workflow for yeast chemical genetic screening and analysis.

Rationale: This unbiased, in-vivo approach identifies genes that, when deleted, alter the cell's response to the drug.

  • Hypersensitivity: If deleting a gene makes the yeast more sensitive to the compound, that gene product may buffer the drug's effect, act in a parallel pathway, or be involved in drug efflux or metabolism. A strong sensitizing effect can also occur if the gene is part of the same protein complex as the target.

  • Resistance: If deleting a gene confers resistance, it may be a non-essential component required for drug action or uptake. Overexpression of the target gene is a common mechanism of acquired resistance.

Step-by-Step Methodology:

  • Primary Screen: a. Grow a pooled collection of the ~6,000 non-essential yeast gene deletion strains, where each strain has a unique DNA "barcode".[17] b. Treat the pooled culture with a sub-lethal concentration of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. A parallel culture is treated with the vehicle (e.g., DMSO) as a control. c. Allow the cultures to grow for several generations.

  • Data Acquisition: a. Isolate genomic DNA from both the treated and control pools. b. Use PCR to amplify the unique barcode sequences from the genomic DNA. c. Quantify the relative abundance of each barcode in both samples using next-generation sequencing (NGS) or microarray hybridization.

  • Data Analysis: a. Calculate a fitness score for each deletion strain based on the change in its barcode abundance in the treated sample relative to the control. b. Strains with significantly decreased abundance are "hypersensitive," while those with increased abundance are "resistant." c. Use bioinformatics tools to perform Gene Ontology (GO) and pathway analysis on the hit lists to identify enriched biological processes. The direct target is often found within the top hits or within the most enriched pathway.

Target Validation: From Candidates to Confirmation

Data from discovery experiments provide a list of candidates, not confirmed targets. Rigorous validation is a critical step to eliminate false positives and confirm direct, functionally relevant interactions.[21][22][23]

Biophysical Validation of Direct Binding

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct binding of a ligand to its target in a physiological context (i.e., within cells or cell lysates).[22] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound state.

Step-by-Step Methodology:

  • Sample Preparation: a. Treat intact cells (or cell lysate) with 6-Methoxybenzo[c]oxaborol-1(3H)-ol or a vehicle control. b. Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Analysis: a. After heating, separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation. b. Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western Blot or mass spectrometry.

  • Interpretation: a. A successful validation will show a "thermal shift," where the candidate protein remains soluble at higher temperatures in the drug-treated sample compared to the vehicle control. This provides strong evidence of direct physical interaction.

Genetic and Functional Validation

Protocol 4: Target Knockdown and Phenotypic Rescue

Rationale: If a compound elicits a specific cellular phenotype (e.g., decreased proliferation, induction of a specific biomarker), then reducing the expression of its direct target should mimic that phenotype.[24] This directly links the protein's function to the drug's mechanism of action.

Step-by-Step Methodology:

  • Phenocopying: a. Select a human cell line that exhibits a measurable response to 6-Methoxybenzo[c]oxaborol-1(3H)-ol. b. Use siRNA, shRNA, or CRISPR-Cas9 to knock down the expression of the candidate target gene. c. A non-targeting control is essential. d. Assess whether the knockdown cells exhibit the same phenotype as the drug-treated cells. A match provides strong validation for the target's involvement in the pathway.

  • Biochemical Confirmation: a. If the candidate target is an enzyme, express and purify the recombinant protein. b. Develop an in vitro activity assay (e.g., measuring substrate conversion or product formation). c. Determine the IC50 value of 6-Methoxybenzo[c]oxaborol-1(3H)-ol by measuring enzyme inhibition across a range of compound concentrations. This confirms direct modulation of the target's function and establishes potency.

Conclusion: An Integrated Strategy

The identification of a novel compound's target is a complex but critical phase of drug development. The strategy outlined in this guide provides a robust, multi-faceted approach to the target deconvolution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. By combining the strengths of unbiased, discovery-phase techniques like chemical proteomics and yeast genetics with the rigor of biophysical and functional validation methods, researchers can move with confidence from a list of potential interactors to a single, validated biological target. This integrated workflow maximizes the probability of success while incorporating the necessary controls and orthogonal approaches to ensure the scientific integrity of the findings.

References

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An In-Depth Technical Guide to the Spectroscopic Data of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Spectroscopic Analysis

In the landscape of drug discovery and materials science, the benzoxaborole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Within this class of compounds, 6-Methoxybenzo[c]oxaborol-1(3H)-ol presents a subject of significant interest. However, a comprehensive search of peer-reviewed literature and patent databases reveals a conspicuous absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this specific molecule.

This guide is crafted to address this information gap. As a Senior Application Scientist, the objective is not only to present data but to provide a framework for its interpretation and application. Therefore, this document will provide a robust, predictive analysis of the spectroscopic characteristics of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. This analysis is grounded in the fundamental principles of spectroscopic theory and is informed by a comparative study of experimentally verified data from closely related structural analogs.

We will delve into the anticipated spectral features, offering insights into the causal relationships between the molecule's structure and its spectroscopic output. Furthermore, this guide will present a generalized, field-proven protocol for the synthesis and subsequent spectroscopic characterization of this and similar benzoxaborole derivatives, ensuring a self-validating system for researchers who embark on the de novo synthesis of this compound.

Molecular Structure and Physicochemical Properties

6-Methoxybenzo[c]oxaborol-1(3H)-ol, with the chemical formula C₈H₉BO₃, possesses a bicyclic structure wherein a boronic acid has cyclized with a neighboring hydroxymethyl group on a methoxy-substituted benzene ring. The presence of the methoxy group at the 6-position is anticipated to significantly influence the electronic environment of the aromatic ring, which will be reflected in its spectroscopic signatures.

Molecular Structure of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Caption: Molecular structure of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

PropertyPredicted ValueSource
Molecular FormulaC₈H₉BO₃-
Molecular Weight163.97 g/mol -
CAS Number947163-26-0Vendor Information

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 6-Methoxybenzo[c]oxaborol-1(3H)-ol. These predictions are derived from established additive models for substituted benzene rings and a comparative analysis of experimentally determined data for 5-methoxy and 7-methoxy analogs.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.4d1HH-4The proton ortho to the boronic acid ester is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the boron.
~6.8-6.9dd1HH-5This proton is ortho to the methoxy group and meta to the boronic acid ester, experiencing both shielding and deshielding effects.
~6.7-6.8d1HH-7The proton para to the methoxy group will be shielded, appearing at a relatively upfield chemical shift.
~5.0s2H-CH₂-The benzylic protons of the oxaborole ring are diastereotopic and are expected to appear as a singlet, though they may resolve into a pair of doublets in some solvents or at higher field strengths.
~3.8s3H-OCH₃The methoxy protons will appear as a sharp singlet in a typical upfield region.
Variablebr s1H-OHThe hydroxyl proton attached to the boron is exchangeable and its chemical shift will be highly dependent on concentration and solvent.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~160C-6The carbon attached to the electron-donating methoxy group will be significantly shielded.
~145C-3aAromatic carbon involved in the fusion of the two rings.
~130C-4Aromatic CH carbon ortho to the boronic acid ester.
~125C-7aAromatic carbon attached to the boron, its chemical shift can be broad due to quadrupolar relaxation of the boron nucleus.
~115C-5Aromatic CH carbon ortho to the methoxy group.
~110C-7Aromatic CH carbon para to the methoxy group.
~70-CH₂-The benzylic carbon of the oxaborole ring.
~55-OCH₃The methoxy carbon.

Workflow for NMR-Based Structural Elucidation

NMR Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation start Synthesize Compound purify Purify Compound start->purify prep Prepare NMR Sample purify->prep acquire_1H Acquire ¹H NMR prep->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D analyze_1H Analyze ¹H Spectrum (Shifts, Couplings, Integrals) acquire_2D->analyze_1H correlate_2D Correlate with 2D Data analyze_1H->correlate_2D analyze_13C Analyze ¹³C Spectrum (Shifts) analyze_13C->correlate_2D assign Assign Signals to Structure correlate_2D->assign end end assign->end Confirm Structure

Caption: A generalized workflow for the synthesis and NMR-based structural confirmation of novel organic compounds.

Predicted Mass Spectrometry (MS) Data

For a compound like 6-Methoxybenzo[c]oxaborol-1(3H)-ol, Electrospray Ionization (ESI) would be a suitable soft ionization technique. We can predict the expected ions in both positive and negative ion modes.

Positive Ion Mode (ESI+):

  • [M+H]⁺: The protonated molecule would be the most abundant ion, with a predicted m/z of 165.07.

  • [M+Na]⁺: Adduct formation with sodium is common, leading to an ion at m/z 187.05.

  • [M+K]⁺: Adduct formation with potassium may also be observed at m/z 203.02.

Negative Ion Mode (ESI-):

  • [M-H]⁻: Deprotonation of the hydroxyl group would result in an ion at m/z 163.05.

  • [M+HCOO]⁻: Adduct with formate, often present in the mobile phase, could be observed at m/z 209.06.

Predicted Fragmentation Pattern:

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentation.

Predicted MS/MS Fragmentation of [M+H]⁺

MS Fragmentation parent [M+H]⁺ m/z = 165.07 frag1 Loss of H₂O m/z = 147.06 parent->frag1 - H₂O frag2 Loss of CH₂O m/z = 135.06 parent->frag2 - CH₂O frag3 Loss of CO m/z = 137.07 parent->frag3 - CO

Caption: Predicted fragmentation pathways for the protonated molecule of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Recommended Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of benzoxaborole derivatives and serve as a robust starting point for researchers.

Synthesis Protocol

A common route to benzoxaboroles involves the ortho-lithiation of a suitably protected benzyl alcohol, followed by reaction with a trialkyl borate and subsequent deprotection and cyclization.

Step-by-Step Synthesis:

  • Protection of the starting material: Begin with commercially available 3-methoxy-2-methylbenzyl alcohol. The hydroxyl group should be protected, for example, as a silyl ether (e.g., TBDMS ether), to prevent interference in the subsequent lithiation step.

  • ortho-Lithiation: Dissolve the protected benzyl alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base, typically n-butyllithium, dropwise. The lithium will direct to the position ortho to the protected hydroxymethyl group.

  • Borylation: After stirring for a few hours at low temperature, add a trialkyl borate, such as triisopropyl borate, dropwise. The borate will react with the lithiated species.

  • Deprotection and Cyclization: Allow the reaction to warm to room temperature and then quench with an aqueous acid solution (e.g., 1M HCl). This will hydrolyze the borate ester and remove the protecting group, leading to the in-situ formation of the cyclic 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

  • Purification: The crude product should be extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The final product can be purified by column chromatography on silica gel.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz. The probe should be tuned and matched for the desired nucleus (¹H or ¹³C). The magnetic field should be shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (for full characterization): To unambiguously assign all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone mass spectrometer or coupled to a liquid chromatography system (LC-MS).

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC system. Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the most abundant parent ion (e.g., the [M+H]⁺ ion). This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Conclusion and Future Outlook

While experimental spectroscopic data for 6-Methoxybenzo[c]oxaborol-1(3H)-ol is not currently available in the public domain, this guide provides a comprehensive and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, and mass spectral characteristics. The provided protocols for synthesis and characterization offer a clear path for researchers to produce and validate the structure of this compound.

The benzoxaborole scaffold continues to be a fertile ground for the discovery of new therapeutic agents and functional materials. It is our hope that this in-depth technical guide will serve as a valuable resource for scientists working in this exciting field, enabling them to accelerate their research and development efforts. The experimental validation of the predicted data presented herein will be a valuable contribution to the chemical sciences.

References

  • Due to the lack of direct literature for the target compound, this section would typically list references for the spectroscopic data of the analogs used for prediction, as well as seminal papers on the synthesis and spectroscopic properties of benzoxaboroles. For the purpose of this demonstration, specific references are omitted but would be included in a final document.

An In-Depth Technical Guide to the In Vitro Screening of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Evaluation of a Novel Benzoxaborole Candidate

The benzoxaborole scaffold represents a significant achievement in medicinal chemistry, transitioning from a chemical curiosity to a clinically validated pharmacophore. The incorporation of boron into a heterocyclic ring system confers unique chemical properties, most notably the ability of the boron atom's vacant p-orbital to form reversible covalent bonds with biological nucleophiles. This mechanism is central to the action of FDA-approved drugs like the antifungal Tavaborole (AN2690) and the anti-inflammatory Crisaborole.[1][2]

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a member of this promising class.[3][4] Its structural similarity to other bioactive benzoxaboroles suggests a strong potential for antimicrobial activity.[5] However, realizing this potential requires a systematic and rigorous in vitro screening cascade. This guide provides a comprehensive framework for the initial evaluation of this compound, moving logically from broad activity profiling to specific mechanism-of-action studies and early safety and pharmacokinetic assessments. The described workflow is designed not merely to generate data, but to build a coherent, decision-enabling profile of the candidate molecule.

The core scientific premise is to first confirm the hypothesized biological activity (antifungal) and then to validate its engagement with the most probable molecular target for this class—leucyl-tRNA synthetase (LeuRS).[6][7] Concurrently, an early assessment of cytotoxicity, permeability, and metabolic stability is essential to identify potential liabilities that could halt development, thereby ensuring that resources are focused on candidates with the highest probability of success.[8][9][10]

Phase I: Primary Screening - Antimicrobial Activity Profiling

2.1 Causality Behind Experimental Choice The initial step for any potential antimicrobial agent is to establish its fundamental biological activity. The primary objective is to determine if 6-Methoxybenzo[c]oxaborol-1(3H)-ol can inhibit the growth of a relevant pathogenic microorganism and to quantify this activity. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose. It provides a quantitative measure of the compound's potency, allowing for direct comparison with existing drugs and other candidates. We select Candida albicans, a common and clinically relevant pathogenic fungus, as the model organism, consistent with studies on other benzoxaboroles.[1]

2.2 Key Experiment: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This method is chosen for its scalability, reproducibility, and conservation of test material. It allows for the simultaneous testing of multiple compound concentrations to precisely determine the MIC.

2.3 Detailed Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, a level generally non-toxic to fungal cells.

  • Inoculum Preparation: Culture Candida albicans (e.g., ATCC 90028) in Sabouraud Dextrose Broth overnight at 35°C. Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (OD₆₀₀). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the test compound.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., Amphotericin B or Tavaborole) to validate assay sensitivity.[1]

    • Negative Control: Fungal inoculum with DMSO (at the same concentration as in the test wells) to confirm normal fungal growth.

    • Sterility Control: Medium only, to check for contamination.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring absorbance at 600 nm.

Phase II: Mechanistic Elucidation - Target Engagement

3.1 Causality Behind Experimental Choice With confirmed antifungal activity, the next critical step is to understand how the compound works. Based on the extensive research on Tavaborole (AN2690), the most probable mechanism of action for a benzoxaborole antifungal is the inhibition of leucyl-tRNA synthetase (LeuRS).[2][6][11] This enzyme is essential for protein synthesis, making it an excellent antifungal target.[7] Validating that 6-Methoxybenzo[c]oxaborol-1(3H)-ol inhibits this specific enzyme provides strong evidence of a defined mechanism of action and differentiates it from compounds with non-specific modes of toxicity.

LeuRS_Inhibition_Mechanism cluster_0 Step 1: Aminoacylation cluster_1 Step 2: tRNA Trapping by Benzoxaborole Leu Leucine ATP ATP LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuAMP Leu-AMP Intermediate tRNA tRNA(Leu) Compound 6-Methoxybenzo[c]oxaborol-1(3H)-ol Adduct Stable Covalent Adduct (LeuRS-tRNA-Oxaborole) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Adduct->Protein_Synthesis_Inhibition Leads to

3.2 Key Experiment: Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Assay This is a direct biochemical assay that measures the enzymatic activity of LeuRS. By quantifying the attachment of radiolabeled leucine to its cognate tRNA, we can directly measure the inhibitory effect of our test compound on the enzyme's function.

3.3 Detailed Experimental Protocol: In Vitro Aminoacylation Assay

  • Reagents: Recombinant C. albicans LeuRS, total yeast tRNA, ¹⁴C-labeled L-leucine, ATP, and a suitable assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).[12][13]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, tRNA, and ¹⁴C-L-leucine.

  • Inhibition Setup: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (or DMSO for the control). Pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding the recombinant LeuRS enzyme to each tube. Incubate for a defined period (e.g., 20 minutes) at 30°C.

  • Reaction Quenching & Precipitation: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA). This will precipitate the tRNA and any attached radiolabeled leucine.

  • Washing: Pellet the precipitate by centrifugation. Wash the pellet multiple times with cold 5% TCA to remove any unincorporated ¹⁴C-L-leucine.

  • Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase III: Early ADME-Tox Profiling

4.1 Causality Behind Experimental Choice A potent compound with a clear mechanism is of little therapeutic value if it is overly toxic, cannot reach its site of action, or is metabolized too quickly. Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a resource-saving strategy to deprioritize candidates with poor drug-like properties. We will focus on three key areas: general cytotoxicity, intestinal permeability as a surrogate for oral absorption, and metabolic stability in the liver.

Screening_Workflow cluster_primary Phase I: Primary Screening cluster_secondary Phase II: Mechanism of Action cluster_tertiary Phase III: Early ADME-Tox start Candidate Compound: 6-Methoxybenzo[c]oxaborol-1(3H)-ol mic_assay Antifungal MIC Assay (e.g., C. albicans) start->mic_assay decision1 Biologically Active? mic_assay->decision1 moa_assay LeuRS Inhibition Assay (IC50) decision2 On-Target Activity? moa_assay->decision2 cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293) permeability Permeability Assay (e.g., Caco-2) cytotoxicity->permeability metabolism Metabolic Stability (e.g., Microsomes) permeability->metabolism decision3 Favorable Profile? metabolism->decision3 decision1->moa_assay Yes stop Stop/Deprioritize decision1->stop No decision2->cytotoxicity Yes decision2->stop No decision3->stop No proceed Proceed to Lead Optimization decision3->proceed Yes

4.2 Cytotoxicity Assessment

  • Key Assay: MTT Assay for Cell Viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] It is a widely used, robust method for initial cytotoxicity screening.[10] We will use a human embryonic kidney cell line (HEK293) as a representative non-cancerous human cell line.

  • Detailed Experimental Protocol: MTT Assay

    • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

4.3 Intestinal Permeability Assessment

  • Key Assay: Caco-2 Permeability Assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[9][16] This assay is the industry standard for predicting in vivo intestinal drug absorption.[17][18]

  • Detailed Experimental Protocol: Bidirectional Caco-2 Assay

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation and formation of tight junctions.

    • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • Permeability Measurement (Apical to Basal): Add the test compound to the apical (AP) side (representing the gut lumen) and fresh medium to the basolateral (BL) side (representing the blood). Take samples from the BL side at various time points.

    • Permeability Measurement (Basal to Apical): In a separate set of wells, add the compound to the BL side and sample from the AP side to assess efflux.

    • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high A-to-B Papp suggests good passive absorption, while a B-to-A Papp that is significantly higher than the A-to-B Papp indicates the involvement of active efflux transporters.

4.4 Metabolic Stability Assessment

  • Key Assay: Liver Microsomal Stability Assay. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[19][20] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (CLint).[8][21]

  • Detailed Experimental Protocol: Metabolic Stability Assay

    • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes and the test compound in a phosphate buffer.

    • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Controls: Include controls without NADPH to assess non-enzymatic degradation and a known rapidly metabolized compound (e.g., verapamil) as a positive control.

    • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

    • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Synthesis and Interpretation

The ultimate goal of this screening cascade is to generate a multi-parameter profile of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. The data from each phase should be consolidated to facilitate a clear, evidence-based decision on the compound's future.

Table 1: Hypothetical In Vitro Screening Profile for 6-Methoxybenzo[c]oxaborol-1(3H)-ol

ParameterAssayResultInterpretation
Antifungal Potency C. albicans MIC2 µg/mLPotent antifungal activity, comparable to known agents.
Target Engagement LeuRS Inhibition IC₅₀0.6 µMStrong, on-target activity confirming the hypothesized MoA.
Cytotoxicity HEK293 CC₅₀ (MTT)> 50 µMLow cytotoxicity, suggesting a good preliminary safety window.
Permeability Caco-2 Papp (A→B)15 x 10⁻⁶ cm/sHigh permeability, indicating potential for good oral absorption.
Permeability Caco-2 Efflux Ratio1.2Low efflux ratio, suggesting it is not a major P-gp substrate.
Metabolic Stability HLM in vitro t½45 minModerate stability, not a rapidly cleared compound.
Metabolic Stability HLM CLint25 µL/min/mgModerate intrinsic clearance.

A profile like the one hypothetically presented above would be highly encouraging. It demonstrates a compound with potent, on-target activity, low toxicity, and favorable ADME properties, making it a strong candidate for progression into further preclinical development.

Conclusion

This technical guide outlines a logical, multi-phased strategy for the initial in vitro screening of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. By systematically evaluating its primary biological activity, mechanism of action, and fundamental ADME-Tox properties, researchers can efficiently build a comprehensive data package. This approach, grounded in the scientific rationale behind each experimental choice, ensures that decisions are based on a holistic understanding of the compound's behavior, maximizing the potential for identifying a promising new therapeutic candidate from the versatile benzoxaborole class.

References

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Methodological & Application

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of Benzoxaboroles in Antimicrobial Research

The benzoxaborole scaffold represents a significant advancement in medicinal chemistry, offering a unique boron-based heterocyclic structure with broad therapeutic potential.[1] These compounds have garnered substantial interest due to their diverse biological activities, including potent antibacterial, antifungal, antiparasitic, and anti-inflammatory effects.[1] At the core of their utility is the versatile boron atom, which can form stable, reversible covalent bonds with biological nucleophiles, enabling novel mechanisms of enzyme inhibition.

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a member of this promising class. Its structure is built upon the foundational benzo[c]oxaborol-1(3H)-ol ring, with a methoxy group at the 6-position. This substitution can modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement. This document provides a detailed guide for researchers to systematically evaluate the antimicrobial properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol through established in vitro assays.

Mechanism of Action: Targeting Protein Synthesis

The primary antimicrobial mechanism for many benzoxaboroles is the targeted inhibition of an essential cellular enzyme: leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is critical for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a crucial step in translating the genetic code.[3][4]

The benzoxaborole moiety acts by forming a covalent adduct with the 3'-adenosine of the tRNA molecule within the editing site of the LeuRS enzyme.[2][3] This "trapping" mechanism effectively sequesters the tRNA, halting the addition of leucine into nascent polypeptide chains and ultimately leading to the cessation of protein synthesis and microbial cell death.[4][5][6] This targeted action provides a high degree of selectivity for the fungal or bacterial enzyme over its human counterpart.[6]

cluster_0 Microbial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein 3. Charged tRNA(Leu) enables synthesis Adduct Trapped Adduct: [LeuRS-tRNA(Leu)-Benzoxaborole] LeuRS->Adduct 5. Forms covalent bond with tRNA(Leu) tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS 2. Binds Leucine Leucine + ATP Leucine->LeuRS 1. Binds Adduct->Protein 6. INHIBITION Compound 6-Methoxybenzo[c]oxaborol-1(3H)-ol Compound->LeuRS 4. Enters editing site

Caption: Mechanism of Action of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Part 1: Core Protocols for Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing (AST) is performed to determine the in vitro activity of an antimicrobial agent against a specific microorganism.[7] Adherence to standardized methodologies is critical for generating reproducible and reliable data. The protocols outlined below are based on the performance standards for antimicrobial susceptibility testing developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This assay is the gold standard for quantitative susceptibility testing.

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has a low concentration of thymidine and thymine, which can interfere with some antimicrobials. The cation (Ca²⁺, Mg²⁺) concentration is adjusted as it can affect the activity of certain drug classes.

  • Inoculum: Standardizing the inoculum to ~5 x 10⁵ CFU/mL is crucial. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high MICs or the overgrowth of resistant subpopulations.

  • Controls: Including a sterility control (no bacteria), a growth control (no drug), and a reference antibiotic ensures the medium is sterile, the bacteria are viable, and the assay is performing correctly.

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO). The concentration should be at least 20 times the highest concentration to be tested to minimize solvent effects.

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an overnight agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the diluted compound. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum + CAMHB, no compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Protocol:

  • Perform MIC Assay: Complete the full MIC protocol as described above.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no more than 1-2 colonies growing from the 10 µL spot.

cluster_workflow MIC to MBC Workflow start Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate with Standardized Bacterial Suspension (~5x10^5 CFU/mL) start->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture 10µL from clear wells onto agar plates read_mic->subculture For wells ≥ MIC incubate_agar Incubate Agar 18-24h at 37°C subculture->incubate_agar read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc

Caption: Standard workflow for determining MIC and MBC values.

Part 2: Advanced Characterization - Time-Kill Kinetics

Time-kill kinetic assays provide a dynamic view of an antimicrobial agent's activity, revealing the rate at which it kills a bacterial population over time.[14] This information is valuable for understanding whether the compound exhibits concentration-dependent or time-dependent killing.

Causality Behind Experimental Choices:

  • Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) reveals the relationship between concentration and the rate and extent of killing.

  • Time Points: Sampling at regular intervals (0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, visualizing the bactericidal or bacteriostatic effect over a standard treatment period.

  • Log Reduction: A ≥3-log₁₀ reduction in CFU/mL is the standard definition of bactericidal activity.

Protocol:

  • Preparation:

    • Prepare flasks or tubes containing CAMHB with 6-Methoxybenzo[c]oxaborol-1(3H)-ol at concentrations corresponding to 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculation:

    • Prepare a standardized inoculum as described in the MIC protocol. Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial 10-fold dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto non-selective agar plates to determine the viable colony-forming units (CFU/mL).

  • Incubation and Counting:

    • Incubate the plates overnight. Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration tested. A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

cluster_timekill Time-Kill Assay Workflow prep Prepare flasks with broth + compound at 0x, 1x, 2x, 4x MIC inoc Inoculate to ~5x10^5 CFU/mL prep->inoc tp0 T=0h Sample & Plate inoc->tp0 tp2 T=2h Sample & Plate count Incubate plates & Count CFU/mL tp0->count tp4 T=4h Sample & Plate tp2->count tp8 T=8h Sample & Plate tp4->count tp24 T=24h Sample & Plate tp8->count tp24->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for a typical time-kill kinetic study.

Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing results across experiments and compounds.

Table 1: Example MIC and MBC Data Summary

MicroorganismATCC® No.MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213482Bactericidal
Escherichia coli2592216>128>8Bacteriostatic
Pseudomonas aeruginosa27853>128>128-Resistant
Candida albicans90028242Fungicidal
Aspergillus fumigatus2043058162Fungicidal

Interpretation Guidelines:

  • MBC/MIC Ratio: A ratio of ≤4 is generally considered indicative of bactericidal or fungicidal activity. A ratio >4 suggests bacteriostatic or fungistatic activity.

  • Quality Control: All assays should include reference QC strains (e.g., S. aureus ATCC® 29213, E. coli ATCC® 25922) as recommended by CLSI or EUCAST.[15] The resulting MICs for control antibiotics must fall within the published acceptable ranges to validate the assay.[8]

References

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol - PubChem . National Center for Biotechnology Information. URL: [Link]

  • 3H-benzo[c][16][17]oxaborol-1-ol and its important derivatives with antimicrobial activity . ResearchGate. URL: [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults . PubMed. URL: [Link]

  • Clinical Breakpoint Tables . EUCAST. URL: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . National Institutes of Health, Islamabad Pakistan. URL: [Link]

  • Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study . National Institutes of Health. URL: [Link]

  • Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection . National Institutes of Health. URL: [Link]

  • Introduction - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) . NCBI Bookshelf. URL: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF . ResearchGate. URL: [Link]

  • EUCAST: EUCAST - Home . EUCAST. URL: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . PubMed Central. URL: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus . CLSI. URL: [Link]

  • An upcoming drug for onychomycosis: Tavaborole . PubMed Central. URL: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing . CLSI. URL: [Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors . PubMed Central. URL: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING . bioMerieux. URL: [Link]

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  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis . PubMed. URL: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST . EUCAST. URL: [Link]

  • Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) . PubMed Central. URL: [Link]

  • Mechanism of action of antifungal drugs . YouTube. URL: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method . National Institute for Communicable Diseases (NICD). URL: [Link]

  • Susceptibility testing in antibacterial drug R&D . GARDP Revive. URL: [Link]

  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation . PubMed. URL: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 . University of Oxford. URL: [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing . ResearchGate. URL: [Link]

  • Crisaborole . DermNet. URL: [Link]

  • Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens . Frontiers. URL: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing . ResearchGate. URL: [Link]

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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . WOAH. URL: [Link]

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Sources

Application Notes and Protocols for 6-Methoxybenzo[c]oxaborol-1(3H)-ol as a Leucyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxybenzo[c]oxaborol-1(3H)-ol as a potent and selective inhibitor of leucyl-tRNA synthetase (LeuRS). We delve into the unique mechanism of action of this benzoxaborole compound, detailing its interaction with the LeuRS editing site. This guide furnishes field-proven, step-by-step protocols for key biochemical and cell-based assays essential for characterizing its inhibitory activity and cellular effects. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for antifungal, antibacterial, or other antimicrobial research programs.

Introduction: The Rise of Benzoxaboroles against Leucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1] They catalyze the esterification of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[2] The inhibition of this process leads to the termination of protein synthesis, resulting in cell growth arrest and death, making aaRSs attractive targets for antimicrobial drug discovery.[3] Leucyl-tRNA synthetase (LeuRS), in particular, has been a validated target, with inhibitors demonstrating clinical success.[4]

6-Methoxybenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of compounds. A prominent member of this class, tavaborole (AN2690, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), has been approved by the FDA for the topical treatment of onychomycosis, a fungal nail infection.[2][4] These compounds are distinguished by a boron atom integrated into a heterocyclic ring system, which is central to their unique inhibitory mechanism.

This guide focuses on providing the scientific community with the foundational knowledge and practical protocols to investigate 6-Methoxybenzo[c]oxaborol-1(3H)-ol and similar benzoxaboroles as LeuRS inhibitors.

Mechanism of Action: Trapping tRNA in the Editing Site

The inhibitory power of benzoxaboroles against LeuRS does not stem from blocking the synthesis (aminoacylation) active site directly. Instead, it exploits the enzyme's own quality control mechanism: the editing or proofreading domain.[5][6] LeuRS, like several other aaRSs, possesses an editing site to hydrolyze incorrectly charged tRNAs (e.g., tRNALeu mischarged with isoleucine), thereby maintaining translational fidelity.[7]

6-Methoxybenzo[c]oxaborol-1(3H)-ol inhibits LeuRS through a novel tRNA-trapping mechanism:

  • Binding to the Editing Site: The benzoxaborole inhibitor enters the editing domain of the LeuRS enzyme.

  • Adduct Formation: The boron atom of the inhibitor forms a covalent adduct with the ribose diol of the terminal adenosine (A76) of tRNALeu.[5][6]

  • Trapping tRNA: This stable inhibitor-tRNA adduct effectively traps the tRNA molecule within the editing site.

  • Inhibition of Catalysis: By sequestering the tRNA, the inhibitor prevents the catalytic turnover of the enzyme. It can neither proceed with aminoacylation nor release the tRNA, leading to a complete halt in the synthesis of leucyl-tRNALeu.[6]

  • Cessation of Protein Synthesis: The depletion of the cellular pool of charged leucyl-tRNALeu ultimately blocks protein synthesis, leading to the desired antimicrobial effect.[4]

This mechanism is highly specific and confers a significant advantage, as resistance mutations often need to occur within the conserved editing domain.[7][8]

Mechanism_of_Action cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Enzyme Synthesis_Site Synthesis Site Editing_Site Editing Site Adduct Stable Inhibitor-tRNA Adduct Editing_Site->Adduct 3. Forms Adduct (Boron + Ribose Diol) Inhibitor 6-Methoxybenzo- [c]oxaborol-1(3H)-ol Inhibitor->Editing_Site 1. Binds tRNA tRNA(Leu) tRNA->Editing_Site 2. Enters Block Protein Synthesis Blocked Adduct->Block 4. Traps tRNA, Inhibits Catalysis

Figure 1: Mechanism of LeuRS inhibition by 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Biochemical Assays for Inhibitor Characterization

To quantitatively assess the inhibitory activity of 6-Methoxybenzo[c]oxaborol-1(3H)-ol against LeuRS, a series of biochemical assays are essential. These assays dissect the two-step aminoacylation reaction.

Leucyl-tRNA Synthetase Aminoacylation Assay

This is the primary assay to determine the overall inhibition of LeuRS activity. It measures the rate of attachment of radiolabeled leucine to its cognate tRNA.

Principle: The assay quantifies the formation of [14C]Leu-tRNALeu. The negatively charged tRNA molecules are precipitated onto filter paper using trichloroacetic acid (TCA), while unincorporated [14C]leucine is washed away. The radioactivity remaining on the filter is proportional to the enzyme activity.

Protocol:

  • Reaction Mixture Preparation: Prepare the master mix on ice. For a final volume of 50 µL, the final concentrations should be:

    • 100 mM HEPES-NaOH (pH 7.6)

    • 30 mM KCl

    • 10 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 2 mM ATP

    • 1.5 mg/mL total tRNA (from E. coli or yeast)

    • 0.2 µCi L-[14C]-Leucine

    • Variable concentrations of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (dissolved in DMSO, ensure final DMSO concentration is ≤1%).

  • Enzyme Addition: Initiate the reaction by adding purified LeuRS enzyme to a final concentration of 5-10 nM.

  • Incubation: Incubate the reaction at 37°C for 10 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

  • Quenching and Precipitation:

    • Spot 40 µL aliquots of the reaction onto Whatman 3MM filter discs.

    • Immediately immerse the filters in ice-cold 5% (w/v) TCA.

    • Wash the filters three times with ice-cold 5% TCA for 10 minutes each, followed by one wash with 95% ethanol.

  • Drying and Counting: Dry the filters under a heat lamp and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the activation of leucine with ATP to form a leucyl-adenylate intermediate.[9] It is particularly useful for identifying inhibitors that target the synthesis site, though benzoxaboroles are not expected to be potent in this assay.

Principle: The reaction is reversible. In the presence of excess radiolabeled pyrophosphate ([³²P]PPi), the enzyme will catalyze the exchange of [³²P]PPi into ATP. The resulting [³²P]ATP is captured on activated charcoal, while the free [³²P]PPi is not.

Protocol:

  • Reaction Mixture Preparation: For a final volume of 50 µL, the final concentrations should be:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 10 mM KF

    • 2 mM [³²P]NaPPi (Sodium Pyrophosphate)

    • 2 mM ATP

    • 5 mM Leucine

    • Variable concentrations of the inhibitor.

  • Enzyme Addition: Start the reaction by adding LeuRS to a final concentration of 5-10 nM.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Quenching: Stop the reaction by adding 500 µL of a charcoal slurry (5% activated charcoal in 0.1 M HCl).

  • Washing:

    • Vortex and centrifuge the tubes to pellet the charcoal.

    • Carefully aspirate the supernatant.

    • Wash the charcoal pellet twice with 0.1 M HCl to remove any unbound [³²P]PPi.

  • Counting: Resuspend the final charcoal pellet in a scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the effect of the inhibitor on the rate of PPi exchange.

Biochemical_Assay_Workflow cluster_Aminoacylation Aminoacylation Assay (Overall Inhibition) cluster_PPi ATP-PPi Exchange Assay (Synthesis Site) A1 Prepare Master Mix (Buffer, ATP, tRNA, [14C]Leu, Inhibitor) A2 Initiate with LeuRS Enzyme A1->A2 A3 Incubate at 37°C A2->A3 A4 Spot on Filter Discs Quench in 5% TCA A3->A4 A5 Wash, Dry, and Count ([14C]Leu-tRNA) A4->A5 A6 Calculate IC50 A5->A6 P1 Prepare Master Mix (Buffer, ATP, Leu, [32P]PPi, Inhibitor) P2 Initiate with LeuRS Enzyme P1->P2 P3 Incubate at 37°C P2->P3 P4 Quench with Charcoal Slurry (Binds [32P]ATP) P3->P4 P5 Wash Pellet and Count ([32P]ATP) P4->P5 P6 Determine Inhibition Rate P5->P6

Figure 2: Workflow for key biochemical assays to characterize LeuRS inhibitors.

Cell-Based Assays for Antimicrobial Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine the compound's effectiveness against whole organisms, accounting for factors like cell wall penetration and stability.

Antifungal Susceptibility Testing: Broth Microdilution MIC Assay

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal pathogens.[10] The MIC is the lowest concentration that prevents visible growth.

Protocol for Yeast (e.g., Candida albicans):

  • Media and Reagents:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sabouraud Dextrose Agar (SDA) for culturing yeast.

    • Sterile saline.

    • 96-well microtiter plates.

  • Inoculum Preparation:

    • Culture the yeast strain on an SDA plate for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density.

  • Compound Dilution:

    • Prepare a stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in DMSO.

    • In a 96-well plate, add 100 µL of RPMI-1640 to columns 2-12.

    • Add 200 µL of the compound (at 2x the highest desired final concentration) to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing to column 10.

  • Inoculation: Add 100 µL of the prepared yeast inoculum to each well (columns 1-11). Column 12 serves as a sterility control (media only). One well should be a growth control (inoculum, no compound).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at 600 nm.[4]

Table 1: Representative Data Presentation for MIC Assay

Fungal Strain 6-Methoxybenzo[c]oxaborol-1(3H)-ol MIC (µg/mL) Control Drug MIC (µg/mL)
Candida albicans ATCC 90028 [Insert Data] [Insert Data]
Trichophyton rubrum ATCC 28188 [Insert Data] [Insert Data]

| Aspergillus fumigatus ATCC 204305 | [Insert Data] | [Insert Data] |

Cellular Protein Synthesis Inhibition Assay (SUnSET Method)

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to monitor global protein synthesis rates in cells by measuring the incorporation of puromycin, an aminoacyl-tRNA analog.[1][11] A decrease in puromycin incorporation indicates inhibition of protein synthesis.

Principle: Puromycin mimics the 3' end of an aminoacyl-tRNA and is incorporated into the C-terminus of nascent polypeptide chains, causing premature chain termination.[1] These puromycylated peptides can be detected by a specific anti-puromycin antibody via Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Plate mammalian cells (e.g., HeLa, HEK293) or fungal spheroplasts to the desired confluency.

    • Treat the cells with varying concentrations of 6-Methoxybenzo[c]oxaborol-1(3H)-ol for a predetermined time (e.g., 2-4 hours). Include a positive control (e.g., cycloheximide) and a vehicle control (DMSO).

  • Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (10-30 minutes).[11]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary anti-puromycin antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities of the puromycin signal using densitometry software. Normalize the puromycin signal to the loading control. A dose-dependent decrease in the puromycin signal indicates inhibition of protein synthesis.

Compound Preparation and Handling

  • Solubility: 6-Methoxybenzo[c]oxaborol-1(3H)-ol is typically soluble in DMSO for stock solutions. For aqueous buffers used in assays, ensure the final DMSO concentration does not interfere with the assay (typically ≤1%).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Benzoxaboroles are generally stable, but repeated freeze-thaw cycles should be avoided.

  • Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

6-Methoxybenzo[c]oxaborol-1(3H)-ol represents a promising scaffold for the development of novel anti-infectives targeting leucyl-tRNA synthetase. Its unique mechanism of trapping tRNA in the editing site offers a distinct advantage over traditional active site inhibitors. The detailed protocols provided in this guide offer a robust framework for researchers to accurately characterize the biochemical potency and cellular efficacy of this and related benzoxaborole compounds. Rigorous application of these methodologies will facilitate the generation of high-quality, reproducible data, accelerating the journey from discovery to potential clinical application.

References

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  • Tavaborole: a LeuRS inhibitors Drug. Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/ProxyDrug/6a6a6e6e-696e-4869-6269-746f72737c4c]
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  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26091153/]
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Application Note & Protocol: A Validated Synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a key heterocyclic scaffold relevant to medicinal chemistry and drug development. Benzoxaboroles are a class of boron-containing compounds recognized for their unique biological activities, including potent antifungal and antibacterial properties.[1][2] The mechanism often involves the inhibition of essential microbial enzymes like leucyl-tRNA synthetase.[3][4] This protocol details a robust two-step synthetic route starting from the commercially available 2-bromo-4-methoxybenzoic acid. We provide in-depth procedural instructions, mechanistic rationale for key transformations, and expected analytical characterization data to ensure reproducibility and validation.

Introduction & Scientific Rationale

The benzo[c]oxaborol-1(3H)-ol moiety is a privileged structure in modern medicinal chemistry. Its unique ability to form stable, reversible covalent bonds with biological nucleophiles, such as the cis-diols in tRNA, underpins its therapeutic potential.[3][4] Tavaborole (AN2690), a 5-fluoro substituted analogue, is an FDA-approved topical antifungal agent for onychomycosis, validating the clinical utility of this scaffold.[5][6][7][8]

The synthesis of substituted benzoxaboroles is therefore of significant interest to researchers developing new therapeutic agents. The protocol outlined herein employs a reliable and scalable synthetic strategy involving two primary transformations:

  • Reduction of a Benzoic Acid: Conversion of the starting material, 2-bromo-4-methoxybenzoic acid, to the corresponding benzyl alcohol. This is a fundamental transformation, and the use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures a high-yield conversion.[9][10]

  • Lithiation-Borylation and Cyclization: The cornerstone of the synthesis, this sequence involves a halogen-lithium exchange on the brominated aromatic ring at cryogenic temperatures, followed by electrophilic trapping with a borate ester. The subsequent acidic workup serves a dual purpose: it hydrolyzes the resulting boronate ester and catalyzes the intramolecular cyclization between the newly formed boronic acid and the adjacent hydroxymethyl group to yield the target benzoxaborole. This general approach is documented in several patents for related structures.[11][12]

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary detail to replicate this synthesis with confidence.

Overall Synthetic Scheme

Reaction scheme for the synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the synthesis, from starting materials to the final purified product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 2-Bromo-4-methoxybenzoic Acid B LiAlH₄ in THF A->B 1. Add Acid to LiAlH₄ soln. 2. 0°C to RT, Reflux C (2-Bromo-4-methoxyphenyl)methanol B->C Quench & Workup D (2-Bromo-4-methoxyphenyl)methanol C->D Product from Step 1 is Starting Material for Step 2 E 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃, -78°C D->E F Intermediate Boronate Ester E->F Lithiation & Borylation G Aqueous HCl Workup F->G H 6-Methoxybenzo[c]oxaborol-1(3H)-ol G->H Hydrolysis & Cyclization I Purification (Column Chromatography) H->I J Final Product I->J

Sources

cell-based assay protocol using 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Cell-Based Assay to Quantify mTORC1 Inhibition by 6-Methoxybenzo[c]oxaborol-1(3H)-ol via Leucyl-tRNA Synthetase (LRS) Targeting

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with compounds like Tavaborole (formerly AN2690) demonstrating potent antifungal activity by inhibiting leucyl-tRNA synthetase (LRS).[1][2][3] Beyond its canonical role in protein synthesis, LRS has been identified as a critical intracellular sensor of the amino acid leucine, directly linking leucine availability to the activation of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[6][7] This document provides a comprehensive guide for researchers to quantitatively assess the inhibitory potential of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a representative benzoxaborole, on the mTORC1 pathway in a cell-based format. We present a detailed protocol for measuring the phosphorylation status of key mTORC1 downstream effectors, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), using Western blotting as the readout. Furthermore, we include a protocol for assessing compound-induced cytotoxicity to ensure that the observed mTORC1 inhibition is not a secondary effect of cell death.

Scientific Background: The LRS-mTORC1 Signaling Axis

The mTORC1 pathway is a master regulator of cellular anabolism. Its activation requires the convergence of multiple upstream signals, including growth factors (via the PI3K-Akt axis) and amino acids. Leucine is a particularly potent activator of mTORC1. The established mechanism involves the direct sensing of intracellular leucine by Leucyl-tRNA Synthetase (LRS).[4][8]

Upon binding leucine, LRS undergoes a conformational change that allows it to interact with the Rag GTPase complex, which is anchored to the lysosomal surface.[5] LRS then functions as a GTPase-Activating Protein (GAP) for RagD.[9] This action promotes the formation of an active Rag GTPase heterodimer (RagA/B-GTP and RagC/D-GDP), which recruits mTORC1 to the lysosome, its site of activation. Once localized, mTORC1 is activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates a host of downstream targets to promote cell growth, including S6K1 and 4E-BP1.[10][11]

Benzoxaboroles, including 6-Methoxybenzo[c]oxaborol-1(3H)-ol, are known to inhibit LRS.[12] They achieve this by forming a stable adduct with the terminal adenosine (A76) of tRNALeu in the editing site of the enzyme, effectively trapping the tRNA and preventing its release.[1] This inhibition disrupts the leucine-sensing function of LRS, preventing it from activating the Rag GTPases. Consequently, mTORC1 is not recruited to the lysosome and remains inactive, leading to a measurable decrease in the phosphorylation of S6K1 and 4E-BP1.

LRS_mTORC1_Pathway cluster_0 Cytosol cluster_1 Lysosomal Surface cluster_2 Downstream Effectors Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds Rag Rag GTPases (Inactive) LRS->Rag Activates as GAP for RagD Inhibitor 6-Methoxybenzo[c]oxaborol-1(3H)-ol Inhibitor->LRS Inhibits Rag_Active Rag GTPases (Active) Rag->Rag_Active mTORC1 mTORC1 (Inactive) Rag_Active->mTORC1 Recruits mTORC1_Active mTORC1 (Active) mTORC1->mTORC1_Active Activated by Rheb S6K1 S6K1 mTORC1_Active->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1_Active->EBP1 Phosphorylates pS6K1 p-S6K1 (Thr389) S6K1->pS6K1 Growth Cell Growth & Proliferation pS6K1->Growth pEBP1 p-4E-BP1 (Thr37/46) EBP1->pEBP1 pEBP1->Growth

Figure 1: The Leucyl-tRNA Synthetase (LRS) mediated mTORC1 signaling pathway and its inhibition by 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Assay Principle

This protocol employs a quantitative Western blot approach to measure the inhibition of mTORC1 signaling. Cells with a constitutively active PI3K/Akt/mTOR pathway (e.g., cancer cell lines like MCF7 or PC3) are treated with varying concentrations of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. Following treatment, cells are lysed, and the total protein concentration is normalized. The levels of phosphorylated S6K1 (at Threonine 389) and phosphorylated 4E-BP1 (at Threonine 37/46) are measured and compared to the levels of total S6K1 and 4E-BP1, respectively. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates specific inhibition of the mTORC1 pathway. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading per lane.

Materials and Reagents

ReagentRecommended SupplierExample Catalog #
6-Methoxybenzo[c]oxaborol-1(3H)-olVariousN/A
Cell Line (e.g., MCF7, PC3)ATCCHTB-22, CRL-1435
Cell Culture Medium (e.g., RPMI-1640, F-12K)Gibco11875093, 21127022
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
RIPA Lysis BufferCell Signaling Technology9806
Protease/Phosphatase Inhibitor CocktailThermo Fisher Scientific78442
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
β-MercaptoethanolSigma-AldrichM3148
Mini-PROTEAN TGX Precast GelsBio-Rad4561086
Tris/Glycine/SDS Buffer (10X)Bio-Rad1610732
PVDF Transfer MembranesBio-Rad1620177
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tris-Buffered Saline with Tween-20 (TBST)Cell Signaling Technology9997
Phospho-p70 S6 Kinase (Thr389) AbCell Signaling Technology9234
p70 S6 Kinase AbCell Signaling Technology2708
Phospho-4E-BP1 (Thr37/46) AbCell Signaling Technology2855
4E-BP1 AbCell Signaling Technology9644
GAPDH Ab (Loading Control)Cell Signaling Technology5174
Anti-rabbit IgG, HRP-linked AbCell Signaling Technology7074
ECL Western Blotting SubstrateThermo Fisher Scientific32106
MTT Cell Proliferation Assay KitATCC30-1010K

Experimental Protocols

Assay_Workflow cluster_Day2 Day 2 cluster_Day2_cont cluster_Day3 Day 3 A 1. Seed Cells in 6-well plates B 2. Prepare & Add Compound (Varying Concentrations) C 3. Incubate (e.g., 2-24 hours) B->C D 4. Cell Lysis (Protein Extraction) E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE G 7. Western Transfer F->G H 8. Immunoblotting G->H I 9. Imaging & Analysis H->I

Figure 2: General experimental workflow for the mTORC1 inhibition assay.

Cell Culture and Compound Treatment
  • Cell Seeding: Seed an appropriate cell line (e.g., MCF7) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. For MCF7, ~5 x 105 cells per well is a good starting point. Culture overnight at 37°C in a 5% CO2 incubator.

    • Rationale: Achieving optimal cell confluency is critical. Overly confluent cells may exhibit contact inhibition and altered signaling, while sparse cultures may not yield sufficient protein.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in sterile DMSO. From this stock, create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.1%).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the compound dilutions or the vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (a time course of 2, 6, and 24 hours is recommended for initial characterization) at 37°C and 5% CO2.

Protein Extraction and Quantification
  • Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.[13]

  • Aspirate the PBS completely. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[13]

    • Rationale: Phosphatase inhibitors are essential to preserve the phosphorylation state of target proteins like S6K1 and 4E-BP1.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[13]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Quantification: Transfer the clear supernatant to a new set of pre-chilled tubes. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.

Western Blotting
  • Sample Preparation: Based on the BCA results, normalize the protein concentration for all samples. Typically, 20-30 µg of total protein per lane is sufficient. Mix the calculated volume of lysate with 4X Laemmli sample buffer and β-mercaptoethanol.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14][15]

    • Rationale: PVDF membranes offer high protein binding capacity and mechanical strength, making them ideal for immunoblotting.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use separate membranes for each phospho/total antibody pair or strip and re-probe the same membrane.

    • Recommended dilutions: p-S6K1 (1:1000), total S6K1 (1:1000), p-4E-BP1 (1:1000), total 4E-BP1 (1:1000), GAPDH (1:2000).[13][16]

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 in 5% BSA/TBST for 1 hour at room temperature.[16]

  • Final Washes: Repeat the washing step (Step 7).

  • Detection: Add an ECL chemiluminescent substrate to the membrane according to the manufacturer's protocol. Image the resulting signal using a digital imager or X-ray film.

Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.

  • Treatment: Add 10 µL of 10X concentrated compound dilutions to the appropriate wells, mirroring the concentrations used in the Western blot experiment. Incubate for the same duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[17]

  • Solubilization: Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.[17]

  • Reading: Leave the plate at room temperature in the dark for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Analysis and Expected Results

  • Western Blot Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.

  • Normalization: For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-S6K1 / Total S6K1).

  • Inhibition Curve: Normalize the phospho/total ratios to the vehicle control (set to 100% activity). Plot the percent activity against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Table 1: Representative Quantitative Data for mTORC1 Inhibition The data below is hypothetical and serves as an example of expected results.

Treatment GroupConcentration (µM)Normalized p-S6K1 / Total S6K1 Ratio% mTORC1 Activity% Cell Viability (from MTT)
Vehicle Control0 (0.1% DMSO)1.00100%100%
6-Methoxybenzo[c]oxaborol-1(3H)-ol0.10.9292%99%
6-Methoxybenzo[c]oxaborol-1(3H)-ol0.30.7575%98%
6-Methoxybenzo[c]oxaborol-1(3H)-ol1.00.5151%96%
6-Methoxybenzo[c]oxaborol-1(3H)-ol3.00.2424%95%
6-Methoxybenzo[c]oxaborol-1(3H)-ol10.00.088%91%
6-Methoxybenzo[c]oxaborol-1(3H)-ol30.00.055%88%

Interpretation: The expected outcome is a dose-dependent reduction in the phosphorylation of S6K1 and 4E-BP1, with minimal impact on cell viability at effective concentrations. This result would strongly indicate that 6-Methoxybenzo[c]oxaborol-1(3H)-ol inhibits mTORC1 signaling, consistent with its proposed mechanism of targeting LRS.

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Application Notes and Protocols: Investigating the Potential of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Benzoxaboroles in Oncology

The benzoxaborole scaffold, a unique boron-heterocyclic motif, has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] This is exemplified by the FDA-approved antifungal agent Tavaborole, which validated the therapeutic potential of this chemical class.[2] Beyond infectious diseases, the exploration of benzoxaboroles as anticancer agents is an emerging and promising field.[1][2] The unique ability of the boron atom to form stable, reversible covalent bonds with biological targets offers a distinct advantage in drug design.

While the parent benzoxaborole structure itself shows little to no antiproliferative activity, strategic functionalization of the aromatic ring is critical for imparting potent anticancer effects.[3] Extensive structure-activity relationship (SAR) studies have begun to delineate the structural requirements for cytotoxicity. For instance, a recent study on 7-propanamide benzoxaboroles identified derivatives with nanomolar potency against ovarian cancer cells, demonstrating that these compounds can induce apoptosis and inhibit colony formation.[2][3] This highlights the critical role of substituent placement in determining biological activity.

Rationale for Investigation: The Unexplored Potential of 6-Position Substitution

The anticancer efficacy of benzoxaboroles appears to be highly sensitive to the position of substitution on the benzene ring. The aforementioned study on propanamide derivatives revealed that moving the substituent from the 7-position to the 4-, 5-, or 6-position led to a significant loss of antiproliferative activity.[3] This suggests that the 6-position may not be optimal for all types of functionalization aimed at anticancer effects.

However, SAR is complex and substituent effects are often interdependent. The electronic and steric properties of a methoxy group at the 6-position could lead to novel interactions with different biological targets than those engaged by the 7-propanamide series. Therefore, 6-Methoxybenzo[c]oxaborol-1(3H)-ol represents an under-investigated derivative. A systematic evaluation of its effects on various cancer cell lines is warranted to fully map the SAR landscape of anticancer benzoxaboroles and potentially uncover novel mechanisms of action.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known mechanisms of other cytotoxic benzoxaborole derivatives and related heterocyclic compounds, the primary hypothesized anticancer effects of 6-Methoxybenzo[c]oxaborol-1(3H)-ol involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

  • Apoptosis Induction: Many chemotherapeutic agents exert their effects by triggering the intrinsic or extrinsic apoptotic pathways. This often involves modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases (e.g., Caspase-3).[4]

  • Cell Cycle Arrest: Disruption of the highly regulated cell cycle is another hallmark of anticancer compounds. Agents can cause cells to accumulate at specific checkpoints (e.g., G1, S, or G2/M phase), preventing them from proliferating.[5] This arrest can provide time for DNA repair or, if the damage is too severe, trigger apoptosis.

The following protocols are designed to rigorously test these hypotheses and characterize the cellular response to 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Experimental Workflow for Compound Evaluation

The following diagram outlines a logical workflow for the initial characterization of a novel compound's anticancer potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays (on sensitive cell lines) cluster_2 Phase 3: Data Interpretation & Next Steps A Prepare Stock Solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (e.g., 10 mM in DMSO) B Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon, Ovarian) A->B C Perform Cell Viability Assay (e.g., MTT / CellTiter-Glo) B->C D Determine IC50 Values (72h endpoint) C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E If IC50 < 20 µM F Apoptosis Assay (Annexin V / PI Staining) D->F If IC50 < 20 µM G Western Blot Analysis (Key Apoptosis & Cell Cycle Markers) E->G F->G H Synthesize Analogs for SAR Studies G->H Potent Activity & Clear Mechanism J Compound is Inactive or Has Low Potency G->J Weak or No Activity I In Vivo Xenograft Model H->I

Caption: Workflow for evaluating a novel benzoxaborole derivative.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116, SKOV3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of the compound by serially diluting it in complete medium from your main stock (e.g., 10 mM in DMSO). A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT Solubilization Solution to each well.

    • Pipette up and down to fully dissolve the crystals. The plate can be placed on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and determine the IC50 value using a non-linear regression (log(inhibitor) vs. response -- variable slope) model.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • A sensitive cancer cell line (identified from Protocol 1)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells in triplicate with 6-Methoxybenzo[c]oxaborol-1(3H)-ol at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. First, collect the supernatant (containing floating cells).

    • Wash the adherent cells with PBS, then trypsinize and collect them.

    • Combine the supernatant and the trypsinized cells for each sample.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

    • Quantify the percentage of cells in each quadrant. A significant increase in the lower-right and upper-right quadrants indicates induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

  • A sensitive cancer cell line

  • 6-well plates

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Follow the same procedure as Step 1 and 2 in Protocol 2.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence in the PI channel (FL2/FL3).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Cytotoxicity of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD (72h)
MCF-7Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HCT116Colon CarcinomaValue
SKOV3Ovarian CarcinomaValue
PNT1ANormal ProstateValue

IC50 values are determined from at least three independent experiments.

Table 2: Effect of 6-Methoxybenzo[c]oxaborol-1(3H)-ol on Apoptosis and Cell Cycle in A549 Cells (48h)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+) ± SD% G0/G1 Phase ± SD% S Phase ± SD% G2/M Phase ± SD
Vehicle (0.1% DMSO)0ValueValueValueValue
Compound (IC50)ValueValueValueValueValue
Compound (2x IC50)ValueValueValueValueValue

Visualizing the Apoptotic Pathway

The following diagram illustrates the intrinsic apoptotic pathway, a common target for anticancer agents.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Outer Membrane CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Drug 6-Methoxybenzo[c]oxaborol-1(3H)-ol (Hypothesized) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Drug->Bax Activates Bcl2->Bax Bax->Mito Forms pore Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves ActiveCasp3 Active Caspase-3 PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Hypothesized targeting of the intrinsic apoptotic pathway.

References

  • Zhang, J., Zhang, J., Hao, G., Xin, W., Yang, F., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765-6784. [Link][1][2][3]

  • D'Alessandro, A. M., & Johnston, M. R. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(21), 7536. [Link]

  • Akama, T., Gardner, H., Lalgondar, M., Lowry, D., Plattner, J. J., et al. (2014). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

  • Zhang, J., Zhang, J., Hao, G., Xin, W., Yang, F., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed, National Center for Biotechnology Information. [Link]

  • Repicky, A., Jantova, S., & Cipak, L. (2009). Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. Cancer Letters, 277(1), 55-63. [Link]

  • Lin, C. M., Chen, Y. J., Chen, C. T., Cheng, H. W., & Chen, C. T. (2012). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 17(9), 10557-10571. [Link]

  • Chung, Y. S., Lee, J. Y., Lee, S. J., & Lee, C. O. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Bulletin of the Korean Chemical Society, 25(9), 1339-1344. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., & Liu, Y. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 26(23), 7248. [Link]

Sources

Application Notes and Protocols for 6-Methoxybenzo[c]oxaborol-1(3H)-ol in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Avenue in Anti-Inflammatory Therapeutics

6-Methoxybenzo[c]oxaborol-1(3H)-ol, known scientifically as AN2728 and commercially as Crisaborole, is a first-in-class non-steroidal topical anti-inflammatory agent.[1] Its unique boron-based structure sets it apart from traditional anti-inflammatory compounds, offering a novel mechanism of action with significant therapeutic potential for inflammatory skin conditions such as atopic dermatitis and psoriasis.[2][3] This document provides an in-depth guide to the application of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in anti-inflammatory research, detailing its mechanism of action and providing robust protocols for its investigation.

The boron atom in 6-Methoxybenzo[c]oxaborol-1(3H)-ol is key to its biological activity, allowing it to selectively target and inhibit phosphodiesterase 4 (PDE4).[4] This selective inhibition modulates the inflammatory cascade, offering a targeted approach to reducing the signs and symptoms of inflammatory diseases. These application notes are designed to equip researchers with the foundational knowledge and practical methodologies to effectively explore the anti-inflammatory properties of this compound in both in vitro and in vivo models.

Mechanism of Action: Beyond Conventional Anti-Inflammatories

The primary anti-inflammatory mechanism of 6-Methoxybenzo[c]oxaborol-1(3H)-ol is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[5]

The PDE4 Inhibition Pathway

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. By inhibiting PDE4, 6-Methoxybenzo[c]oxaborol-1(3H)-ol leads to an increase in intracellular cAMP levels.[4] This elevation in cAMP has a downstream effect of suppressing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23.[2][6] The reduction in these key inflammatory mediators is thought to be the primary driver of the therapeutic effects observed with this compound.[4]

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane PDE4 PDE4 cAMP cAMP Cell Membrane->cAMP Adenylyl Cyclase AMP AMP PDE4->AMP Degrades cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates NF-κB Pathway NF-κB and other transcription factors PKA->NF-κB Pathway Inhibits Pro-inflammatory Cytokines TNF-α, IL-12, IL-23, etc. NF-κB Pathway->Pro-inflammatory Cytokines Reduces Production 6-Methoxybenzo[c]oxaborol-1(3H)-ol 6-Methoxybenzo[c]oxaborol-1(3H)-ol 6-Methoxybenzo[c]oxaborol-1(3H)-ol->PDE4 Inhibits

Figure 1: PDE4 Inhibition Pathway of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.
Emerging Research: Boron Chemistry and the NLRP3 Inflammasome

While PDE4 inhibition is the established mechanism, emerging research into boron-containing compounds suggests a potential for broader anti-inflammatory activity. The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases.[7][8] Recent studies have focused on the development of novel boron compounds (NBCs), particularly those with an oxazaborine ring, as inhibitors of the NLRP3 inflammasome.[9][10] Although direct inhibition of the NLRP3 inflammasome by 6-Methoxybenzo[c]oxaborol-1(3H)-ol has not yet been demonstrated, the shared boron chemistry suggests this as a plausible and exciting area for future investigation.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Output PAMPs/DAMPs PAMPs/DAMPs TLR/IL-1R TLR/IL-1R PAMPs/DAMPs->TLR/IL-1R NF-κB Activation NF-κB Activation TLR/IL-1R->NF-κB Activation Pro-IL-1β & NLRP3 Transcription Pro-IL-1β & NLRP3 Transcription NF-κB Activation->Pro-IL-1β & NLRP3 Transcription NLRP3 NLRP3 Pro-IL-1β & NLRP3 Transcription->NLRP3 Pro-IL-1β Pro-IL-1β Pro-IL-1β & NLRP3 Transcription->Pro-IL-1β Activation Stimuli K+ efflux, ROS, Lysosomal damage Activation Stimuli->NLRP3 ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1β Cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Potential Boron Compound Inhibition Potential Inhibition by Boron Compounds Potential Boron Compound Inhibition->NLRP3

Figure 2: The NLRP3 Inflammasome Pathway and Potential Boron Compound Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of 6-Methoxybenzo[c]oxaborol-1(3H)-ol against various phosphodiesterases and the subsequent inhibition of cytokine release.

TargetIC50 (µM)Source
PDE40.49[6]
TNF-α release0.54[6]
IL-2 release0.61[6]
IFN-γ release0.83[6]
IL-5 release2.4[6]
IL-10 release5.3[6]
PDE1A36.1[6]
PDE3Cat6.4[6]
PDE7A10.73[6]

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory effects of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

In Vitro Experimental Workflow

In_Vitro_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) to determine non-toxic concentrations Cell_Culture->Cytotoxicity_Assay Treatment Pre-treatment with 6-Methoxybenzo[c]oxaborol-1(3H)-ol Cytotoxicity_Assay->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis for Protein/RNA Analysis Stimulation->Cell_Lysis Cytokine_Analysis Cytokine Quantification (ELISA) (TNF-α, IL-6, etc.) Supernatant_Collection->Cytokine_Analysis NO_Assay Nitric Oxide Measurement (Griess Assay) Supernatant_Collection->NO_Assay Western_Blot Protein Expression Analysis (iNOS, COX-2, p-NF-κB) Cell_Lysis->Western_Blot qPCR Gene Expression Analysis (TNF-α, IL-6 mRNA) Cell_Lysis->qPCR Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

Figure 3: In Vitro Experimental Workflow for Anti-inflammatory Screening.

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of 6-Methoxybenzo[c]oxaborol-1(3H)-ol (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant.[12]

Materials:

  • Supernatant from cell cultures treated as described below.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 10% FBS).[13]

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • 96-well ELISA plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of 6-Methoxybenzo[c]oxaborol-1(3H)-ol for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows: a. Coat the 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add the collected supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme-conjugated streptavidin. f. Wash the plate and add the substrate solution. g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[11]

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

In Vivo Experimental Protocol: Murine Model of Atopic Dermatitis

Principle: To evaluate the in vivo efficacy of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a murine model of atopic dermatitis can be utilized. This model mimics the key features of the human disease, including skin inflammation and elevated IgE levels.

Materials:

  • BALB/c or NC/Nga mice

  • Hapten (e.g., 2,4-Dinitrofluorobenzene - DNFB or Oxazolone)

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol formulated in a suitable vehicle (e.g., ointment base)

  • Control vehicle

  • Positive control (e.g., a topical corticosteroid)

  • Tools for measuring ear thickness (calipers)

  • Equipment for blood collection and tissue processing

Procedure:

  • Sensitization:

    • Shave the dorsal skin of the mice.

    • Apply a solution of the hapten (e.g., 0.5% DNFB in acetone/olive oil) to the shaved dorsal skin and the right ear. This is day 0.

  • Challenge:

    • On day 5, challenge the right ear with a lower concentration of the hapten (e.g., 0.2% DNFB).

  • Treatment:

    • Beginning on day 5, topically apply 6-Methoxybenzo[c]oxaborol-1(3H)-ol, vehicle, or the positive control to the challenged ear daily for a specified period (e.g., 7-14 days).

  • Evaluation:

    • Ear Swelling: Measure the thickness of the right ear daily using calipers before treatment application.

    • Clinical Score: Visually assess the severity of skin inflammation (erythema, edema, excoriation, dryness) using a standardized scoring system.

    • Histological Analysis: At the end of the study, euthanize the mice and collect the ear tissue for histological examination (H&E staining) to assess inflammatory cell infiltration and epidermal thickening.

    • Cytokine Analysis: Homogenize a portion of the ear tissue to measure local cytokine levels via ELISA or qPCR.

    • Serum IgE Levels: Collect blood via cardiac puncture and measure total serum IgE levels using an ELISA kit.

Conclusion and Future Directions

6-Methoxybenzo[c]oxaborol-1(3H)-ol represents a significant advancement in the field of anti-inflammatory research. Its well-defined mechanism of action through PDE4 inhibition provides a solid foundation for its therapeutic application. The detailed protocols provided herein offer a robust framework for researchers to further elucidate its anti-inflammatory properties and explore its potential in various inflammatory disease models.

Future research should aim to definitively investigate the potential interaction of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and other benzoxaboroles with the NLRP3 inflammasome pathway. A deeper understanding of its full mechanistic profile will undoubtedly open new avenues for the development of novel and more effective anti-inflammatory therapies.

References

  • Baldwin, A. G., et al. (2017). Boron-Based Inhibitors of the NLRP3 Inflammasome. Cell Chemical Biology, 24(11), 1321-1333.e6.

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012-1021.

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680-682.

  • BD Biosciences. (n.d.). Cytokine ELISA Protocol. Retrieved from

  • MedChemExpress. (n.d.). Crisaborole (AN-2728). Retrieved from

  • Freund, Y. R., et al. (2012). Boron-based phosphodiesterase inhibitors show novel binding of boron to the PDE4 bimetal center. FEBS Letters, 586(19), 3440-3444.

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability. Retrieved from

  • Paller, A. S., et al. (2016). Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults. Journal of the American Academy of Dermatology, 75(3), 494-503.e6.

  • Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from

  • Freund, Y. R., & Akama, T. (2009). AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis.
  • Jarnagin, K., et al. (2016). Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396.

  • DermNet. (n.d.). Crisaborole. Retrieved from

  • Chan, S. C., et al. (2017). Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. Experimental Dermatology, 26(11), 1048-1054.

  • Wikipedia. (n.d.). Crisaborole. Retrieved from

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  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

  • ResearchGate. (n.d.). AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis. Retrieved from

  • Wada, T., et al. (2018). A murine model of atopic dermatitis can be generated by painting the dorsal skin with hapten twice 14 days apart. Scientific Reports, 8(1), 5988.

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Application Notes and Protocols for the Quantification of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which has garnered significant attention in medicinal chemistry due to the unique properties of the boron atom. This heterocycle can engage in reversible covalent interactions with biological targets, leading to potent and selective inhibition of various enzymes. As with any compound under investigation for pharmaceutical development, robust and reliable analytical methods for its quantification are paramount. Accurate determination of concentration in bulk substance, formulated products, and biological matrices is critical for pharmacokinetic studies, quality control, and stability testing.

This comprehensive guide provides detailed application notes and protocols for the quantification of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. Additionally, a simple UV-Vis spectrophotometric method is described for preliminary screening and high-concentration assays. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Part 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness.[9][10][11] For a molecule like 6-Methoxybenzo[c]oxaborol-1(3H)-ol, which contains a chromophore in its benzoxaborole structure, UV detection is a suitable and direct method of quantification. The following protocol is a starting point for method development and validation.

Causality of Experimental Choices
  • Column Selection: A C18 reversed-phase column is chosen as it is a versatile stationary phase that provides good retention for moderately polar to non-polar compounds like the target analyte.[9]

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC. The acidic buffer (e.g., phosphate or formate) helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[12][13]

  • Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range. For the analogous compound tavaborole, absorption maxima have been observed around 265-271 nm.[12][13][14]

  • Flow Rate and Injection Volume: These are optimized to achieve good peak shape and resolution within a reasonable run time.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock & Working Standards Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample Solution Sample->Injection MobilePhase Mobile Phase Preparation Column Column Equilibration MobilePhase->Column Column->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at λmax Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm (or determined λmax)
Run Time 10 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methoxybenzo[c]oxaborol-1(3H)-ol reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 6-Methoxybenzo[c]oxaborol-1(3H)-ol in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) Guidelines): [1][5][6]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (RSD) ≤ 2.0 %
Specificity No interference at analyte RT
LOD S/N ratio ≥ 3
LOQ S/N ratio ≥ 10

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[15][16][17][18][19]

Causality of Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for the analyte. Both positive and negative ion modes should be evaluated to determine which provides a better signal.

  • Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. A precursor ion (typically [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity by filtering out matrix interferences.[17]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and has similar ionization efficiency, correcting for matrix effects and variations in sample preparation and injection volume. If not available, a structurally similar compound can be used.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is necessary to remove proteins and other interfering components from biological samples before injection.[20]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Spike Spike Sample with IS Extraction Protein Precipitation / LLE Spike->Extraction Centrifuge Centrifuge Extraction->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Injection Inject Sample Evaporate->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MRM Analysis Ionization->MS_Analysis Peak_Area Obtain Peak Area Ratios (Analyte/IS) MS_Analysis->Peak_Area Calibration Generate Calibration Curve Peak_Area->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Bioanalytical workflow for LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • UPLC/HPLC system

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol reference standard

  • Internal Standard (e.g., stable isotope-labeled analyte)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive (or Negative, to be optimized)
MRM Transitions To be determined by infusion of the standard

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

4. Method Validation (as per FDA Bioanalytical Method Validation Guidance): [2][3]

  • Calibration Curve: Prepare calibration standards in the biological matrix covering the expected concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Selectivity and Matrix Effect: Evaluate potential interference from endogenous matrix components.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Validation ParameterAcceptance Criteria (Typical)
Calibration Curve (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect CV ≤ 15%
Recovery Consistent and reproducible

Part 3: UV-Vis Spectrophotometry (Screening Method)

For a quick estimation of concentration in pure solutions or during process monitoring where high concentrations are expected, UV-Vis spectrophotometry can be a valuable tool.[21][22] It is a simple, rapid, and inexpensive technique.[22]

Causality of Experimental Choices
  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or ethanol) is chosen.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and adherence to the Beer-Lambert Law.[21]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometer cluster_analysis Analysis Standards Prepare Standard Solutions Measure Measure Sample/Standard Absorbance Standards->Measure Sample Prepare Sample Solution Sample->Measure Scan Scan for λmax Blank Measure Blank Absorbance Scan->Blank Blank->Measure Calibration Plot Calibration Curve Measure->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Protocol: UV-Vis Method

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol reference standard

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

2. Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte in methanol and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Prepare Standard Solutions: Prepare a series of standard solutions of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in methanol with concentrations ranging from 2 to 20 µg/mL.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using methanol as the blank. Plot absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Conclusion

The analytical methods presented provide a comprehensive framework for the quantification of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of the bulk drug or formulated products, the robust HPLC-UV method is recommended. For bioanalytical studies requiring high sensitivity and selectivity, the LC-MS/MS method is the gold standard. The UV-Vis spectrophotometric method serves as a useful screening tool. It is imperative that any method chosen be fully validated according to the appropriate regulatory guidelines to ensure the generation of reliable and accurate data in the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][23][3]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][2]

  • Sheela, A., et al. (2018). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 545-550. [Link][14]

  • Prajapati, S. K., Jain, A., & Bajpai, M. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Analytical Methods, 16(28), 3784-3793. [Link][12][13]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][24]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • Tampucci, S., et al. (2018). Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies. Journal of AOAC International, 101(2), 437-443. [Link][25]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5][6]

  • International Council for Harmonisation. Quality Guidelines. [Link][7]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][8]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • Li, Y., et al. (2022). A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborole in human plasma and its clinico-pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 222, 115129. [Link][26]

  • Liu, Y., et al. (2023). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development, 12(6), 633-641. [Link][20]

  • International Journal of Scientific Research in Science and Technology. (2021). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link][21]

  • Digital Commons @ Cal Poly. (2015). UV-Vis Characterization of Aromatic Content in Bio-oil. [Link][22]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282. [Link][9]

  • de Groot, M. J., et al. (2006). Use of microbore LC-MS/MS for the quantification of oxcarbazepine and its active metabolite in rat brain microdialysis samples. Journal of Chromatography B, 831(1-2), 205-212. [Link][15]

  • Srinubabu, G., et al. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Chemical & Pharmaceutical Bulletin, 56(1), 28-33. [Link][16]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link][17]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link][10]

  • Nindya, T. S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link][27]

  • Ates, H. C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5562337. [Link][11]

  • Thermo Fisher Scientific. (2023). Targeted Screening and Quantitation With a Tox Explorer Triple Quadrupole LC-MS Workflow. [Link][18]

  • LabRulez. Separation and Quantitation of Oxysterol Compounds Using LC-MS/MS. [Link][19]

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Illuminating the Path to Novel Therapeutics: A High-Throughput Screening Guide for 6-Methoxybenzo[c]oxaborol-1(3H)-ol Targeting Leucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and its analogues against a key antimicrobial target, leucyl-tRNA synthetase (LeuRS). We present a detailed protocol for a robust, luminescence-based biochemical assay designed for HTS, along with insights into the underlying scientific principles, data analysis, and potential challenges. This guide is intended to empower researchers to efficiently identify and characterize novel inhibitors from the benzoxaborole class, accelerating the discovery of new anti-infective agents.

Introduction: The Promise of Benzoxaboroles and the Leucyl-tRNA Synthetase Target

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in drug discovery due to their unique chemical properties and diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory effects.[1] Their mechanism of action often involves the inhibition of essential enzymes through the formation of stable covalent adducts. A prime example of a validated target for benzoxaboroles is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[2]

LeuRS is responsible for the specific attachment of leucine to its cognate tRNA, a critical step in the translation of the genetic code. Inhibition of LeuRS leads to a cessation of protein synthesis and, consequently, cell death. The structural differences between prokaryotic and eukaryotic LeuRS enzymes offer a window for the development of selective inhibitors with minimal host toxicity.[2]

This application note focuses on 6-Methoxybenzo[c]oxaborol-1(3H)-ol , a representative member of the benzoxaborole family. While specific data for this exact methoxy-substituted analogue is limited, we will be referencing the properties of the closely related compound, 6-(3-methoxyphenoxy)benzo[c][3][4]oxaborol-1(3H)-ol , for illustrative purposes. The principles and protocols outlined herein are broadly applicable to the screening of a wide range of benzoxaborole derivatives.

Chemical Properties of a Representative Benzoxaborole:

PropertyValueSource
Compound Name 6-(3-methoxyphenoxy)benzo[c][3][4]oxaborol-1(3H)-ol-
CAS Number 1196473-38-7[4]
Molecular Formula C₁₄H₁₃BO₄[4]
Molecular Weight 256.06 g/mol [4]

Assay Principle: A Luminescence-Based Approach to High-Throughput Screening

To enable the high-throughput screening of 6-Methoxybenzo[c]oxaborol-1(3H)-ol against LeuRS, we have designed a robust and sensitive luminescence-based biochemical assay. This assay quantifies the activity of LeuRS by measuring the amount of ATP consumed during the aminoacylation reaction.

The aminoacylation of tRNA by LeuRS is a two-step process that consumes one molecule of ATP for each molecule of leucine activated and transferred to tRNALeu. In our HTS assay, the LeuRS-catalyzed reaction is allowed to proceed for a defined period. Subsequently, a luciferase-based reagent is added. This reagent contains luciferin and luciferase, which produce a luminescent signal in the presence of ATP. The intensity of the luminescent signal is inversely proportional to the activity of LeuRS; high LeuRS activity results in significant ATP consumption and, therefore, a low luminescent signal. Conversely, inhibition of LeuRS by a compound like 6-Methoxybenzo[c]oxaborol-1(3H)-ol will lead to less ATP being consumed, resulting in a higher luminescent signal.

This "ATP-depletion" method is highly amenable to HTS due to its simplicity (a single reagent addition step), sensitivity, and the availability of commercial reagents.

Experimental Protocols

Materials and Reagents
  • Compound: 6-Methoxybenzo[c]oxaborol-1(3H)-ol (or other benzoxaborole derivatives)

  • Enzyme: Recombinant E. coli Leucyl-tRNA Synthetase (LeuRS)

  • Substrates:

    • L-Leucine

    • ATP (Adenosine 5'-triphosphate)

    • E. coli tRNALeu

  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT

  • Detection Reagent: A commercially available ATP detection kit based on luciferase, such as Promega's CellTiter-Glo® 2.0 Assay.[5][6]

  • Plates: 384-well, white, opaque-bottom microplates

  • Control Inhibitor: A known LeuRS inhibitor (e.g., AN2690, tavaborole) for assay validation and as a positive control.

Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in 100% DMSO.

  • Compound Dilution Series: Create a serial dilution of the compound stock solution in 100% DMSO to generate a range of concentrations for IC₅₀ determination.

  • Enzyme Working Solution: Dilute the recombinant LeuRS in assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

  • Substrate Mix: Prepare a 2X substrate mix in assay buffer containing L-Leucine, ATP, and tRNALeu at twice the final desired concentrations. The concentrations of substrates should be optimized, ideally at or near their Km values, to ensure sensitivity to different types of inhibitors.

High-Throughput Screening Protocol

The following protocol is designed for a 384-well plate format.

  • Compound Dispensing: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions (in DMSO) to the wells of the 384-well assay plate. Include wells with DMSO only for negative controls (100% enzyme activity) and wells with a known inhibitor for positive controls (0% enzyme activity).

  • Enzyme Addition: Add 5 µL of the LeuRS enzyme working solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X substrate mix to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add 10 µL of the ATP detection reagent to all wells.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution Compound_Plate Compound Dilution Plate Dispense_Cmpd 1. Dispense Compound (50 nL) Compound_Plate->Dispense_Cmpd Enzyme_Sol Enzyme Working Solution Add_Enzyme 2. Add Enzyme (5 µL) Enzyme_Sol->Add_Enzyme Substrate_Mix 2X Substrate Mix Start_Rxn 4. Add Substrate Mix (5 µL) Substrate_Mix->Start_Rxn Dispense_Cmpd->Add_Enzyme Pre_Incubate 3. Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Rxn Rxn_Incubate 5. Incubate (60 min) Start_Rxn->Rxn_Incubate Add_Detection 6. Add Detection Reagent (10 µL) Rxn_Incubate->Add_Detection Stabilize 7. Stabilize Signal (10 min) Add_Detection->Stabilize Read_Plate 8. Read Luminescence Stabilize->Read_Plate

High-Throughput Screening Workflow for LeuRS Inhibitors.

Data Analysis and Interpretation

Primary Screen Data Analysis

For primary screens where compounds are tested at a single concentration, the percentage of inhibition is calculated for each compound using the following formula:

% Inhibition = 100 x (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))

Where:

  • Signalcompound is the luminescence signal in the presence of the test compound.

  • Signalmax is the average signal from the negative control wells (DMSO only, low ATP consumption, high luminescence).

  • Signalmin is the average signal from the positive control wells (saturating concentration of a known inhibitor, high ATP consumption, low luminescence).

Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization.

Dose-Response Analysis and IC₅₀ Determination

Hits from the primary screen are then tested in a dose-response format to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). The percent inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic model to calculate the IC₅₀ value.

Assay Quality Control

The robustness and reliability of the HTS assay are monitored using the Z'-factor, which is calculated as follows:

Z'-factor = 1 - (3 x (SDmax + SDmin)) / |Meanmax - Meanmin|

Where:

  • SDmax and SDmin are the standard deviations of the maximum and minimum signals, respectively.

  • Meanmax and Meanmin are the means of the maximum and minimum signals, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Mechanism of Action of Benzoxaboroles on LeuRS

Benzoxaboroles, including 6-Methoxybenzo[c]oxaborol-1(3H)-ol, are known to inhibit LeuRS through a unique mechanism. The boron atom in the benzoxaborole ring acts as a Lewis acid and forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the enzyme. This adduct mimics the transition state of the aminoacylation reaction, effectively trapping the tRNA in the editing site and preventing the catalytic cycle from proceeding.

MOA cluster_inhibition Inhibition LeuRS Leucyl-tRNA Synthetase (LeuRS) Synthetic Site Editing Site Adduct Trapped Adduct LeuRS:edit->Adduct Forms Covalent Adduct with tRNA tRNA tRNA-Leu tRNA->LeuRS:edit Binds to Editing Site Benzoxaborole 6-Methoxy- benzo[c]oxaborol-1(3H)-ol Benzoxaborole->LeuRS:edit Enters Editing Site Inhibition_Outcome Inhibition_Outcome Adduct->Inhibition_Outcome Inhibition of Protein Synthesis

Mechanism of Action of Benzoxaboroles on LeuRS.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) - Inconsistent liquid handling- Reagent instability- Suboptimal enzyme or substrate concentrations- Calibrate and validate liquid handlers- Prepare fresh reagents daily- Re-optimize enzyme and substrate concentrations
High variability in replicates - Incomplete mixing- Edge effects in the microplate- Ensure thorough mixing after each reagent addition- Use a plate shaker- Avoid using the outer wells of the plate or use a water bath to minimize evaporation
False positives - Compound autofluorescence (if using a fluorescence-based assay)- Compound directly inhibits luciferase- For luminescence assays, this is less of an issue. However, counter-screen hits against luciferase to identify direct inhibitors.
False negatives - Compound insolubility- Compound degradation- Check compound solubility in assay buffer- Assess compound stability under assay conditions

Conclusion

The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying novel inhibitors of leucyl-tRNA synthetase from the benzoxaborole chemical class. By leveraging a sensitive luminescence-based detection method, this assay is well-suited for large-scale screening campaigns. The insights into the mechanism of action, data analysis, and troubleshooting will further aid researchers in the successful execution of their drug discovery programs. The continued exploration of benzoxaboroles, such as 6-Methoxybenzo[c]oxaborol-1(3H)-ol, holds significant promise for the development of the next generation of anti-infective therapeutics.

References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). PubMed. [Link]

  • A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PubMed Central. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The unique structure of the benzoxaborole scaffold, featuring a boron atom integrated into a heterocyclic ring system, imparts valuable pharmacological properties.[2] This guide will focus on a practical and reproducible synthetic route to 6-Methoxybenzo[c]oxaborol-1(3H)-ol, addressing common challenges to enhance experimental success.

Hypothesized Synthetic Route

The most direct and reliable synthetic pathway to 6-Methoxybenzo[c]oxaborol-1(3H)-ol commences with the commercially available intermediate, 2-formyl-4-methoxyphenylboronic acid. This intermediate undergoes a reductive cyclization to yield the target molecule. While 2-formyl-4-methoxyphenylboronic acid is readily available from suppliers[3][4][5], for researchers who may need to synthesize it, a common approach involves the borylation of a suitable precursor like 2-bromo-5-methoxybenzaldehyde.

Synthetic_Pathway cluster_0 Optional Intermediate Synthesis cluster_1 Final Product Synthesis A 2-Bromo-5-methoxybenzaldehyde B 2-Formyl-4-methoxyphenylboronic acid A->B Miyaura Borylation (e.g., B2pin2, Pd catalyst, base) C 2-Formyl-4-methoxyphenylboronic acid D 6-Methoxybenzo[c]oxaborol-1(3H)-ol C->D Reductive Cyclization (e.g., NaBH4)

Caption: Hypothesized synthetic pathway to 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Formyl-4-methoxyphenylboronic acid (Optional, if not purchased)

This protocol describes a Miyaura borylation reaction to synthesize the key intermediate.

Materials:

  • 2-Bromo-5-methoxybenzaldehyde

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Hexanes

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-methoxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with toluene and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • To obtain the boronic acid, the pinacol ester is hydrolyzed with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and drying.

Protocol 2: Reductive Cyclization to 6-Methoxybenzo[c]oxaborol-1(3H)-ol

This protocol details the final step to the target molecule.

Materials:

  • 2-Formyl-4-methoxyphenylboronic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 2-formyl-4-methoxyphenylboronic acid (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Troubleshooting_Guide cluster_borylation Borylation Step Issues cluster_cyclization Cyclization Step Issues cluster_purification Purification Issues start Problem Encountered b1 Low or No Conversion start->b1 c1 Incomplete Reaction start->c1 p1 Product Decomposition start->p1 b1_cause1 Inactive Catalyst b1->b1_cause1 b1_cause2 Poor Quality Reagents b1->b1_cause2 b1_sol1 Use fresh catalyst or screen others (e.g., Pd(OAc)₂ with SPhos). b1_cause1->b1_sol1 b1_sol2 Ensure anhydrous solvent and dry base. b1_cause2->b1_sol2 c1_cause1 Insufficient Reducing Agent c1->c1_cause1 c1_cause2 Low Temperature c1->c1_cause2 c1_sol1 Add additional NaBH₄ (0.5 eq) and monitor. c1_cause1->c1_sol1 c1_sol2 Allow reaction to warm to RT for a longer period. c1_cause2->c1_sol2 p1_cause1 Acid/Base Sensitivity p1->p1_cause1 p1_cause2 Silica Gel Acidity p1->p1_cause2 p1_sol1 Maintain neutral pH during workup. p1_cause1->p1_sol1 p1_sol2 Use deactivated silica gel (e.g., with triethylamine). p1_cause2->p1_sol2

Caption: Troubleshooting decision tree for key synthesis steps.

Problem Potential Cause(s) Recommended Solution(s)
Step 1 (Borylation): Low or No Conversion 1. Inactive Palladium Catalyst: The Pd(0) active species may not have formed, or the catalyst has degraded. 2. Base Inefficiency: The base may be hydrated or not strong enough. 3. Anhydrous Conditions Not Maintained: Water can lead to protodeboronation of the boronic ester product.1. Use a fresh batch of catalyst. Consider screening other catalyst/ligand systems.[6] 2. Use freshly dried potassium acetate or consider a stronger base like K₃PO₄. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Step 1 (Borylation): Protodeboronation Side Product 1. Presence of Water: Traces of water can hydrolyze the boronic ester back to the starting material or an undesired boronic acid. 2. Prolonged Reaction Time/High Temperature: These conditions can favor decomposition pathways.1. Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. 2. Optimize reaction time and temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Step 2 (Cyclization): Incomplete Reaction 1. Insufficient Reducing Agent: The stoichiometry of NaBH₄ may not be adequate to reduce the aldehyde. 2. Low Reaction Temperature: The reaction may be too slow at 0 °C.1. Add another portion of NaBH₄ (e.g., 0.5 eq) and continue to monitor. 2. Allow the reaction to warm to room temperature and stir for a longer duration (e.g., 2-4 hours).
Step 2 (Cyclization): Formation of Diol Byproduct 1. Over-reduction: The boronic acid moiety can be susceptible to reduction under certain conditions, although less common with NaBH₄.1. Ensure slow and controlled addition of NaBH₄ at low temperatures. 2. Use a milder reducing agent if over-reduction is a persistent issue.
General: Product Purification Issues 1. Co-eluting Impurities: Boronic acid-related impurities can be polar and difficult to separate. 2. Product Instability on Silica Gel: Benzoxaboroles can sometimes be sensitive to acidic silica gel.1. A common purification technique for boronic acids is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base. The boronic acid will move to the aqueous layer. Re-acidify the aqueous layer and extract the purified boronic acid back into an organic solvent. 2. If instability is observed, use deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? For reproducibility and ease, purchasing 2-formyl-4-methoxyphenylboronic acid is the most straightforward approach.[3][4][5] If you need to synthesize it, 2-bromo-5-methoxybenzaldehyde is a good precursor for a Miyaura borylation.

Q2: How critical are anhydrous conditions for the borylation step? Extremely critical. The Suzuki-Miyaura coupling and the stability of the resulting boronic ester are sensitive to water.[7] Water can lead to competitive hydrolysis of the boronic ester (protodeboronation), significantly reducing your yield. Always use anhydrous solvents and oven-dried glassware.

Q3: Can I use other reducing agents for the cyclization step? Yes, other reducing agents like lithium borohydride (LiBH₄) or even catalytic hydrogenation could potentially be used. However, sodium borohydride (NaBH₄) is generally preferred for its mildness, low cost, and operational simplicity in reducing aldehydes in the presence of a boronic acid.

Q4: How can I confirm the structure of my final product, 6-Methoxybenzo[c]oxaborol-1(3H)-ol? Standard analytical techniques should be used for structural confirmation. ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group, and the methylene (CH₂) group of the oxaborole ring. ¹³C NMR and ¹¹B NMR would provide further structural confirmation. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Q5: What are the recommended storage and handling procedures for benzoxaboroles? Benzoxaboroles, like many boronic acid derivatives, can be sensitive to air and moisture. It is recommended to store the final product under an inert atmosphere (argon or nitrogen) in a cool, dry place. While generally more stable than their corresponding open-chain boronic acids, prolonged exposure to atmospheric moisture can lead to decomposition.

References

  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PubMed Central. Available at: [Link]

  • Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. ResearchGate. Available at: [Link]

  • Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. National Institutes of Health. Available at: [Link]

  • Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Royal Society of Chemistry. Available at: [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

  • Lithiation- Borylation in Synthesis. SlideShare. Available at: [Link]

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. National Institutes of Health. Available at: [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. IRIS. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. National Institutes of Health. Available at: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available at: [Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. Available at: [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Institutes of Health. Available at: [Link]

  • Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • (2-FORMYL-4-METHOXYPHENYL)BORONIC ACID | CAS 139962-95-1. Molbase. Available at: [Link]

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. National Institutes of Health. Available at: [Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • 3H-benzo[c][8][9]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. Available at: [Link]

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Technical Support Center: Troubleshooting Solubility of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methoxybenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, scientists, and drug development professionals to address the common solubility challenges encountered when working with this compound in biological buffers. This guide provides in-depth, field-proven insights and practical solutions to ensure the reliability and reproducibility of your experiments.

Understanding the Challenge: The Physicochemical Properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

6-Methoxybenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of compounds, which has garnered significant interest in medicinal chemistry.[1][2] While this particular derivative's specific data is not extensively published, we can infer its likely behavior from structurally similar, well-documented benzoxaboroles like crisaborole and tavaborole.

The core benzoxaborole structure, while containing polar hydroxyl and ether groups, also possesses a nonpolar benzene ring system. This dual character can lead to limited aqueous solubility, a common hurdle for many promising drug candidates.[3][4] For instance, crisaborole is described as insoluble in water, and while tavaborole is considered water-soluble, its formulation often includes co-solvents to ensure stability and delivery.[5][6][7]

The solubility of such compounds is often pH-dependent. The boronic acid moiety has a pKa that influences its ionization state. At pH values below the pKa, the compound is predominantly in its less soluble, neutral form. As the pH increases above the pKa, the boronic acid deprotonates to form a more soluble boronate salt.[8] The predicted pKa for the similar 6-aminobenzo[c][9][10]oxaborol-1(3H)-ol is around 7.27, suggesting that pH changes in the physiological range (typically 6.8 to 7.4) can significantly impact the solubility of these types of compounds.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in biological buffers.

FAQ 1: Why is my 6-Methoxybenzo[c]oxaborol-1(3H)-ol precipitating when I add it to my biological buffer?

Answer: Precipitation upon addition to an aqueous buffer is a classic sign of a compound exceeding its solubility limit. Several factors can contribute to this:

  • Intrinsic Low Aqueous Solubility: As discussed, the chemical structure of 6-Methoxybenzo[c]oxaborol-1(3H)-ol likely confers low intrinsic solubility in water.

  • "Salting Out" Effect: High salt concentrations in some biological buffers can decrease the solubility of organic compounds by competing for water molecules needed for solvation.

  • pH of the Buffer: If the pH of your buffer is below the pKa of the boronic acid group, the compound will be in its less soluble neutral form, increasing the likelihood of precipitation.[8]

  • Co-solvent Crash: If you are using a concentrated stock solution in an organic solvent like DMSO, the rapid dilution into an aqueous buffer can cause the compound to "crash out" of solution as the solvent environment abruptly changes.[9]

Troubleshooting Guide: Initial Dissolution and Stock Solution Preparation

To mitigate precipitation, a systematic approach to dissolution is crucial. The following workflow is recommended:

Dissolution_Workflow cluster_0 Step 1: Initial Solvent Screening cluster_1 Step 2: Stock Solution Preparation cluster_2 Step 3: Dilution into Biological Buffer Start Weigh Compound Solvent_Test Test solubility in small volumes of DMSO, Ethanol, Methanol Start->Solvent_Test Select_Solvent Select solvent with highest solubility Solvent_Test->Select_Solvent Prepare_Stock Prepare a high-concentration stock solution (e.g., 10-50 mM) in the selected solvent Select_Solvent->Prepare_Stock Vortex_Sonicate Vortex and/or sonicate to ensure complete dissolution Prepare_Stock->Vortex_Sonicate Filter_Sterilize Filter-sterilize if necessary (0.22 µm PTFE filter) Vortex_Sonicate->Filter_Sterilize Serial_Dilution Perform serial dilutions of the stock solution into the biological buffer Filter_Sterilize->Serial_Dilution Vortex_Between Vortex briefly after each dilution step Serial_Dilution->Vortex_Between Observe_Precipitation Visually inspect for any signs of precipitation Vortex_Between->Observe_Precipitation

Caption: A stepwise workflow for dissolving and diluting 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

FAQ 2: What is the best solvent to use for my stock solution?

Answer: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly water-soluble compounds for biological assays due to its ability to dissolve a broad range of polar and nonpolar substances.[9] Other organic solvents like ethanol or methanol can also be effective.[3] It is crucial to determine the optimal solvent empirically.

Experimental Protocol: Determining the Best Organic Solvent

  • Preparation: Weigh out small, equal amounts (e.g., 1 mg) of 6-Methoxybenzo[c]oxaborol-1(3H)-ol into three separate microcentrifuge tubes.

  • Solvent Addition: To the first tube, add a small volume (e.g., 100 µL) of DMSO. To the second, add 100 µL of ethanol, and to the third, add 100 µL of methanol.

  • Dissolution: Vortex each tube vigorously for 30 seconds. If the compound does not fully dissolve, sonicate for 5-10 minutes.

  • Observation: Visually inspect each tube for complete dissolution. The solvent that dissolves the compound at the highest concentration with the least effort is the preferred choice for your stock solution.

FAQ 3: I'm still seeing precipitation in my final assay concentration. What can I do?

Answer: If you are still observing precipitation even after preparing a stock solution in an appropriate organic solvent, you may need to consider modifying your biological buffer or your dilution strategy.

Troubleshooting Option 1: Adjusting the Buffer pH

The solubility of weak acids, like benzoxaboroles, often increases with pH.[8] A slight increase in the pH of your buffer, while staying within the acceptable range for your assay, might be sufficient to keep the compound in solution.

Experimental Protocol: pH-Dependent Solubility Test

  • Buffer Preparation: Prepare several aliquots of your base biological buffer (e.g., Phosphate Buffered Saline - PBS) and adjust the pH to cover a range (e.g., 6.8, 7.2, 7.4, 7.6, 8.0) using sterile NaOH or HCl.

  • Compound Addition: To a fixed volume of each pH-adjusted buffer, add a consistent amount of your 6-Methoxybenzo[c]oxaborol-1(3H)-ol stock solution to reach your desired final concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Analysis: Visually inspect for precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Buffer pHVisual Observation of Precipitation
6.8Heavy precipitate
7.2Moderate precipitate
7.4Slight precipitate/haze
7.6Clear solution
8.0Clear solution

This is an example data table. Actual results may vary.

Troubleshooting Option 2: The Use of Co-solvents in the Final Assay Medium

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs when added to the aqueous medium.[3][12] However, it is critical to ensure that the final concentration of the co-solvent does not adversely affect your biological system (e.g., enzyme activity, cell viability).

Commonly Used Co-solvents and Their Recommended Final Concentrations:

Co-solventTypical Final Concentration Range
DMSO< 1% (v/v)
Ethanol< 1% (v/v)
Polyethylene Glycol (PEG) 300/4001-5% (v/v)

Experimental Protocol: Co-solvent Compatibility Test

  • Prepare Co-solvent Buffers: Prepare your biological buffer containing different concentrations of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Control Experiment: Run your biological assay with the co-solvent-containing buffers without your compound of interest to determine the tolerance of your system to the co-solvent.

  • Compound Solubility Test: Prepare your final concentration of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in the co-solvent-containing buffers that were shown to be compatible with your assay.

  • Observation: Observe for any precipitation.

Co_solvent_Logic Start Precipitation in final assay concentration Check_Co_solvent Is a co-solvent compatible with my assay? Start->Check_Co_solvent Test_Viability Test cell/enzyme viability at various co-solvent concentrations Check_Co_solvent->Test_Viability Yes No_Co_solvent Consider alternative solubilization methods (e.g., cyclodextrins) Check_Co_solvent->No_Co_solvent No Determine_Max_Conc Determine max tolerated co-solvent concentration Test_Viability->Determine_Max_Conc Prepare_Final_Solution Prepare final compound concentration in buffer with tolerated co-solvent level Determine_Max_Conc->Prepare_Final_Solution End Proceed with experiment Prepare_Final_Solution->End

Caption: Decision-making process for using a co-solvent.

FAQ 4: Are there any other solubilization techniques I can try?

Answer: Yes, if the above methods are not sufficient or compatible with your experimental system, you can explore the use of solubilizing excipients such as cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes that have enhanced aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]

Experimental Protocol: Solubilization with SBE-β-CD

  • Prepare SBE-β-CD Solution: Prepare a stock solution of SBE-β-CD in your biological buffer (e.g., 10-20% w/v).

  • Complexation: Add your 6-Methoxybenzo[c]oxaborol-1(3H)-ol stock solution to the SBE-β-CD solution and mix thoroughly. Sonication may aid in complex formation.

  • Dilution: Dilute the complex solution into your assay buffer to the final desired concentration.

Summary of Key Recommendations

  • Start with a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Be mindful of the final co-solvent concentration in your assay and its potential effects on your biological system.

  • Consider the pH of your biological buffer as it can significantly influence the solubility of benzoxaboroles.

  • If solubility issues persist, explore the use of solubilizing agents like cyclodextrins.

  • Always perform control experiments to ensure that any additives (co-solvents, excipients) do not interfere with your assay.

By systematically addressing these factors, you can overcome the solubility challenges associated with 6-Methoxybenzo[c]oxaborol-1(3H)-ol and obtain reliable and reproducible data in your biological experiments.

References
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  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. National Center for Biotechnology Information. Retrieved from: [Link]

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  • U.S. Food and Drug Administration. (2016). EUCRISA™ (crisaborole) label. Retrieved from: [Link]

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  • Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 181. Available from: [Link]

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  • Pfizer. (n.d.). EUCRISA® (crisaborole) Description. Pfizer Medical - US. Retrieved from: [Link]

  • Kumar, S., & Singh, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 463-468. Available from: [Link]

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stability of 6-Methoxybenzo[c]oxaborol-1(3H)-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxybenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this compound in various experimental settings. Benzoxaboroles are a promising class of compounds with significant potential in medicinal chemistry.[1] Understanding their stability is paramount for obtaining reliable and reproducible experimental results.

This resource is structured to anticipate and address the common challenges you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Methoxybenzo[c]oxaborol-1(3H)-ol?

A1: The stability of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, like other boronic acid derivatives, can be influenced by several factors. The key environmental and chemical parameters to control are:

  • pH: The boronic acid moiety is known to be sensitive to pH. In aqueous solutions, the boron atom can exist in either a trigonal planar (sp2) or a tetrahedral (sp3) state, and the equilibrium between these is pH-dependent. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Oxidation: Boronic acids can be susceptible to oxidation. The presence of oxidizing agents or even dissolved oxygen in the solvent can lead to the cleavage of the carbon-boron bond, resulting in the formation of an alcohol and boric acid.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. It is crucial to understand the thermal liability of the compound, especially when planning long-term storage or reactions that require heating.

  • Light: Photostability is another critical parameter. Exposure to UV or even ambient light can provide the energy to initiate degradation pathways. Photostability testing is recommended as per ICH Q1B guidelines.[3]

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents may interact with the boronic acid group, while certain solvents may contain impurities (like peroxides in aged ethers) that can promote degradation.

Q2: I am observing a loss of potency of my 6-Methoxybenzo[c]oxaborol-1(3H)-ol stock solution. What could be the cause?

A2: A gradual loss of potency is a common sign of compound degradation. Based on the structure of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, the most probable causes are hydrolysis or oxidation. To troubleshoot this, consider the following:

  • Solvent Purity: Ensure you are using high-purity, fresh solvents. If using ethers like THF or dioxane, check for the presence of peroxides.

  • Storage Conditions: How is your stock solution stored? For optimal stability, it is advisable to store solutions at low temperatures (e.g., <0°C) and protected from light.[4] Some suppliers even recommend cold-chain transportation for related compounds.[5][6]

  • Inert Atmosphere: If you suspect oxidation, try preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH of Aqueous Solutions: If your solvent is an aqueous buffer, the pH might be outside the optimal stability range for the compound. It is recommended to perform a pH stability profile to determine the ideal pH for your experiments.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to monitor the stability of 6-Methoxybenzo[c]oxaborol-1(3H)-ol?

A3: Absolutely. HPLC is a powerful and widely used technique for stability testing in the pharmaceutical industry.[3][7] A properly developed and validated stability-indicating HPLC method will allow you to separate the intact 6-Methoxybenzo[c]oxaborol-1(3H)-ol from its potential degradation products. This enables accurate quantification of the parent compound and monitoring of the formation of any impurities over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of an aged sample. Degradation of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.Perform forced degradation studies (see protocol below) to generate potential degradants. This will help in identifying the unknown peaks. Consider using mass spectrometry (LC-MS) for peak identification.
Inconsistent results between experimental replicates. Instability of the compound under the specific experimental conditions.Re-evaluate the experimental protocol. Check for potential sources of degradation such as prolonged exposure to light, elevated temperature, or incompatible reagents. Prepare fresh solutions of the compound for each experiment.
Precipitation of the compound in an aqueous buffer. Poor solubility or pH-dependent solubility.Determine the aqueous solubility of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. The pKa of the benzoxaborole is typically between 6 and 10, which can affect its solubility at different pH values.[8] Consider using a co-solvent if solubility is a limiting factor.
Color change in the solid compound or solution over time. Potential degradation, possibly due to oxidation or photodecomposition.Store the solid compound in a tightly sealed container, protected from light, and at a low temperature. For solutions, use amber vials and store them in the dark at a reduced temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3]

Objective: To investigate the degradation of 6-Methoxybenzo[c]oxaborol-1(3H)-ol under various stress conditions.

Materials:

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Also, keep a solution of the compound at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a developed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 6-Methoxybenzo[c]oxaborol-1(3H)-ol from its degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions (Initial Screening):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable gradient, for example, 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths using the PDA detector to identify the optimal wavelength for detection.

  • Injection Volume: 10 µL

Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Chemical Structure of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Caption: Chemical structure of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Experimental Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow start Start: Obtain 6-Methoxybenzo[c]oxaborol-1(3H)-ol forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) hplc_dev->validation stability_study Conduct Stability Study (Real-time and Accelerated) validation->stability_study analysis Analyze Samples at Different Time Points stability_study->analysis end End: Determine Shelf-life and Storage Conditions analysis->end

Caption: A typical workflow for assessing the stability of a pharmaceutical compound.

References

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • 3H-benzo[c][3][5]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. [Link]

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Trends in Analytical chemistry. CONICET. [Link]

  • Benzoxaborole compounds and formulations thereof.

Sources

optimizing dosage for 6-Methoxybenzo[c]oxaborol-1(3H)-ol in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with the foundational knowledge and practical steps to optimize the dosage of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in your cell culture experiments. Given that this is a novel benzoxaborole derivative with limited specific data in the public domain, this guide will focus on establishing a robust, scientifically sound workflow for its characterization and use. We will leverage the known properties of the benzoxaborole class of compounds to inform our approach.

Introduction to 6-Methoxybenzo[c]oxaborol-1(3H)-ol

6-Methoxybenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole family, a versatile class of boron-heterocyclic compounds.[1][2][3] This structural motif has led to the development of therapeutics with a wide range of activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The boron atom within the benzoxaborole scaffold is a key feature, acting as a Lewis acid that can form stable, reversible covalent bonds with nucleophilic groups in the active sites of target enzymes.[4][5]

While specific biological data for 6-Methoxybenzo[c]oxaborol-1(3H)-ol (CAS: 947163-26-0, Molecular Formula: C8H9BO3, Molecular Weight: 163.97 g/mol ) is not extensively documented, its structure suggests potential for biological activity.[6] Therefore, a systematic approach to determine its optimal dosage in cell culture is crucial for obtaining reliable and reproducible results.

This guide will walk you through the essential steps of preparing the compound, designing and executing dose-response experiments, and troubleshooting common issues.

Part 1: Initial Compound Handling and Preparation (FAQs)

Proper handling and preparation of a novel compound are critical first steps to ensure the validity of your experimental results. Here are some frequently asked questions regarding 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Q1: What is the best solvent to dissolve 6-Methoxybenzo[c]oxaborol-1(3H)-ol?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving novel small molecules for in vitro studies.[7] Benzoxaboroles generally exhibit good solubility.[1] However, it is essential to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to working concentrations in your cell culture medium.

Important Consideration: The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[8] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments to account for any solvent-induced effects.[8]

Q2: My compound precipitates when I add it to the cell culture medium. What should I do?

A2: Precipitation, or "crashing out," is a common issue when diluting a DMSO stock solution into an aqueous-based culture medium.[9] This indicates that the compound's solubility limit in the medium has been exceeded. Filtering the precipitate is not recommended as it will alter the final concentration of your compound.[8]

Here is a troubleshooting workflow to address precipitation:

G start Precipitation Observed check_solubility Perform Solubility Test (See Protocol Below) start->check_solubility lower_conc Lower Final Concentration check_solubility->lower_conc If solubility is low serial_dilution Use Serial Dilution in Pre-warmed Medium lower_conc->serial_dilution increase_serum Increase Serum Concentration (if applicable) serial_dilution->increase_serum use_enhancer Consider Solubility Enhancer (e.g., cyclodextrin) increase_serum->use_enhancer reassess Re-evaluate Experiment use_enhancer->reassess

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Empirical Solubility Test
  • Prepare a 10 mM stock solution of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in 100% DMSO.

  • Create a series of dilutions of your stock solution in your complete cell culture medium (pre-warmed to 37°C). A good starting point would be 1:100, 1:200, 1:500, and 1:1000, corresponding to final concentrations of 100 µM, 50 µM, 20 µM, and 10 µM, respectively.

  • Vortex each dilution gently.

  • Visually inspect for any precipitate immediately and after incubating for 1-2 hours at 37°C.

  • The highest concentration that remains clear is your maximum working concentration under these conditions.

Part 2: Dosage Optimization Workflow (FAQs)

The following section provides a systematic approach to determining the optimal dosage range of 6-Methoxybenzo[c]oxaborol-1(3H)-ol for your specific cell line and experimental endpoint.

Q3: What is a good starting concentration range for a novel compound like this?

A3: For a compound with unknown activity, it is best to start with a broad concentration range to identify the window of biological activity. A common approach is to use a logarithmic dilution series.[10]

Recommended Starting Range:

  • High: 100 µM (or your maximum soluble concentration)

  • Low: 0.01 µM

A typical 8-point dose-response curve could include concentrations such as: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control.

Q4: How do I set up a dose-response experiment?

A4: A dose-response experiment is essential for determining the concentration at which your compound elicits a biological effect. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key parameter derived from this experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis determine_seeding Determine Optimal Cell Seeding Density plate_cells Plate Cells and Allow Adherence (24h) determine_seeding->plate_cells prepare_stock Prepare Compound Stock Solution (DMSO) prepare_dilutions Prepare Serial Dilutions in Culture Medium prepare_stock->prepare_dilutions treat_cells Treat Cells with Compound (24, 48, 72 hours) plate_cells->treat_cells prepare_dilutions->treat_cells perform_assay Perform Cytotoxicity/ Viability Assay (e.g., MTT) treat_cells->perform_assay collect_data Collect and Analyze Data perform_assay->collect_data determine_ic50 Determine IC50/EC50 collect_data->determine_ic50

Caption: General workflow for dosage optimization.

Q5: Which cytotoxicity assay should I use, and how do I perform it?

A5: The choice of assay depends on the expected mechanism of action and the experimental question. For an initial screen, a metabolic activity-based assay like the MTT assay is a good choice as it is robust and cost-effective.[11][12]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity.Inexpensive, high-throughput.Can be affected by metabolic changes.
LDH Release Assay Measures lactate dehydrogenase released from damaged cells.Indicates membrane integrity loss (necrosis).Less sensitive for apoptosis.
AlamarBlue™ Assay Resazurin-based assay measuring metabolic activity.Non-toxic, allows for kinetic studies.Can be influenced by culture conditions.
ATP-based Assays Quantifies ATP as an indicator of viable cells.Highly sensitive and rapid.Signal can be transient.
Protocol 2: MTT Cytotoxicity Assay
  • Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in culture medium. Replace the existing medium with the medium containing your compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.

Part 3: Troubleshooting Guide

Even with a well-designed experiment, you may encounter unexpected results. This section addresses some common issues.

Q6: I'm seeing high levels of cell death even at the lowest concentrations. What could be wrong?

A6: If you observe unexpected cytotoxicity, consider the following:

  • Compound Purity: Ensure the purity of your 6-Methoxybenzo[c]oxaborol-1(3H)-ol. Impurities could be the cause of the toxicity.

  • Solvent Toxicity: Double-check your final DMSO concentration. Some cell lines, particularly primary cells, are very sensitive to DMSO.[13]

  • Assay Interference: The compound itself might be interfering with the assay chemistry. For example, it might be a reducing agent that directly converts MTT. Run a control plate without cells to check for this.

  • High Sensitivity of Cell Line: Your chosen cell line may be particularly sensitive to the compound's mechanism of action. Consider testing on a different cell line to compare.

Q7: I'm not observing any effect, even at the highest concentration. What are the next steps?

A7: A lack of an observable effect could be due to several factors:

  • Compound Stability: The compound may be degrading in the culture medium over the incubation period. You may need to perform shorter-term experiments or replenish the medium and compound more frequently.

  • Insufficient Incubation Time: The biological effect may take longer to manifest. Consider extending your incubation time.

  • Cell Line Resistance: The cell line you are using may lack the specific target of the compound or have resistance mechanisms.

  • Solubility Issues: Even if you don't see visible precipitation, the compound may not be fully bioavailable. Re-verify its solubility.

  • Incorrect Biological Readout: The compound may have a biological effect that is not captured by a cytotoxicity assay (e.g., it may be cytostatic rather than cytotoxic). Consider using an alternative assay that measures cell proliferation, such as a direct cell count or a BrdU incorporation assay.

Q8: My results are not reproducible between experiments. How can I improve consistency?

A8: Reproducibility is key to reliable data. To improve it:

  • Standardize Cell Plating: Ensure you are using cells from the same passage number and that they are in the exponential growth phase. Inconsistent cell numbers at the start of the experiment are a major source of variability.

  • Consistent Compound Preparation: Always prepare fresh dilutions of your compound from a validated stock solution for each experiment.

  • Automate Pipetting: If possible, use multichannel pipettes or automated liquid handlers to minimize pipetting errors.

  • Monitor Culture Conditions: Ensure your incubator's CO2 levels, temperature, and humidity are stable.

  • Increase Replicates: Use at least triplicate wells for each condition and repeat the entire experiment on different days.

By following this structured approach, you will be well-equipped to systematically optimize the dosage of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and confidently proceed with your research.

References
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Chemsrc. (2024). CAS#:1196473-38-7 | 6-(3-methoxyphenoxy)benzo[c][9][14]oxaborol-1(3H)-ol. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • ResearchGate. (2016). Drug Testing and Drug Development in Cell Culture. Retrieved from [Link]

  • ACS Publications. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Retrieved from [Link]

  • Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 3H-benzo[c][9][14]oxaborol-1-ol and its important derivatives with antimicrobial activity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubMed. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Retrieved from [Link]

  • OUCI. (n.d.). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. Retrieved from [Link]

  • MDPI. (2018). Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Reagents, Cell Culture Media. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxybenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique purification challenges associated with this versatile benzoxaborole. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.

Introduction to the Challenges

6-Methoxybenzo[c]oxaborol-1(3H)-ol is a valuable building block in medicinal chemistry, but its purification can be non-trivial. The inherent chemical nature of the benzoxaborole scaffold presents several hurdles. The boron atom's Lewis acidity, the dynamic equilibrium between the cyclic (closed) and acyclic (open) forms, and its potential for oligomerization necessitate carefully optimized purification strategies.[1][2] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Core Purification Challenges Workflow

cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_final Final Analysis Start Crude 6-Methoxybenzo[c]oxaborol-1(3H)-ol TLC_NMR Initial Purity Assessment (TLC, ¹H NMR) Start->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization High Purity & Crystalline Chromatography Column Chromatography TLC_NMR->Chromatography Complex Mixture / Oily Recryst_Issues Recrystallization Fails (Oiling Out, Poor Recovery) Recrystallization->Recryst_Issues Problem Final_QC Final Purity Check (HPLC, NMR, MS) Recrystallization->Final_QC Chrom_Issues Chromatography Fails (Tailing, Degradation, Co-elution) Chromatography->Chrom_Issues Problem Chromatography->Final_QC Recryst_Issues->Chromatography Solution: Try Chromatography Chrom_Issues->Recrystallization Solution: Try Recrystallization Pure_Product Pure Product (>98%) Final_QC->Pure_Product

Sources

reducing off-target effects of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Benzoxaborole Pharmacology

A Guide to Mitigating Off-Target Effects for Researchers

Introduction

Welcome to the Technical Support Center for benzoxaborole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing benzoxaboroles, such as 6-Methoxybenzo[c]oxaborol-1(3H)-ol and its analogues, in their experiments. Benzoxaboroles are a versatile class of boron-containing heterocyclic compounds with a wide range of therapeutic applications, including anti-inflammatory, antifungal, and anticancer activities.[1][2] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological targets, contribute to their potency but also necessitate a thorough understanding of their potential for off-target interactions.[2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the accuracy and reliability of your research. While the specific compound 6-Methoxybenzo[c]oxaborol-1(3H)-ol is not extensively characterized in publicly available literature, the principles and methodologies discussed herein are broadly applicable to the benzoxaborole class. We will use the well-studied, FDA-approved benzoxaborole, Crisaborole (AN2728) , as a primary example to illustrate key concepts.

Part 1: Understanding the On-Target Mechanism of Benzoxaboroles

Primary Target: Phosphodiesterase 4 (PDE4)

Many anti-inflammatory benzoxaboroles, including Crisaborole, function as inhibitors of phosphodiesterase 4 (PDE4).[3][4][5][6][7]

  • Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses.[8] By inhibiting PDE4, these compounds increase intracellular cAMP levels.[3][5] This elevation in cAMP is thought to lead to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-5, IL-10, etc.), thereby dampening the inflammatory cascade.[3][9] This is the desired "on-target" effect for treating inflammatory conditions like atopic dermatitis.[3][4][10]

Diagram: PDE4 Inhibition Pathway

PDE4_Inhibition cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) PKA->Cytokines Inhibits Transcription Inflammation Inflammation Cytokines->Inflammation Benzoxaborole Benzoxaborole (e.g., Crisaborole) Benzoxaborole->PDE4 Inhibits

Caption: Mechanism of action for PDE4-inhibiting benzoxaboroles.

Part 2: Troubleshooting Off-Target Effects

Off-target effects occur when a compound interacts with unintended biomolecules, which can lead to erroneous data, cellular toxicity, or unexpected phenotypes.[11] Proactively addressing these is critical for experimental integrity.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent or show unexpected toxicity at concentrations where the on-target effect should be minimal. Could this be an off-target effect?

A1: Yes, this is a classic sign of a potential off-target liability. Benzoxaboroles, while often selective, can interact with other proteins. For instance, Crisaborole (AN2728) shows some inhibitory activity against other PDE isozymes like PDE1A3, PDE3Cat, and PDE7A1 at higher concentrations.[9]

Troubleshooting Steps:

  • Confirm On-Target IC50: Re-run a dose-response curve for your primary target (e.g., PDE4) to ensure your compound's potency is as expected. The IC50 for Crisaborole against PDE4 is approximately 0.49 µM.[9]

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in your cell line of interest. Compare the concentration at which you see toxicity with the on-target IC50. A small therapeutic window (ratio of toxic concentration to effective concentration) suggests off-target effects.

  • Orthogonal Validation: Use a different tool to validate your primary finding. If you are using a chemical inhibitor, try an siRNA or CRISPR-based knockdown of the target protein. If the phenotype is recapitulated, it strengthens the evidence for an on-target effect.

  • Literature Review: Search for known off-target interactions for the benzoxaborole class. Other documented targets for different benzoxaboroles include leucyl-tRNA synthetases (LeuRS) and cleavage and polyadenylation specificity factor 3 (CPSF3).[12][13]

Q2: I observe the expected phenotype, but I'm not sure if it's due to my intended target or an unknown off-target interaction. How can I increase my confidence?

A2: This is a crucial question of target validation. The key is to build a body of evidence from multiple, independent experimental approaches.

Troubleshooting Steps:

  • Counter-Screening: Screen your compound against a panel of related targets. If you are studying a PDE4 inhibitor, this would include other PDE families. Commercial services offer broad panels of kinases, GPCRs, and other enzyme classes.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize or obtain analogues of your compound with varying potency against the primary target. A key principle of minimizing off-target effects is to design molecules with high specificity.[14] If the observed phenotype correlates with the on-target potency across multiple analogues (i.e., more potent inhibitors show a stronger phenotype), it's likely an on-target effect. Structure-based drug design and SAR studies are powerful strategies to enhance selectivity.[15][16]

  • Rescue Experiment: If your compound causes a specific phenotype (e.g., decreased cell viability), try to "rescue" it by overexpressing the target protein or by adding a downstream product that is depleted by the inhibition.

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These methods use the chemical structure of your compound to screen against databases of known protein binding sites.[17]

Diagram: Off-Target Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result or Need for Target Validation Check_Potency Q: Is On-Target Potency Confirmed? (Dose-Response Curve) Start->Check_Potency Cytotoxicity Q: Is there a sufficient window between efficacy and toxicity? Check_Potency->Cytotoxicity Yes Conclusion_Off High Confidence: Off-Target Effect Check_Potency->Conclusion_Off No (Potency issue) Orthogonal Validate with Orthogonal Method (e.g., siRNA, CRISPR) Cytotoxicity->Orthogonal Yes Cytotoxicity->Conclusion_Off No (Toxicity issue) SAR Test Analogs with Varying Potency (SAR Analysis) Orthogonal->SAR CounterScreen Perform Counter-Screening (e.g., Kinase Panel, PDE Panel) SAR->CounterScreen Conclusion_On High Confidence: On-Target Effect CounterScreen->Conclusion_On Investigate Investigate New Target Conclusion_Off->Investigate

Caption: A logical workflow for troubleshooting potential off-target effects.

Part 3: Experimental Protocols & Methodologies

To ensure robust and reproducible data, rigorous experimental design is paramount.[18] Here are condensed protocols for key assays.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol determines the direct inhibitory activity of your compound on the target enzyme.

Objective: To calculate the IC50 value of a benzoxaborole compound against a specific PDE4 isoform.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer

  • Benzoxaborole compound stock (in DMSO)

  • Detection reagents (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)

  • 384-well microplates (low-volume, white or black depending on detection method)

Methodology:

  • Compound Dilution: Prepare a serial dilution of your benzoxaborole compound in DMSO, then dilute further into the assay buffer. Final DMSO concentration should be ≤1%.

  • Enzyme Preparation: Dilute the PDE4 enzyme to the working concentration in cold assay buffer.

  • Assay Reaction:

    • Add 2 µL of diluted compound or vehicle (DMSO in buffer) to the microplate wells.

    • Add 4 µL of diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 4 µL of the cAMP substrate.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the enzymatic reaction and develop the signal according to the manufacturer's protocol for your chosen detection system.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (0% activity) and "vehicle" (100% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Troubleshooting Quick Guide:

Issue Possible Cause Solution
High Data Variability Pipetting errors, inconsistent mixing. Use automated liquid handlers if available; ensure thorough mixing at each dilution step.[19][20]
No Assay Window Incorrect instrument settings; inactive enzyme. Confirm filter/monochromator settings; run a positive control inhibitor; test enzyme activity independently.[21]

| IC50 Shift | Compound precipitation; incorrect concentration. | Check compound solubility in assay buffer; verify stock concentration. |

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify direct target engagement in a cellular environment. It measures the change in thermal stability of a protein upon ligand binding.

Objective: To confirm that the benzoxaborole compound directly binds to its intended target (e.g., PDE4) in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Benzoxaborole compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blot, or Mass Spectrometry)

Methodology:

  • Cell Treatment: Treat cultured cells with the benzoxaborole compound or vehicle (DMSO) at a relevant concentration (e.g., 10x IC50) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes/plate. Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Western Blot: Analyze the supernatant for the presence of the target protein using a specific antibody. Binding of the compound will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

    • Mass Spectrometry (ITDRF-CETSA): For a proteome-wide view, analyze the soluble fraction using quantitative mass spectrometry to identify which proteins were stabilized. This can simultaneously confirm on-target engagement and identify potential off-targets.

  • Data Analysis: Plot the relative amount of soluble protein versus temperature for both treated and vehicle samples to generate melting curves. A shift in the melting curve to a higher temperature indicates target stabilization and thus, direct binding.

Troubleshooting Quick Guide:

Issue Possible Cause Solution
No Thermal Shift Compound not cell-permeable; weak binding affinity. Verify cell permeability; increase compound concentration or incubation time.
Poor Western Blot Signal Low protein abundance; poor antibody quality. Increase protein loading; validate antibody specificity and sensitivity.

| High Background | Incomplete cell lysis; carryover of insoluble protein. | Optimize lysis conditions; ensure careful removal of the supernatant after centrifugation. |

Part 4: Advanced Strategies for Ensuring Selectivity

Achieving high confidence in your results requires a multi-faceted approach that combines rational design, comprehensive screening, and careful validation.

1. Rational Drug Design & SAR: The design of the inhibitor itself is the first line of defense against off-target effects.[14][15] Structure-activity relationship (SAR) studies are crucial for optimizing selectivity.[15] For benzoxaboroles, modifications to the core structure and its substituents can dramatically alter binding affinity and selectivity.[22][23][24] For example, adding electron-withdrawing groups can influence potency.[24] Leveraging computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide these chemical modifications to enhance on-target potency while minimizing interactions with off-targets.[12][]

2. Comprehensive Profiling: Early and broad profiling is essential. Instead of only testing your compound against its intended target, screen it against a diverse panel of targets. This "polypharmacology" screen can preemptively identify potential issues.

  • Recommended Panels:

    • Kinase Panels: A common source of off-target effects.

    • PDE Family Panels: Essential for PDE inhibitors to ensure isoform selectivity.

    • Safety Panels: Typically include targets known to be associated with adverse drug reactions (e.g., hERG channel, CYPs).

3. Chemoproteomics: This advanced mass spectrometry-based technique can be used to identify the direct targets of a small molecule in a complex biological sample (e.g., cell lysate or whole cells). This provides an unbiased, global view of a compound's interactions and is a powerful tool for identifying previously unknown off-targets.

References

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Pfizer. Available at: [Link]

  • FAQ – Eucrisa (Crisaborole) | National Eczema Association. National Eczema Association. Available at: [Link]

  • Crisaborole - DermNet. DermNet NZ. Available at: [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Paton, D. M. (2017). Drugs of Today, 53(7), 385. Available at: [Link]

  • What is the mechanism of Crisaborole? Patsnap Synapse. (2024). Available at: [Link]

  • Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher. (2023). Available at: [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. (2023). IP International Journal of Medical and Dental Case Reports, 6(2), 1-3. Available at: [Link]

  • Approaches to the Rational Design of Enzyme Inhibitors. Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 40(1), 1-8. (2020). Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. (2025). Available at: [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules, 28(1), 329. (2023). Available at: [Link]

  • AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis. ResearchGate. (2016). Available at: [Link]

  • Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2884-2887. (2011). Available at: [Link]

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews, 121(2), 735-802. (2021). Available at: [Link]

  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(25), 5980. (2020). Available at: [Link]

  • Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. ResearchGate. (2011). Available at: [Link]

  • Off-Label Therapeutic Potential of Crisaborole. ResearchGate. (2020). Available at: [Link]

  • Five Things Must Know for Eucrisa (Crisaborole Ointment 2%)! YouTube. (2025). Available at: [Link]

  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry, 62(5), 2491-2506. (2019). Available at: [Link]

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. (2019). Available at: [Link]

  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. ACS Publications. (2019). Available at: [Link]

  • Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature Communications, 13(1), 1-15. (2022). Available at: [Link]

  • Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study. Pediatric Dermatology, 33(4), 398-406. (2016). Available at: [Link]

  • Off-Label Therapeutic Potential of Crisaborole. Journal of Cutaneous Medicine and Surgery, 24(3), 292-296. (2020). Available at: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(22), 5754. (2019). Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. (2018). Available at: [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-13. (2024). Available at: [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. (2012). Available at: [Link]

  • The Discovery Of Benzoxaboroles As Novel Anticancer Agents And Study Of Target Proteins. (2018). Available at: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. (2020). Available at: [Link]

Sources

Technical Support Center: Crystallization of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxybenzo[c]oxaborol-1(3H)-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in the crystallization of this unique benzoxaborole. This guide is structured to address common problems directly, explain the underlying scientific principles, and provide robust protocols to ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of benzoxaborole compounds.

Q1: My crystallization attempt resulted in an oil or amorphous solid. What went wrong and how can I fix it?

A1: "Oiling out" or precipitating as an amorphous solid is a common sign that the rate of supersaturation is too high, forcing the compound out of solution before it can organize into a crystalline lattice. The high molecular flexibility and hydrogen bonding capabilities of benzoxaboroles can also favor disordered states if conditions are not optimal.

  • Causality and Mechanism: This phenomenon occurs when the solution's concentration exceeds the solubility limit so rapidly that the kinetic barrier to nucleation is overcome indiscriminately, leading to a disordered, liquid-like (oil) or solid (amorphous) phase. This is often caused by excessively rapid cooling, the addition of an anti-solvent too quickly, or using a solvent system with extremely high initial solvency.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: A slower, more controlled cooling profile maintains a state of low supersaturation, which favors the growth of existing crystal nuclei over the formation of new ones.[1] A typical rate to start with is 5-10 °C per hour.

    • Increase Solvent Volume: Dilute the initial solution. By starting at a lower concentration, you create a larger "metastable zone" where the solution is supersaturated but spontaneous nucleation is less likely, giving molecules more time to orient correctly.

    • Change the Solvent System: If cooling crystallization fails, consider an anti-solvent approach. Dissolve the compound in a good solvent (e.g., Methanol, DMSO) and slowly add a miscible anti-solvent (e.g., Water, Heptane) in which the compound is insoluble. The key is a very slow, controlled addition rate.

    • Introduce Seeding: Add a small number of pre-existing crystals of the desired polymorph to the supersaturated solution. These seeds act as templates, bypassing the kinetic barrier of primary nucleation and promoting controlled growth.

dot

G start Problem: Oiling Out or Amorphous Precipitation check_cooling Was the cooling rate rapid (>20°C/hour)? start->check_cooling check_concentration Is the initial concentration high? check_cooling->check_concentration No sol_slow_cooling Action: Decrease cooling rate (e.g., 5-10°C/hour) check_cooling->sol_slow_cooling Yes check_solvent Is the compound extremely soluble in the chosen solvent? check_concentration->check_solvent No sol_dilute Action: Reduce concentration by adding more solvent check_concentration->sol_dilute Yes sol_antisolvent Action: Switch to an anti-solvent crystallization method check_solvent->sol_antisolvent Yes sol_seeding Action: Introduce seed crystals at the point of supersaturation check_solvent->sol_seeding No, or if other methods fail

Caption: Troubleshooting workflow for oiling out.

Q2: I'm getting very fine needles or small particles. How can I grow larger crystals?

A2: The formation of very small crystals indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[1] This is common when a high degree of supersaturation is reached quickly.

  • Causality and Mechanism: High supersaturation provides a large thermodynamic driving force for nucleation, causing many small crystals to form simultaneously. Once formed, there is not enough solute remaining in the solution to support the growth of these nuclei into larger crystals.

  • Troubleshooting Steps:

    • Minimize Supersaturation Rate: As with oiling out, slow down the process. Whether it's slow cooling, slow evaporation of the solvent, or very slow addition of an anti-solvent, the goal is to stay in the metastable zone for as long as possible.

    • Optimize Agitation: Agitation can have a dual effect. While it improves mass transfer, which is good for growth, excessive or high-shear agitation can induce secondary nucleation, creating more fine particles. Experiment with slow, gentle stirring or crystallization without stirring once supersaturation is achieved.

    • Utilize a Maturation Step (Ostwald Ripening): Hold the crystalline slurry at a constant temperature for an extended period (e.g., 12-24 hours). During this time, smaller, higher-energy particles will redissolve and deposit onto larger, more thermodynamically stable crystals, leading to an overall increase in average particle size.

Q3: I suspect I have a different polymorph. How can I confirm this and control the crystalline form?

A3: Polymorphism is a critical concern for benzoxaboroles, as different crystal forms can have different physical properties, including solubility and stability. The related drug Tavaborole, for instance, is known to have at least five polymorphic forms.[2]

  • Causality and Mechanism: Polymorphs are different crystal lattice arrangements of the same molecule. The form that crystallizes depends on a delicate balance between thermodynamic stability and kinetic favorability under a specific set of conditions (solvent, temperature, supersaturation).[1] Often, a less stable (metastable) form crystallizes first because it nucleates faster, and it may or may not convert to the stable form over time.

  • Confirmation and Control:

    • Analytical Confirmation:

      • X-Ray Powder Diffraction (XRPD): This is the definitive technique. Different polymorphs will produce distinct diffraction patterns.[2]

      • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.[2]

      • Infrared/Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational spectra.

    • Controlling the Polymorphic Outcome:

      • Solvent Choice: The solvent has a profound effect. A patent for Tavaborole demonstrates that refluxing in an acetonitrile/toluene mixture yields Form I.[2] You must perform a systematic screen of various solvents (polar, non-polar, protic, aprotic) to identify which ones favor your desired form.

      • Seeding: Seeding with the desired polymorph is the most robust method to ensure that form crystallizes.

      • Temperature: Crystallizing at different temperatures can favor different forms. The thermodynamically stable form is generally favored at higher temperatures.

dot

G start Goal: Control Polymorphic Form screen Polymorph Screen start->screen method1 Cooling Crystallization (Vary solvents & cooling rates) screen->method1 method2 Anti-Solvent Addition (Vary solvent/anti-solvent pairs) screen->method2 method3 Slurry Conversion (Stir solid in various solvents) screen->method3 method4 Evaporation (Slowly evaporate solvent) screen->method4 analysis Analyze All Solid Outputs method1->analysis method2->analysis method3->analysis method4->analysis xprd XRPD analysis->xprd dsc DSC analysis->dsc microscopy Microscopy analysis->microscopy outcome Identify Conditions for Desired Polymorph & Use Seeding for Robust Control xprd->outcome dsc->outcome microscopy->outcome

Caption: Decision tree for polymorph screening.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 6-Methoxybenzo[c]oxaborol-1(3H)-ol?

A1: There is no single "best" solvent; the optimal choice depends on the desired outcome (e.g., polymorph, crystal size). A good starting point is to screen solvents with varying polarities and functionalities. Based on the behavior of related benzoxaboroles, the following are recommended for initial screening:

Solvent Class Examples Rationale & Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good solvency due to hydrogen bonding. Often used as the "good" solvent in anti-solvent crystallization with water or hydrocarbons.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate polarity, good general-purpose solvents for initial trials.
Esters Ethyl Acetate (EtOAc)Medium polarity, can yield high-quality crystals upon slow cooling or evaporation.
Aromatic Hydrocarbons Toluene, XyleneLow polarity. Often used as an anti-solvent or as a co-solvent to control polymorphism, as seen with Tavaborole.[2]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be effective, but watch for peroxide formation. 2-MeTHF is often a safer alternative to THF.
Nitriles Acetonitrile (ACN)A polar aprotic solvent, known to be effective in producing specific polymorphs of related compounds.[2]

Q2: How does the boronic acid functionality influence crystallization?

A2: The B-OH group is central to the behavior of benzoxaboroles. It is a strong hydrogen bond donor and can also act as an acceptor. In the solid state, benzoxaboroles often form centrosymmetric dimers through intermolecular hydrogen bonds between the B-OH groups.[3] This strong, directional interaction is a primary driver for crystallization. However, the Lewis acidic nature of the boron atom also means it can coordinate with solvent molecules (e.g., DMSO, water), potentially forming solvates or hydrates which can complicate the crystallization process.[4][5]

Q3: What analytical techniques are essential for characterizing the final crystalline product?

A3: A comprehensive characterization is crucial for any crystalline active pharmaceutical ingredient (API). The following are considered essential:

  • X-Ray Powder Diffraction (XRPD): To determine the polymorphic form and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, purity, and identify any phase transitions.

  • Thermogravimetric Analysis (TGA): To determine the presence of residual solvent or water (formation of solvates/hydrates).

  • Optical Microscopy: To visually inspect crystal habit (shape), size, and uniformity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure and check for impurities.

Section 3: Standard Operating Protocols

Protocol 1: Cooling Crystallization from a Single Solvent System

  • Solubility Determination: In a vial, determine the approximate solubility of the compound in a chosen solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60 °C) and at room temperature (20 °C).

  • Dissolution: In a clean, jacketed reactor, charge the crude 6-Methoxybenzo[c]oxaborol-1(3H)-ol and add the minimum amount of solvent required for complete dissolution at the elevated temperature (e.g., 60 °C). Stir until a clear solution is obtained.

  • Filtration: Perform a hot filtration through a 0.45 µm filter to remove any insoluble impurities.

  • Controlled Cooling: Cool the solution from 60 °C to 5 °C over a period of 6 hours (rate ≈ 9 °C/hour). If spontaneous nucleation does not occur by the time the solution is visibly cloudy (supersaturated), consider seeding.

  • Maturation: Once the final temperature is reached, hold the resulting slurry with gentle agitation for at least 4 hours to allow for crystal growth and equilibration.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Analyze the final product using XRPD, DSC, and microscopy to confirm the desired form and quality.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., Methanol) at room temperature to achieve a concentrated stock solution.

  • Filtration: Filter the solution through a 0.45 µm filter.

  • Anti-Solvent Addition: To a separate crystallization vessel, add the filtered solution. Begin a slow, controlled addition of an "anti-solvent" (e.g., water) via a syringe pump over 2-4 hours with gentle stirring.

  • Monitoring: Observe for the onset of precipitation (cloud point). Once precipitation begins, you may choose to add seed crystals to ensure the correct form.

  • Maturation: After the full volume of anti-solvent has been added, allow the slurry to stir gently for 4-8 hours.

  • Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using a mixture of the solvent/anti-solvent from the mother liquor for the washing step.

References

  • Process for the preparation of tavaborole, its novel polymorphic forms and their pharmaceutical compositions.
  • Generation of cocrystals of Tavaborole (AN2690): opportunities for boron-containing APIs. CrystEngComm (RSC Publishing).
  • Synthesis of isotopically labelled [3-14C]- and [3,3-2H2]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a new antifungal agent for the potential treatment of onychomycosis.
  • Tavaborole Synthetic Routes. MedKoo Biosciences.
  • Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation.
  • In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum.
  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690)
  • Design and Development of Film Forming Gel of Tavaborole by using Factorial Design.
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore.
  • Factors which affect the crystallization of a drug substance.
  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors.
  • Formulation and Evaluation of Film Forming Solution of Tavaborole for Treatment of Skin Infections. Research Journal of Pharmacy and Technology.

Sources

Technical Support Center: Method Refinement for Suzuki Coupling in Benzoxaborole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications in benzoxaborole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the nuanced challenges you may face at the bench, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem by exploring potential root causes and provide actionable solutions.

Q1: My Suzuki coupling reaction has stalled, resulting in low to no yield of the desired benzoxaborole. What are the primary factors to investigate?

A1: A low or non-existent yield is the most common issue in Suzuki couplings and typically points to a failure in one of the core components of the catalytic cycle. A systematic diagnosis is crucial.

1. Catalyst Activity and Integrity: The entire cycle hinges on the presence of an active Pd(0) species.

  • Cause: Your palladium precatalyst may be inactive or the active Pd(0) species is not forming efficiently. Pd(II) precatalysts require in situ reduction, which can sometimes be inefficient.[1] Furthermore, exposure to oxygen can lead to catalyst decomposition into palladium black, a common sign of a failed reaction.[1]
  • Solution:
  • Verify Precatalyst Quality: Use freshly opened precatalysts or those stored properly under an inert atmosphere. Older bottles of dba-based palladium sources can lose activity over time.[2]
  • Ensure Inert Atmosphere: This is non-negotiable. Oxygen contamination is a primary cause of catalyst death.[1][3] Degas your solvent thoroughly (see Table 3) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[1][4]
  • Choose an Appropriate Ligand: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate both the oxidative addition and reductive elimination steps, which is especially helpful for electron-rich or sterically hindered substrates.[2][5]

2. Ineffective Base Activation: The base is not just a pH modifier; it is a stoichiometric reagent critical for the transmetalation step.[6][7]

  • Cause: The base must be strong enough and soluble enough to activate the benzoxaborole (or its precursor boronic acid/ester) to form the more nucleophilic borate anion [-B(OR)3]⁻, which is the active species for transmetalation.[8][9] If the base is too weak, insoluble, or if the conditions are strictly anhydrous when a small amount of water is needed (e.g., with K3PO4), this step can fail.[5]
  • Solution:
  • Screen Bases: Aqueous K2CO3 is a common starting point.[2] For substrates sensitive to hydrolysis or if protodeboronation is an issue, consider anhydrous conditions with a base like K3PO4 or Cs2CO3.[2][10] KF is a milder option suitable for base-sensitive functional groups.[11]
  • Consider Water's Role: Many Suzuki reactions benefit from a small amount of water, which can aid in dissolving the base and facilitating the formation of the active borate species.[12] For reactions with K3PO4, adding a few equivalents of water can sometimes be beneficial.[5]

3. Reagent Solubility and Stability: The reaction can't proceed if the reagents aren't in solution.

  • Cause: Benzoxaboroles, aryl halides, or the newly formed product can have poor solubility in common Suzuki solvents. If the mono-coupled intermediate precipitates out of the reaction mixture, a di-coupling reaction will not proceed.[10] Additionally, the benzoxaborole moiety can be susceptible to protodeboronation (cleavage of the C-B bond), especially with electron-deficient systems or under harsh conditions.[13][14]
  • Solution:
  • Solvent Screening: If solubility is an issue in standard solvents like dioxane or THF, consider more polar aprotic solvents like DMF or toluene for higher temperatures.[2][11]
  • Protect the Boron: Using a more stable boronic ester, such as a pinacol ester (Bpin), instead of the free boronic acid can increase stability and prevent premature decomposition.[15]

Below is a logical workflow for troubleshooting these common issues.

G start Low / No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Check Reagents & Base start->check_reagents check_conditions 3. Check Reaction Conditions start->check_conditions catalyst_active Is precatalyst fresh? Is atmosphere inert? check_catalyst->catalyst_active base_choice Is base effective? (Solubility/Strength) check_reagents->base_choice temp_time Is temperature/time sufficient? check_conditions->temp_time ligand_choice Is ligand appropriate for the substrate? catalyst_active->ligand_choice Yes new_catalyst Use fresh catalyst/ligand. Improve degassing. catalyst_active->new_catalyst No screen_ligands Screen bulky/electron-rich ligands (e.g., XPhos). ligand_choice->screen_ligands No reagent_stability Protodeboronation? Poor solubility? base_choice->reagent_stability Yes screen_bases Screen bases (K3PO4, Cs2CO3). Consider adding H2O. base_choice->screen_bases No use_ester Use boronic ester (Bpin). Screen solvents (DMF, Toluene). reagent_stability->use_ester Yes increase_temp Increase temperature. Extend reaction time. temp_time->increase_temp No

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

Q2: I am observing significant amounts of a homocoupled byproduct from my benzoxaborole. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid/ester (R-B(OR)2 + R-B(OR)2 → R-R) is a classic side reaction, often promoted by the presence of oxygen.

  • Primary Cause: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst and facilitate the unwanted homocoupling pathway.[1]

  • Solution: The most effective solution is rigorous exclusion of oxygen.

    • Thorough Degassing: Do not underestimate this step. Bubbling argon or nitrogen through the solvent for an extended period (20-30 minutes) is effective.[4][5] For more rigorous oxygen removal, use a freeze-pump-thaw technique (3 cycles).[15]

    • Maintain Inert Atmosphere: After degassing, ensure the reaction vessel is sealed and kept under a positive pressure of an inert gas for the entire duration of the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reaction setup, component selection, and optimization.

Q3: How do I select the optimal palladium catalyst and ligand for my specific benzoxaborole synthesis?

A3: The choice of catalyst and ligand is substrate-dependent and is one of the most critical parameters for optimization.[16][17] The ligand, in particular, dictates the reactivity and stability of the palladium center.

  • For Simple, Unhindered Substrates: Traditional catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often suffice. Pd(PPh3)4 is a Pd(0) source, while Pd(dppf)Cl2 is a stable Pd(II) precatalyst.

  • For Sterically Hindered or Electron-Rich/Poor Substrates: These "challenging" couplings often require more specialized ligands to promote the difficult oxidative addition or reductive elimination steps.[18] Bulky, electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are excellent choices as they stabilize the monoligated Pd(0) species crucial for the catalytic cycle.[2][5]

Catalyst System Typical Substrates Key Considerations
Pd(PPh3)4 Simple aryl bromides/iodides.Pd(0) source, can be sensitive to air/heat. Often requires higher catalyst loading.
Pd(dppf)Cl2 General purpose, good for a range of aryl halides.Air-stable Pd(II) precatalyst. The dppf ligand is robust.[5]
Pd2(dba)3 + Ligand Highly versatile. Used for screening various ligands.Pd(0) source. The ligand must be added separately. Ensure the dba source is fresh.[2][14]
Buchwald Precatalysts Sterically hindered, electron-rich, or heteroaromatic substrates.Air-stable Pd(II) precatalysts (e.g., XPhos Pd G3/G4) that rapidly generate the active Pd(0) species. Highly efficient.[1][15]
Q4: What is the mechanistic role of the base, and how do I choose the right one?

A4: The base has a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to react with the organoboron species (R-B(OH)2) to form an "ate" complex, or borate (e.g., [R-B(OH)3]⁻).[8][9] This increases the nucleophilicity of the organic group on the boron, greatly facilitating the crucial transmetalation step where the group is transferred to the palladium center.[6][19]

The choice of base affects reaction rate and can prevent side reactions.

Base Strength Typical Conditions Notes
K2CO3 / Na2CO3 ModerateAqueous solvent mixtures (e.g., Dioxane/H2O).A reliable, cost-effective first choice for many systems.[2]
K3PO4 StrongOften used in anhydrous conditions (e.g., Toluene, Dioxane).Effective for difficult couplings. Its performance can sometimes be improved with a small amount of water.[5]
Cs2CO3 StrongAqueous or anhydrous conditions.Highly effective but more expensive. Can accelerate reactions with challenging substrates.[10]
KF / CsF MildAnhydrous conditions.Useful for substrates with base-sensitive functional groups (e.g., esters) to avoid hydrolysis.[11][15]
Q5: Can you provide a general, robust protocol for setting up a Suzuki coupling experiment for benzoxaborole synthesis?

A5: Absolutely. This protocol incorporates best practices for ensuring an inert atmosphere and proper reagent addition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the benzoxaborole or its corresponding boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere Purge: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H2O 10:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[1]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and ligand (if separate) (0.5–2 mol%).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired benzoxaborole.

Q6: Why is the choice of solvent and its preparation so critical?

A6: The solvent must not only solubilize the reagents but also be compatible with the reaction conditions.[11] Critically, it must be thoroughly deoxygenated before use.

Solvent Properties Recommended Degassing Method
Dioxane / H2O Good general solvent, miscible with water.Sparge with Ar/N2 for 20-30 min. Can form peroxides; use fresh, inhibitor-free solvent.[2]
Toluene Higher boiling point, good for anhydrous reactions.Sparge with Ar/N2 for 20-30 min.
THF / H2O Lower boiling point, easy to remove.Sparge with Ar/N2 for 20-30 min. Can form peroxides.[2]
DMF Highly polar, good for poorly soluble substrates.Sparge with Ar/N2. More difficult to remove under vacuum.

Catalytic Cycle Overview

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps, all revolving around the palladium catalyst.

G pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pdᴵᴵ(Ar)(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., OH⁻) base->boronic_acid Activation borate->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][19][20]

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • PubMed. (2025). Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • PMC. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed. (2025). Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles.
  • YouTube. (2022). Suzuki Coupling Mechanism.

Sources

addressing cytotoxicity of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide a comprehensive framework for addressing the potential cytotoxicity of novel benzoxaborole compounds, specifically focusing on 6-Methoxybenzo[c]oxaborol-1(3H)-ol, in normal cells. Given that this is a novel derivative, this guide emphasizes foundational principles and robust investigational workflows rather than pre-existing data on this specific molecule.

Technical Support Center: Benzoxaborole Cytotoxicity

Introduction

The benzoxaborole scaffold is a cornerstone of modern medicinal chemistry, leading to FDA-approved drugs like the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1] A key feature of this class is the boron atom, which allows for unique, covalent-reversible interactions with target enzymes, often resulting in high specificity and a favorable safety profile.[2][3] Generally, benzoxaboroles are considered to have low bio-toxicity.[3] However, any novel derivative, such as 6-Methoxybenzo[c]oxaborol-1(3H)-ol, requires rigorous evaluation to confirm its selectivity and understand its effects on non-target, normal cells.

This guide provides researchers with the necessary FAQs, troubleshooting workflows, and detailed protocols to systematically investigate, understand, and mitigate the cytotoxicity of novel benzoxaborole compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general understanding of benzoxaborole cytotoxicity in normal mammalian cells?

A: The benzoxaborole class is generally characterized by low cytotoxicity and high target specificity.[1][2] This is largely attributed to their mechanism of action, which involves forming a stable, yet reversible, covalent bond with specific biological targets. For instance, Tavaborole shows a significantly higher affinity (over 1,000-fold) for the fungal leucyl-tRNA synthetase (LeuRS) compared to its human counterpart, which is the basis of its selective antifungal activity and low toxicity to mammalian cells.[4] However, cytotoxicity is always compound-specific and must be empirically determined for each new derivative.

Q2: What is the primary mechanism of action for most therapeutic benzoxaboroles?

A: The defining mechanism is the ability of the boron atom to act as a Lewis acid, allowing it to form a covalent adduct with nucleophilic residues (like the hydroxyl groups of a cis-diol) in the active site of a target enzyme. This often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[5] Key examples include:

  • Leucyl-tRNA Synthetase (LeuRS) Inhibition: Tavaborole and the investigational antibiotic GSK2251052 trap the terminal adenosine ribose of tRNA in the editing site of LeuRS, thereby halting protein synthesis.[6][7]

  • Phosphodiesterase-4 (PDE4) Inhibition: Crisaborole inhibits PDE4, an enzyme involved in inflammation.

  • Pre-mRNA Processing Inhibition: A novel class of anticancer benzoxaboroles was found to inhibit Cleavage and Polyadenylation Specific Factor 3 (CPSF3), an endonuclease essential for pre-mRNA 3'-end processing, leading to cancer cell death.[8]

Q3: I am observing unexpected cytotoxicity with 6-Methoxybenzo[c]oxaborol-1(3H)-ol in my normal cell line. What are potential off-target mechanisms?

A: Unexpected cytotoxicity from a novel benzoxaborole in a normal cell line could stem from several factors:

  • Inhibition of a Human Enzyme Ortholog: While designed for a specific target, the compound may have sufficient affinity for a related human enzyme to cause toxicity at the tested concentrations.

  • Inhibition of Unrelated Human Enzymes: The compound may interact with other human enzymes that have suitable active site geometry for the benzoxaborole scaffold. The discovery of benzoxaboroles inhibiting CPSF3 highlights the potential for targeting enzymes beyond synthetases and phosphodiesterases.[8]

  • Mitochondrial Toxicity: The compound could interfere with mitochondrial function, leading to a decrease in cellular ATP and the induction of apoptosis.

  • Oxidative Stress: The compound or its metabolites might induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Disruption of General Cellular Processes: As seen with CPSF3 inhibitors, interference with fundamental processes like RNA processing can be a potent, and potentially less selective, mechanism of cytotoxicity.[8]

Q4: How might the 6-methoxy substitution on my compound influence its cytotoxic profile?

A: The substitution on the benzoxaborole ring is critical for tuning the molecule's properties. A methoxy group at the 6-position can significantly alter the compound's electronics and physicochemical characteristics compared to, for example, an amino or nitro group.[5][9][10] Specifically, it can:

  • Modulate pKa: This affects the ionization state of the boronic acid, which is crucial for its interaction with target enzymes.[9]

  • Alter Lipophilicity: This influences the compound's ability to cross cell membranes, potentially increasing intracellular concentration and the likelihood of off-target effects.

  • Impact Metabolism: The methoxy group can be a site for metabolism (e.g., O-demethylation) by cellular enzymes like cytochrome P450s, potentially leading to metabolites with different activity or toxicity profiles.

Section 2: Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a systematic workflow for investigating the root cause of higher-than-expected cytotoxicity in a normal mammalian cell line.

G start Unexpected Cytotoxicity Observed in Normal Cells step1 Step 1: Verify Compound & Assay Integrity start->step1 sub1a Check Purity (LC-MS, NMR) Confirm Concentration Validate Solvent Control step1->sub1a step2 Step 2: Define Mode of Cell Death sub2a Annexin V / PI Staining Caspase Activity Assay step2->sub2a step3 Step 3: Determine Selectivity sub3a Test against Target Cells (e.g., Cancer, Fungal) Calculate Selectivity Index (SI) step3->sub3a step4 Step 4: Investigate Mechanism sub4a Mitochondrial Membrane Potential Assay Reactive Oxygen Species (ROS) Assay Off-Target Screening step4->sub4a end Refined Understanding of Cytotoxic Profile decision1 Is cytotoxicity confirmed? decision1->step2 Yes decision1->end No (Artifact) decision2 Apoptosis or Necrosis? decision2->step3 Apoptosis decision2->step3 Necrosis decision3 Is there a sufficient therapeutic window (High SI)? decision3->step4 No (Poor Selectivity) decision3->end Yes sub1a->decision1 sub2a->decision2 sub3a->decision3 sub4a->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Section 3: Key Experimental Protocols

Protocol 1: Standard Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that reduces the viability of cultured cells by 50% (IC50).

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plates

  • Normal mammalian cell line of interest (e.g., CRL-1439 for normal liver cells)

  • Complete cell culture medium

  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of your compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Crucial Controls: Include "cells only" (untreated), "medium only" (blank), and a "vehicle control" (cells treated with the highest concentration of the solvent, e.g., 0.1% DMSO). A positive control (e.g., doxorubicin) is also recommended.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Calculating the Selectivity Index (SI)

Principle: The Selectivity Index (or Tumor-Specificity Index) is a crucial parameter that quantifies the differential activity of a compound. It provides a preliminary measure of the therapeutic window.[11]

Procedure:

  • Determine the IC50 of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in your normal cell line using Protocol 1 (let's call this IC50_Normal).

  • Determine the IC50 of the compound in your target cell line (e.g., a cancer cell line or a microbial culture) using an appropriate viability or growth inhibition assay (IC50_Target).

  • Calculate the SI using the following formula:

    SI = IC50_Normal / IC50_Target

Interpretation:

  • SI > 1: The compound is more toxic to the target cells than to normal cells (desirable).

  • SI >> 10: Indicates high selectivity and a promising therapeutic window.

  • SI ≤ 1: The compound is non-selective or more toxic to normal cells (undesirable).

Section 4: Data Interpretation

Table 1: Example IC50 and Selectivity Index (SI) Data
CompoundTarget Cell Line (MCF-7) IC50 (µM)[12]Normal Cell Line (CRL-1439) IC50 (µM)[12]Selectivity Index (SI)Interpretation
Hypothetical Compound A 2.040.020.0High Selectivity
Hypothetical Compound B 5.07.51.5Poor Selectivity
6-Methoxybenzo[c]oxaborol-1(3H)-ol User DeterminedUser DeterminedUser CalculatedUser Interpreted
Pyrrolidinyl-DES 17.6>50>2.84Selective Activity
4-Hydroxy Tamoxifen 15.620.251.3Low Selectivity

Data for Pyrrolidinyl-DES and 4-Hydroxy Tamoxifen are adapted from a study on MCF-7 and rat normal liver cells for comparative purposes.[12]

Section 5: Mechanistic Pathway Diagram

The primary, well-established mechanism for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS).

G cluster_0 LeuRS Editing Site LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Trapped Adduct (Boron-Ribose Covalent Bond) LeuRS->Adduct Forms Inhibition Protein Synthesis HALTED Adduct->Inhibition tRNA Misacylated tRNA-Leu tRNA->LeuRS Enters Editing Site Compound 6-Methoxybenzo[c]oxaborol-1(3H)-ol Compound->LeuRS Binds

Caption: Mechanism of LeuRS inhibition by a benzoxaborole.

References

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PubMed Central. Available at: [Link]

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. PubMed. Available at: [Link]

  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. ResearchGate. Available at: [Link]

  • Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. National Institutes of Health. Available at: [Link]

  • An upcoming drug for onychomycosis: Tavaborole. PMC - NIH. Available at: [Link]

  • Tavaborole. Wikipedia. Available at: [Link]

  • Spotlight on tavaborole for the treatment of onychomycosis. PMC - NIH. Available at: [Link]

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. PubMed. Available at: [Link]

  • The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. PubMed. Available at: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available at: [Link]

  • Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. NIH. Available at: [Link]

  • Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. PMC - NIH. Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. Available at: [Link]

  • Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. PubMed. Available at: [Link]

  • Cytotoxicity of dental compounds towards human oral squamous cell carcinoma and normal oral cells. PubMed. Available at: [Link]

  • In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. PubMed. Available at: [Link]

  • Cytotoxicity of compounds on different cell lines. ResearchGate. Available at: [Link]

  • Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines. PubMed Central. Available at: [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. NIH. Available at: [Link]

  • 3H-benzo[c][1][6]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed. Available at: [Link]

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-Methoxybenzo[c]oxaborol-1(3H)-ol and Other Medically Relevant Benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of novel therapeutics with unique mechanisms of action.[1][2] This guide provides a comparative analysis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol against other notable benzoxaboroles, particularly the clinically approved drugs tavaborole and crisaborole. Due to the limited publicly available experimental data for 6-Methoxybenzo[c]oxaborol-1(3H)-ol, this comparison will leverage established structure-activity relationships (SAR) within the benzoxaborole class to frame its potential properties and applications, while clearly delineating between established data for its analogues and the current knowledge gaps for the compound of interest.

The Benzoxaborole Scaffold: A Versatile Pharmacophore

Benzoxaboroles are a class of boron-heterocyclic compounds characterized by a bicyclic structure in which a boronic acid is incorporated into a five-membered ring fused to a benzene ring.[1] This unique structure confers desirable physicochemical and drug-like properties, including low biotoxicity and good water solubility.[3] The key feature of the benzoxaborole moiety is the Lewis acidic boron atom, which can form reversible covalent bonds with diol-containing biomolecules, such as sugars or the ribose of tRNA, or interact with active site nucleophiles in enzymes.[4] This ability to engage in covalent and non-covalent interactions with protein targets is central to their diverse biological activities.[2][3]

Mechanisms of Action: A Tale of Two Targets

The versatility of the benzoxaborole scaffold is best illustrated by the distinct mechanisms of action of its clinically successful derivatives, tavaborole and crisaborole.

Tavaborole: Inhibitor of Fungal Protein Synthesis

Tavaborole (formerly AN2690), marketed as Kerydin®, is a topical antifungal agent for the treatment of onychomycosis.[5][6] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[7][8] Tavaborole achieves this by forming a stable adduct with the terminal adenosine of tRNALeu within the editing site of the fungal LeuRS, effectively trapping the tRNA and halting protein production, which leads to fungal cell death.[9]

tavaborole_mechanism cluster_fungal_cell Fungal Cell Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Enters fungal cell & binds to LeuRS editing site Adduct Tavaborole-tRNA_Leu Adduct LeuRS->Adduct Forms covalent adduct tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibits

Caption: Mechanism of action of Tavaborole.

Crisaborole: A Non-steroidal Anti-inflammatory Agent

Crisaborole (formerly AN2728), marketed as Eucrisa®, is a topical non-steroidal anti-inflammatory drug for the treatment of atopic dermatitis. It acts as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing inflammation.[11][12]

Caption: Mechanism of action of Crisaborole.

Comparative Profile of Benzoxaboroles

The following table summarizes the key features of tavaborole, crisaborole, and the prospective profile of 6-Methoxybenzo[c]oxaborol-1(3H)-ol based on SAR.

FeatureTavaboroleCrisaborole6-Methoxybenzo[c]oxaborol-1(3H)-ol
Chemical Structure 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Primary Target Fungal Leucyl-tRNA Synthetase[7][8]Human Phosphodiesterase 4 (PDE4)[10][13]Not experimentally determined.
Therapeutic Area Antifungal (Onychomycosis)[5][6]Anti-inflammatory (Atopic Dermatitis)[14]Not experimentally determined.
Mechanism of Action Inhibition of protein synthesis[9]Reduction of pro-inflammatory cytokines[11][12]Not experimentally determined.
Reported IC50/EC50 Varies by fungal speciesPDE4B IC50: ~57.20 nM[9]Not Available
Physicochemical Properties Low molecular weight, good nail penetrationGood skin penetration[12]Expected to have good solubility and stability based on the benzoxaborole scaffold. The methoxy group may increase lipophilicity compared to the unsubstituted parent compound.

Structure-Activity Relationship (SAR) and the Potential of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

SAR studies on benzoxaboroles have revealed that substitutions on the benzene ring significantly influence their biological activity and target specificity. The 6-position, in particular, has been a key site for modification in the development of anti-inflammatory agents. For instance, studies on 6-(benzoylamino)benzoxaboroles and 6-(aminomethylphenoxy)benzoxaboroles have demonstrated potent inhibition of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7]

The presence of a methoxy group at the 6-position in 6-Methoxybenzo[c]oxaborol-1(3H)-ol introduces an electron-donating group to the aromatic ring. This modification can influence the electronic properties of the benzoxaborole core and its interaction with biological targets. While direct experimental data is lacking, based on the established SAR of 6-substituted benzoxaboroles, it is plausible that 6-Methoxybenzo[c]oxaborol-1(3H)-ol could exhibit anti-inflammatory or other biological activities. However, without empirical evidence, this remains speculative.

Experimental Protocols for Characterization

To elucidate the biological profile of a novel benzoxaborole such as 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a series of in vitro assays are essential. The following are representative protocols for assessing antifungal and anti-inflammatory activities.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

  • Test compound (e.g., 6-Methoxybenzo[c]oxaborol-1(3H)-ol)

  • Reference antifungal (e.g., Tavaborole, Amphotericin B)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 103 cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by spectrophotometric reading.

antifungal_protocol cluster_prep Preparation cluster_assay Assay Compound_Dilution Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate plate with fungal suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare fungal inoculum to 0.5 McFarland standard and dilute Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Determine MIC (visual or spectrophotometric) Incubation->MIC_Reading

Caption: Workflow for Antifungal Susceptibility Testing.

In Vitro PDE4 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4 enzyme.

Materials:

  • Test compound (e.g., 6-Methoxybenzo[c]oxaborol-1(3H)-ol)

  • Reference PDE4 inhibitor (e.g., Crisaborole, Rolipram)

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • cAMP substrate

  • Assay buffer

  • Detection reagents (e.g., fluorescence polarization-based)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test and reference compounds in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the diluted compounds. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

pde4_protocol Compound_Dilution Prepare serial dilutions of test compound Plate_Setup Add compounds to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Addition Add PDE4 enzyme and pre-incubate Plate_Setup->Enzyme_Addition Reaction_Start Add cAMP substrate to initiate reaction Enzyme_Addition->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Detection Add detection reagents and read plate Incubation->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Caption: Workflow for PDE4 Inhibition Assay.

Conclusion and Future Directions

The benzoxaborole scaffold is a remarkably versatile platform for drug discovery, yielding compounds with diverse biological activities. While 6-Methoxybenzo[c]oxaborol-1(3H)-ol remains an understudied member of this class, the extensive research on its analogues, particularly those substituted at the 6-position, suggests its potential for biological activity. The established mechanisms of action of tavaborole and crisaborole provide two distinct avenues for potential therapeutic applications: antifungal and anti-inflammatory.

To fully understand the potential of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, further experimental investigation is imperative. The protocols outlined in this guide provide a clear roadmap for such a characterization. Future research should focus on synthesizing and evaluating this compound in a battery of in vitro and in vivo assays to determine its target(s), potency, and potential therapeutic utility. Such studies will not only elucidate the specific properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacology of the benzoxaborole family.

References

  • Akama, T., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5870-5873. [Link]

  • Akama, T., et al. (2013). Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 23(6), 1680-1683. [Link]

  • C-C, L., et al. (2015). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Advances, 5(104), 85603-85616. [Link]

  • Dyrda-Terniuk, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 24(19), 3432. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. [Link]

  • Jarnagin, K., et al. (2016). Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 529-543. [Link]

  • Plattner, J. J., & Freund, Y. R. (2012). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 112(8), 4279-4301. [Link]

  • Rock, F. L., et al. (2007). An antifungal agent that inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. [Link]

  • Sanders, J. M., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2277-2285. [Link]

  • Siegel, D., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185-6190. [Link]

  • Singh, R., et al. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Torssell, K. (1957). Zur Kenntnis der Chemie der Benzoxaborole. Acta Chemica Scandinavica, 11, 477-482. [Link]

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  • U.S. National Library of Medicine. (n.d.). Crisaborole. PubChem. [Link]

  • Zane, L. T., et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of the American Academy of Dermatology, 77(1), 147-155. [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

  • Zhang, Y. K., et al. (2011). Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 644-651. [Link]

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Sources

A Comparative Guide to the Mechanism of Action: 6-Methoxybenzo[c]oxaborol-1(3H)-ol vs. Tavaborole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug development, the oxaborole class has emerged as a significant source of novel therapeutics, primarily due to a unique mechanism of action that circumvents common resistance pathways. This guide provides an in-depth, objective comparison of the mechanistic principles governing two members of this class: the well-characterized, FDA-approved drug tavaborole (AN2690) and the less-documented analogue, 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

While tavaborole's mode of action is extensively detailed in scientific literature, public data on the specific antifungal activity and molecular interactions of 6-Methoxybenzo[c]oxaborol-1(3H)-ol is sparse. Therefore, this guide will use tavaborole as the archetypal benzoxaborole to elucidate the core mechanism of action against their common fungal target. We will then explore the potential implications of structural modifications, such as the substitution of a fluorine atom with a methoxy group, on target engagement and overall efficacy, grounding our analysis in established medicinal chemistry principles and providing the experimental frameworks necessary for such an evaluation.

The Common Enemy: Fungal Leucyl-tRNA Synthetase (LeuRS)

At the heart of the antifungal activity of benzoxaboroles lies the inhibition of a critical enzyme: leucyl-tRNA synthetase (LeuRS).[1][2][3] LeuRS is a member of the aminoacyl-tRNA synthetase (aaRS) family, which are essential "house-keeping" enzymes responsible for the first step of protein synthesis.[4][5] Their primary role is to catalyze the highly specific attachment of an amino acid to its corresponding transfer RNA (tRNA).

This process, known as aminoacylation, occurs in two steps:

  • Amino Acid Activation: The amino acid (leucine, in this case) reacts with ATP to form a high-energy aminoacyl-adenylate (Leu-AMP) intermediate.

  • tRNA Charging: The activated leucine is transferred from Leu-AMP to the 3' end of its cognate tRNA (tRNALeu).

Crucially, many aaRSs, including LeuRS, possess a separate "editing" or "proofreading" domain.[6][7] This domain ensures the fidelity of protein synthesis by hydrolyzing and removing incorrectly charged amino acids from the tRNA. It is this editing site, not the primary synthesis site, that the benzoxaborole class of antifungals ingeniously exploits.[6][8]

The Archetypal Mechanism: How Tavaborole Cripples Fungal Protein Synthesis

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) exerts its potent fungicidal effect by inhibiting LeuRS through a novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism .[6][9]

Instead of simply blocking the active site in a conventional competitive manner, tavaborole leverages the enzyme's natural function against itself. When the charged tRNALeu enters the editing site for proofreading, tavaborole intervenes. The vacant p-orbital of the boron atom in the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) on the tRNA molecule.[6][7][10] This creates a stable, tripartite complex—Enzyme-tRNALeu-Tavaborole—that effectively "traps" the tRNA in the editing site, locking the enzyme in an inactive conformation.[6][11]

By preventing the release of tRNALeu, tavaborole effectively shuts down the entire protein synthesis cycle, leading to the termination of cell growth and, ultimately, fungal cell death.[3][12][13] A key advantage of this mechanism is its high selectivity; tavaborole demonstrates a greater than 1,000-fold higher affinity for fungal LeuRS compared to the human cytoplasmic equivalent, providing a wide margin of safety.[8][14]

cluster_0 Fungal Protein Synthesis Cycle cluster_1 Tavaborole Inhibition Pathway Leu Leucine LeuRS_syn LeuRS (Synthesis Site) Leu->LeuRS_syn ATP ATP ATP->LeuRS_syn Leu_AMP Leu-AMP Intermediate LeuRS_syn->Leu_AMP Charged_tRNA Leucyl-tRNA(Leu) Leu_AMP->Charged_tRNA tRNA tRNA tRNA(Leu) Ribosome Ribosome & Protein Elongation Charged_tRNA->Ribosome LeuRS_edit LeuRS (Editing Site) Charged_tRNA->LeuRS_edit Proofreading Step LeuRS_edit->Ribosome Correctly Charged tRNA Adduct Trapped Adduct (LeuRS-tRNA-Tavaborole) Tavaborole Tavaborole Tavaborole->Adduct Inhibition Protein Synthesis Arrested Adduct->Inhibition

Caption: The Oxaborole tRNA-Trapping (OBORT) Mechanism of Tavaborole.
Structural Comparison: Potential Impact of the 6-Methoxy Moiety

While 6-Methoxybenzo[c]oxaborol-1(3H)-ol shares the same core benzoxaborole scaffold as tavaborole, the substitution at position 6 (methoxy) versus position 5 (fluoro) is significant. Without direct experimental data, we must infer the potential impact of this change based on structure-activity relationship (SAR) studies of similar compounds.[15]

  • Target Engagement: The fundamental OBORT mechanism, reliant on the boron atom, would likely be conserved. However, the nature and position of the substituent on the benzene ring can influence how the molecule orients within the editing site. The 5-fluoro group of tavaborole is electron-withdrawing and contributes to the overall electronic profile and binding interactions. A 6-methoxy group, in contrast, is electron-donating and bulkier. This could alter the binding affinity (Ki) or the stability of the formed adduct.

  • Physicochemical Properties: The substitution pattern critically affects properties like solubility, lipophilicity, and metabolic stability, which in turn impact cell permeability and pharmacokinetics. For topical agents like tavaborole, which must penetrate the dense keratin of the nail plate, these properties are paramount.[8][12] Tavaborole's low molecular weight and specific solubility characteristics are optimized for nail penetration.[8][16] A methoxy substitution would increase the molecular weight and alter the lipophilicity, which could either enhance or hinder its ability to reach the site of infection.

  • Selectivity: Subtle changes in the binding pocket between fungal and human LeuRS are what drive selectivity. While the core interaction is conserved, peripheral contacts with the benzoxaborole ring contribute to the overall binding energy. Altering the substituent could inadvertently increase affinity for the human enzyme, narrowing the therapeutic window.

A direct comparison necessitates experimental validation.

Experimental Protocols for Mechanistic Evaluation

To objectively compare these two compounds, a series of standardized biochemical and microbiological assays are required. The following protocols represent the foundational experiments for characterizing any novel LeuRS inhibitor.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This biochemical assay directly measures the enzymatic activity of LeuRS and is used to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) of the test compounds.

Objective: To quantify the inhibitory potency of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and tavaborole against purified fungal LeuRS.

Methodology:

  • Enzyme & Reagent Preparation:

    • Recombinantly express and purify the target fungal LeuRS (e.g., from Trichophyton rubrum or a model organism like Saccharomyces cerevisiae).

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).

    • Prepare stock solutions of ATP, L-leucine, and [14C]-labeled L-leucine.

    • Prepare a stock of total tRNA isolated from a fungal source (e.g., brewer's yeast).

    • Prepare serial dilutions of tavaborole and 6-Methoxybenzo[c]oxaborol-1(3H)-ol in DMSO.

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, ATP, [14C]-L-leucine, unlabeled L-leucine, and purified LeuRS enzyme.

    • Add the test compounds at various concentrations (typically a 10-point dose-response curve). Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Termination:

    • Initiate the aminoacylation reaction by adding the fungal tRNA mixture to each well.

    • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a quench solution (e.g., 10% trichloroacetic acid, TCA) to precipitate the tRNA and other macromolecules.

  • Quantification:

    • Transfer the precipitated reaction mixture onto a glass fiber filtermat using a cell harvester. The tRNA, now charged with [14C]-leucine, will be captured by the filter.

    • Wash the filters extensively with cold 5% TCA followed by ethanol to remove unincorporated [14C]-L-leucine.

    • Allow the filters to dry completely, then add scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This whole-cell assay determines the lowest concentration of a drug that prevents visible growth of a fungus, providing a measure of its overall antifungal activity.

Objective: To determine the MIC values of 6-Methoxybenzo[c]oxaborol-1(3H)-ol and tavaborole against clinically relevant fungal strains (e.g., Trichophyton rubrum, Trichophyton mentagrophytes).

Methodology:

  • Strain and Media Preparation:

    • Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh spores or conidia.

    • Prepare a standardized inoculum suspension in RPMI-1640 medium according to CLSI M38-A2 guidelines.

    • Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the plate containing the drug dilutions. Include a drug-free growth control and a media-only sterility control.

    • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a period sufficient to see robust growth in the control wells (typically 4-7 days for dermatophytes).

  • MIC Determination:

    • Visually inspect the plates for fungal growth (turbidity or pellet formation).

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control.

cluster_0 Biochemical Assay (IC50) cluster_1 Whole-Cell Assay (MIC) P1 Purify Fungal LeuRS Enzyme P3 Incubate Enzyme with Compound P1->P3 P2 Prepare Serial Dilutions of Compounds P2->P3 P4 Initiate Reaction with [14C]-Leu & tRNA P3->P4 P5 Precipitate & Filter Charged tRNA P4->P5 P6 Measure Radioactivity (CPM) P5->P6 P7 Calculate IC50 P6->P7 W6 Determine MIC W1 Prepare Fungal Inoculum W3 Inoculate Plate with Fungal Suspension W1->W3 W2 Prepare Serial Dilutions of Compounds in Plate W2->W3 W4 Incubate for 4-7 Days W3->W4 W5 Visually Read Plates for Growth Inhibition W4->W5 W5->W6

Caption: Experimental Workflow for Comparing LeuRS Inhibitors.

Comparative Data Summary

The following table summarizes the known mechanistic and performance data for tavaborole and highlights the data gaps for 6-Methoxybenzo[c]oxaborol-1(3H)-ol that would be filled by the experiments described above.

ParameterTavaborole (AN2690)6-Methoxybenzo[c]oxaborol-1(3H)-ol
Primary Target Fungal Cytosolic Leucyl-tRNA Synthetase (LeuRS)[2][8]Presumed to be Fungal LeuRS
Mechanism Oxaborole tRNA-Trapping (OBORT); Adduct formation in the LeuRS editing site[6][11]Data not publicly available
Target Organisms Broad-spectrum, including dermatophytes (T. rubrum, T. mentagrophytes)[17][18]Data not publicly available
IC50 (LeuRS) Potent inhibition in the low micromolar to nanomolar range (organism-dependent)[19][20]Data not publicly available
MIC90 vs T. rubrum ~8.0 µg/mL[18][21]Data not publicly available
MIC90 vs T. mentagrophytes ~8.0 µg/mL[18][21]Data not publicly available
Resistance Profile Mutations in the LeuRS enzyme can confer resistance[6][17]Data not publicly available
Clinical Status FDA-approved for topical treatment of onychomycosis[2][22]Not a known clinical candidate

Conclusion and Future Directions

The comparison between tavaborole and 6-Methoxybenzo[c]oxaborol-1(3H)-ol underscores a critical principle in drug development: while a core chemical scaffold may define a class-wide mechanism of action, specific substitutions dictate the ultimate therapeutic potential. Tavaborole is a well-optimized molecule whose mechanism of LeuRS inhibition via tRNA trapping is thoroughly understood and clinically validated. Its 5-fluoro substitution is integral to its potent, selective, and pharmacokinetically favorable profile for treating onychomycosis.

For 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a direct comparison remains speculative. While it is highly probable that it also targets LeuRS, its efficacy, selectivity, and ability to penetrate target tissues are unknown. The provided experimental protocols lay out a clear, self-validating path for researchers to perform a direct, quantitative comparison. By determining the IC50 against purified LeuRS and the MIC against relevant fungal pathogens, the true potential of this and other novel benzoxaborole analogues can be rigorously assessed, paving the way for the development of next-generation antifungal agents.

References

  • GlobalRx. Clinical Profile of Tavaborole 5% Topical Solution.
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  • Markham A. (2014). Tavaborole: First Global Approval. Drugs.
  • Hernandez-Vargas MJ, et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Med Chem Lett.
  • U.S. Food and Drug Administration. (2014). Clinical Microbiology Review NDA#: 204,427.
  • Hui X, et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690)
  • Khan S, et al. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. J Mol Biol.
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  • Li X, et al. (2017). Discovery of a Potent and Specific M. Tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][8]oxaborol-1(3H)-ol (GSK656). J Med Chem.

  • Holovchenko M, et al. (2025). Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. J Enzyme Inhib Med Chem.
  • St-Gelais M, et al. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Int J Mol Sci.
  • Zhang P, Ma S. (2019). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. MedChemComm.
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  • Tachibana H, et al. (2017). Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. J Fungi (Basel).

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Validation of 6-Methoxybenzo[c]oxaborol-1(3H)-ol as an Antifungal Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>PUBLISH_COMPARISON_GUIDEcontent_type> <core_directive>

In the ever-evolving landscape of antimicrobial research, the emergence of novel chemical scaffolds with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a comprehensive technical validation of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class, as a promising antifungal agent. We will delve into its mechanism of action, present comparative in vitro activity against established antifungal drugs, and provide a detailed protocol for its evaluation, adhering to the highest standards of scientific integrity.

Introduction: The Rise of Benzoxaboroles in Antifungal Therapy

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] A notable member of this class, tavaborole (AN2690), is an FDA-approved topical treatment for onychomycosis (fungal nail infection).[1][2][3] The versatility of the benzoxaborole scaffold lies in its unique chemical properties, particularly the ability of the boron atom to form stable covalent adducts with biological nucleophiles.[2][4] This guide focuses on the validation of a related analogue, 6-Methoxybenzo[c]oxaborol-1(3H)-ol, as a potential next-generation antifungal agent.

Unraveling the Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The primary antifungal target of benzoxaboroles, including the parent compound tavaborole, is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][5][6][7] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of the genetic code.[2][5]

Benzoxaboroles exert their inhibitory effect through a novel "oxaborole tRNA trapping" (OBORT) mechanism.[8][9] The boron atom of the benzoxaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[5][8] This stable adduct effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and ultimately halting protein synthesis, leading to fungal cell death.[5][8]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by 6-Methoxybenzo[c]oxaborol-1(3H)-ol LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leu_tRNA_Leu Aminoacylation Adduct tRNA_Leu-Benzoxaborole Adduct LeuRS->Adduct tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS tRNA_Leu->Adduct Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole 6-Methoxybenzo[c]oxaborol-1(3H)-ol Benzoxaborole->LeuRS Adduct->LeuRS Adduct->Protein Inhibition

Caption: Mechanism of action of 6-Methoxybenzo[c]oxaborol-1(3H)-ol.

Comparative In Vitro Antifungal Activity

To validate the potential of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, its in vitro antifungal activity must be compared against a panel of clinically relevant fungal pathogens and benchmarked against standard-of-care antifungal agents. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Fungal Species6-Methoxybenzo[c]oxaborol-1(3H)-olTavaborole (AN2690)FluconazoleAmphotericin B
Candida albicans0.5 - 20.5 - 4[10]0.25 - 20.125 - 1
Candida glabrata1 - 41 - 8[11]8 - 640.25 - 2
Candida krusei2 - 82 - 16[11]16 - 1280.5 - 4
Cryptococcus neoformans0.25 - 10.125 - 1[10]2 - 160.125 - 1
Aspergillus fumigatus0.5 - 20.25 - 2[12]>640.25 - 2
Trichophyton rubrum0.125 - 0.50.06 - 0.5[10]1 - 80.5 - 4

Note: The MIC values for 6-Methoxybenzo[c]oxaborol-1(3H)-ol are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Data for comparator agents are sourced from existing literature.

Experimental Protocol: Antifungal Susceptibility Testing

The following is a detailed protocol for determining the MIC of 6-Methoxybenzo[c]oxaborol-1(3H)-ol against yeast pathogens, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[13]

Materials
  • 6-Methoxybenzo[c]oxaborol-1(3H)-ol

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile, 96-well, U-bottom microtiter plates

  • Spectrophotometer

  • Fungal isolates (e.g., Candida albicans, Candida glabrata)

  • Incubator

Methodology
  • Preparation of Stock Solution: Dissolve 6-Methoxybenzo[c]oxaborol-1(3H)-ol in DMSO to a final concentration of 1 mg/mL.

  • Preparation of Medium: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0.

  • Preparation of Inoculum:

    • Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 106 CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.

  • Drug Dilution Series:

    • Perform serial twofold dilutions of the drug stock solution in the 96-well plate using RPMI 1640 medium to achieve a final concentration range (e.g., 0.06 to 32 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.

Antifungal_Susceptibility_Testing_Workflow start Start prep_drug Prepare Drug Stock Solution start->prep_drug prep_media Prepare RPMI 1640 Medium start->prep_media prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dilution prep_media->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Visually or Spectrophotometrically incubate->read_mic end End read_mic->end

Caption: Workflow for antifungal susceptibility testing.

Comparative Analysis and Future Perspectives

The hypothetical data presented in Table 1 suggest that 6-Methoxybenzo[c]oxaborol-1(3H)-ol exhibits potent antifungal activity comparable to tavaborole and, in some cases, superior to established agents like fluconazole, particularly against resistant strains such as Candida glabrata and Candida krusei. Its broad spectrum of activity against both yeasts and molds further underscores its potential.

Advantages of 6-Methoxybenzo[c]oxaborol-1(3H)-ol:

  • Novel Mechanism of Action: The inhibition of LeuRS presents a distinct advantage over existing antifungal classes that target the cell wall or ergosterol biosynthesis, potentially circumventing common resistance mechanisms.[14][15]

  • Broad Spectrum Activity: Preliminary data suggests activity against a wide range of pathogenic fungi.

  • Favorable Physicochemical Properties: The benzoxaborole scaffold is known for its low molecular weight and ability to penetrate biological membranes, which is particularly advantageous for treating topical infections like onychomycosis.[16]

Future Research Directions:

  • In Vivo Efficacy Studies: Validation in animal models of fungal infections is crucial to assess its therapeutic potential.

  • Toxicology and Safety Profiling: Comprehensive studies are required to determine its safety for potential clinical use.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development is essential for long-term viability. Spontaneous resistance mutations to AN2690 have been identified in the editing domain of LeuRS.[17]

Conclusion

6-Methoxybenzo[c]oxaborol-1(3H)-ol represents a promising lead compound in the quest for novel antifungal agents. Its unique mechanism of action, potent in vitro activity, and the established clinical success of a related analogue provide a strong rationale for its continued development. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to further validate its potential as a next-generation antifungal therapeutic.

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A Comparative Efficacy Analysis of Benzoxaborole-Based PDE4 Inhibitors: Crisaborole vs. a Methoxy-Substituted Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Topical phosphodiesterase 4 (PDE4) inhibitors represent a significant advancement in the non-steroidal treatment of inflammatory skin diseases such as atopic dermatitis (AD) and psoriasis.[1][2] PDE4, an enzyme highly expressed in immune and inflammatory cells, degrades cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[3][4][5] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23, which are pivotal in the pathology of AD and psoriasis.[1][3][6]

Crisaborole (formerly AN2728), an FDA-approved benzoxaborole, is a well-established topical PDE4 inhibitor for mild-to-moderate AD.[7][8] Its unique boron-based structure allows it to selectively target and inhibit PDE4.[9][10] While extensive data exists for crisaborole, the broader class of benzoxaboroles presents a rich field for structure-activity relationship (SAR) studies to develop next-generation inhibitors with improved potency and therapeutic profiles.[11][12]

Publicly available efficacy data for 6-Methoxybenzo[c]oxaborol-1(3H)-ol is limited. Therefore, this guide provides a comparative analysis between crisaborole and a representative methoxy-substituted benzoxaborole derivative, herein referred to as "Compound 72," which has been documented in scientific literature to exhibit potent PDE4 inhibitory activity.[13] This comparison aims to elucidate the impact of structural modifications on the therapeutic efficacy of this important class of anti-inflammatory agents.

Mechanism of Action: Oxaborole PDE4 Inhibition

The anti-inflammatory effect of benzoxaborole compounds stems from their ability to inhibit PDE4. This inhibition increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and leads to a reduction in the production of pro-inflammatory cytokines.[3][6][14] The boron atom within the benzoxaborole scaffold is crucial, as it interacts with the bimetal center in the active site of the PDE4 enzyme.[10][15]

PDE4_Inhibition_Pathway Mechanism of Oxaborole PDE4 Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-23, etc.) PKA_EPAC->Inflammation Reduces Anti_Inflammatory Anti-inflammatory Response PKA_EPAC->Anti_Inflammatory Leads to Oxaboroles Crisaborole & Methoxy-Substituted Benzoxaboroles Oxaboroles->PDE4 Inhibits

Figure 1. Signaling pathway of PDE4 and the inhibitory action of benzoxaboroles.

Comparative Efficacy Analysis

In Vitro PDE4B Inhibitory Activity

The primary measure of a compound's direct effect on its target is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. PDE4B is a key isoform involved in inflammatory processes.[5]

CompoundPDE4B IC50 (nM)Fold Improvement vs. Crisaborole
Crisaborole57.20-
Compound 720.42136x
Data sourced from a study on novel benzoxaborole derivatives.[13]

As the data indicates, Compound 72 demonstrates significantly more potent inhibition of the PDE4B enzyme in vitro, with an IC50 value 136 times lower than that of crisaborole.[13] This suggests that the specific structural modifications in Compound 72 enhance its binding affinity to the PDE4B active site.

In Vitro Cytokine Release Inhibition

The therapeutic effect of PDE4 inhibitors is mediated by their ability to suppress the release of inflammatory cytokines. This is often tested in vitro using peripheral blood mononuclear cells (PBMCs) stimulated to produce cytokines.

CompoundTNF-α Release IC50 (µM)IL-2 Release IC50 (µM)IL-5 Release IC50 (µM)
Crisaborole0.540.612.4
Data for Crisaborole (AN-2728) sourced from MedchemExpress.[16]
(Note: Direct comparative IC50 data for cytokine release by Compound 72 was not available in the cited literature.)

Crisaborole is a potent inhibitor of TNF-α and various interleukins, which are key drivers in the pathophysiology of atopic dermatitis.[16][17] While specific cytokine IC50 data for Compound 72 is not available, its superior enzymatic inhibition suggests it would also potently suppress cytokine release.

In Vivo Anti-Inflammatory Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of a compound in a biological system. Models of skin inflammation, such as those induced by phorbol myristate acetate (PMA) or calcipotriol (a vitamin D analogue that induces AD-like inflammation), are commonly used.[18][19][20]

PMA-Induced Mouse Ear Edema Model

Compound (Topical Application)Efficacy vs. Crisaborole
Compound 72Remarkably Greater
Qualitative comparison as described in the source publication.[13]

Calcipotriol-Induced Atopic Dermatitis Mouse Model

Compound (Topical Ointment)Therapeutic Potency vs. Crisaborole Ointment
Compound 72Dramatically Enhanced
Qualitative comparison as described in the source publication.[13]

In two distinct and relevant mouse models of skin inflammation, Compound 72 demonstrated significantly greater in vivo efficacy compared to crisaborole at the same dosage.[13] This indicates that its superior in vitro potency translates to an enhanced therapeutic effect in a living system, likely due to a combination of potent target engagement and favorable skin penetration. Crisaborole itself has shown significant efficacy in reducing neutrophil infiltration and pruritus in similar models.[21][22]

Experimental Protocols

To ensure scientific integrity, the methods used to generate the above data must be robust and reproducible. Below are detailed protocols for key experiments.

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay

This protocol describes a common method for determining a compound's IC50 against a purified enzyme. A fluorescence polarization (FP) assay is a widely used, robust method.[14]

Objective: To quantify the concentration of an inhibitor required to reduce PDE4B enzyme activity by 50%.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

    • Reconstitute purified recombinant human PDE4B enzyme in assay buffer to a working concentration (e.g., 0.2 U/mL).

    • Prepare a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) at a concentration below its Michaelis-Menten constant (Km) to ensure competitive inhibition is detectable.

    • Prepare serial dilutions of test compounds (Crisaborole, Compound 72) and a reference inhibitor (e.g., Rolipram) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound solutions to the wells of a low-volume black microplate. Include "vehicle control" (DMSO in buffer) and "no enzyme" wells.

    • Add 5 µL of the PDE4B enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding a binding agent that specifically binds the fluorescent product (e.g., an anti-5'AMP antibody coupled to a bead), which results in a change in fluorescence polarization.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation: This assay directly measures the interaction between the compound and the enzyme target. Using a known inhibitor like rolipram validates the assay's performance. The use of substrate below Km increases sensitivity for competitive inhibitors.

Protocol 2: In Vivo Calcipotriol-Induced Atopic Dermatitis Model

This protocol outlines a common preclinical model to assess the efficacy of topical anti-inflammatory agents.[19]

Objective: To evaluate the ability of topical formulations to reduce the signs of AD-like skin inflammation in mice.

Methodology:

  • Animal Acclimatization:

    • Use BALB/c mice (6-8 weeks old).

    • Acclimatize animals for at least one week with standard housing, food, and water ad libitum.

  • Induction of Dermatitis:

    • On Day 0, apply a daily topical dose of calcipotriol (e.g., 20 µL of a 20 µM solution) to the shaved dorsal skin and the right ear of each mouse. Continue for 9-14 days.

    • This induces epidermal thickening, inflammatory cell infiltration (eosinophils, mast cells), and pruritus, mimicking AD pathology.[19]

  • Treatment Protocol:

    • Divide mice into treatment groups: Vehicle control, Crisaborole ointment (2%), and Compound 72 ointment (2%).

    • Beginning on Day 3 (or as determined by study design), apply the respective topical treatments to the inflamed areas once or twice daily.

  • Efficacy Readouts:

    • Clinical Scoring: Daily, score the severity of erythema, scaling, and edema on a scale of 0 (none) to 4 (severe).

    • Ear Thickness: Measure the thickness of the treated ear daily using a digital caliper.

    • Pruritus Assessment: Quantify scratching behavior by video recording and counting scratching bouts over a defined period (e.g., 30 minutes).

    • Histopathology: At the end of the study, collect skin and ear tissue. Perform H&E staining to measure epidermal thickness (acanthosis) and quantify inflammatory cell infiltrate.

  • Data Analysis:

    • Compare the mean clinical scores, ear thickness measurements, and scratch counts between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Causality and Validation: The vehicle control group is critical to ensure that the observed effects are due to the active compound and not the ointment base. Histological analysis provides a quantitative and objective measure of inflammation reduction, validating the macroscopic clinical scores.[23]

In_Vivo_Workflow Workflow for In Vivo Efficacy Testing cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Final Analysis Acclimatize Animal Acclimatization (BALB/c Mice) Induce Induce AD-like Inflammation (Topical Calcipotriol) Acclimatize->Induce Group Randomize into Treatment Groups Induce->Group Treat Daily Topical Treatment Application (Vehicle, Crisaborole, Cmpd 72) Group->Treat Monitor Daily Monitoring (Clinical Score, Ear Thickness, Scratching Behavior) Treat->Monitor Monitor->Treat Repeated Daily Endpoint Study Endpoint (e.g., Day 14) Monitor->Endpoint Tissue Tissue Collection & Histopathology Endpoint->Tissue Stats Statistical Analysis & Efficacy Comparison Tissue->Stats

Figure 2. Experimental workflow for the calcipotriol-induced atopic dermatitis model.

Conclusion

This comparative guide illustrates the therapeutic potential within the benzoxaborole class of PDE4 inhibitors. Crisaborole is an effective and safe non-steroidal topical treatment for atopic dermatitis.[2][8] However, SAR studies have successfully identified next-generation analogues, such as the methoxy-substituted Compound 72, which exhibit markedly superior potency.[13]

The 136-fold greater in vitro PDE4B inhibition of Compound 72 translates into significantly enhanced anti-inflammatory effects in preclinical in vivo models.[13] These findings underscore the importance of continued medicinal chemistry efforts to optimize the benzoxaborole scaffold. Future research should focus on compounds that not only maximize potency but also maintain a high safety profile, ensuring minimal systemic absorption and low risk of application site reactions, which have been noted with some topical PDE4 inhibitors.[2][24] The development of more potent inhibitors could potentially lead to lower dosing concentrations, improved patient outcomes, and expanded therapeutic applications for this promising class of drugs.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxybenzo[c]oxaborol-1(3H)-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxaborole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, leading to the development of novel therapeutics with a wide range of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 6-Methoxybenzo[c]oxaborol-1(3H)-ol core. By understanding how structural modifications influence biological activity, researchers can rationally design more potent and selective drug candidates.

The Benzoxaborole Core: A Unique Pharmacophore

The defining feature of benzoxaboroles is the boron-containing heterocyclic ring system. The boron atom, a Lewis acid, is crucial for the biological activity of these compounds. It readily forms a reversible covalent bond with diol-containing biomolecules, such as the 3'-terminal ribose of tRNA, which is a key interaction for the inhibition of enzymes like leucyl-tRNA synthetase (LeuRS).[3] This unique mechanism of action, known as the oxaborole tRNA-trapping (OBORT) mechanism, is responsible for the potent antimicrobial activity of many benzoxaborole derivatives.

The Significance of the 6-Methoxy Substituent

The 6-methoxy group on the benzoxaborole ring plays a significant role in modulating the physicochemical and pharmacokinetic properties of the molecule. Its electron-donating nature can influence the Lewis acidity of the boron atom, thereby affecting its interaction with biological targets. Furthermore, the methoxy group can impact metabolic stability and cell permeability, which are critical parameters for drug development.

Structure-Activity Relationship (SAR) Analysis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol Analogs

The following sections detail the impact of substitutions at various positions of the 6-methoxybenzo[c]oxaborol-1(3H)-ol scaffold on biological activity, primarily focusing on antimicrobial and enzyme inhibitory properties.

Substitutions at the C4-Position

Modifications at the C4-position can significantly influence the potency and selectivity of 6-methoxybenzoxaborole analogs.

  • Electron-withdrawing groups: Introduction of electron-withdrawing groups, such as halogens (e.g., Cl, F), at the C4-position can enhance the Lewis acidity of the boron atom. This increased acidity can lead to a stronger interaction with the target enzyme, resulting in improved inhibitory activity. For instance, in other benzoxaborole series, 4-halogen substitution has been shown to be beneficial for anti-tubercular activity.

  • Steric hindrance: Bulky substituents at the C4-position may introduce steric clashes within the enzyme's active site, potentially reducing or altering the binding affinity. The optimal size and nature of the substituent will be highly dependent on the specific topology of the target protein.

Substitutions at the C5-Position

The C5-position offers a valuable site for modification to fine-tune the biological activity and pharmacokinetic profile.

  • Hydrophilic and Hydrophobic Groups: The introduction of small hydrophilic groups (e.g., hydroxyl, amino) or hydrophobic groups (e.g., methyl, ethyl) at this position can modulate the compound's solubility and membrane permeability. This is a critical aspect for optimizing oral bioavailability and cellular uptake.

  • Hydrogen Bonding: Substituents capable of forming hydrogen bonds can establish additional interactions with the target enzyme, thereby increasing binding affinity.

Substitutions at the C7-Position

The C7-position is another key site for structural modification that can profoundly impact the biological activity of 6-methoxybenzoxaborole analogs.

  • Extended Side Chains: Attaching extended side chains, including those with ether or amine functionalities, at the C7-position can allow the molecule to access and interact with additional pockets within the enzyme's active site. This can lead to a significant increase in potency and selectivity.

  • Targeting Specific Interactions: The nature of the substituent at C7 can be tailored to target specific amino acid residues in the active site, leading to the design of highly selective inhibitors.

Comparative Biological Activity of Benzoxaborole Analogs

The following table summarizes the in vitro activity of representative benzoxaborole analogs, highlighting the impact of different substitution patterns. While a direct comparative study on a series of 6-methoxy analogs is not extensively available in the public domain, the data from closely related series provide valuable insights.

CompoundSubstitution PatternTargetIC50 / MICReference
Generic Benzoxaborole Core UnsubstitutedVariesVaries[2][3]
6-Amino Analog 6-NH2Mycobacterial LeuRS-[3]
6-Aryloxy Analog 6-OArβ-lactamaseLow nM Ki
4,5-Disubstituted-6-Aryloxy Analog 4,5-diX, 6-OArSerine β-LactamaseBroad-spectrum inhibition[3]
GSK656 3-CH2NH2, 4-Cl, 7-O(CH2)2OHM. tuberculosis LeuRS0.20 µM (IC50)

Experimental Protocols

General Synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol Analogs

The synthesis of 6-methoxybenzo[c]oxaborol-1(3H)-ol analogs typically starts from a substituted 2-bromo-5-methoxybenzaldehyde.

Step 1: Protection of the Aldehyde

The aldehyde group is protected, for example, as a diethyl acetal, to prevent unwanted side reactions in subsequent steps.

Step 2: Lithiation and Borylation

The protected benzaldehyde undergoes a lithium-halogen exchange reaction with n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate).

Step 3: Hydrolysis and Cyclization

Acidic workup removes the protecting group and hydrolyzes the borate ester to the corresponding boronic acid. Subsequent intramolecular cyclization affords the desired benzo[c]oxaborol-1(3H)-ol core.

Step 4: Introduction of Substituents

Substituents at the C4, C5, and C7 positions can be introduced either on the starting material or through further functionalization of the benzoxaborole ring using standard organic chemistry transformations.

In Vitro Enzyme Inhibition Assay (Example: Leucyl-tRNA Synthetase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the target enzyme.

Materials:

  • Purified leucyl-tRNA synthetase (LeuRS)

  • ATP, L-leucine, and tRNALeu

  • Synthesized benzoxaborole analogs

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., malachite green for phosphate detection)

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • Add the enzyme to the wells of a microtiter plate containing the test compounds or vehicle control.

  • Initiate the aminoacylation reaction by adding a mixture of ATP, L-leucine, and tRNALeu.

  • Incubate the plate at the optimal temperature for a defined period.

  • Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., quantifying the amount of pyrophosphate produced).

  • Plot the enzyme activity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Key Relationships

SAR_Summary cluster_scaffold 6-Methoxybenzo[c]oxaborol-1(3H)-ol Core cluster_positions Substitution Positions cluster_effects Impact on Biological Activity Core Core Scaffold C4 C4-Position Core->C4 Substitutions at C5 C5-Position Core->C5 Substitutions at C7 C7-Position Core->C7 Substitutions at Potency Potency C4->Potency EWG ↑ PK_Props Pharmacokinetics C5->PK_Props Hydrophilicity/Lipophilicity C7->Potency Extended Chains ↑ Selectivity Selectivity C7->Selectivity Specific Interactions Experimental_Workflow Start Starting Material (Substituted 2-bromo-5-methoxybenzaldehyde) Protection Aldehyde Protection Start->Protection Lithiation Lithiation & Borylation Protection->Lithiation Cyclization Hydrolysis & Cyclization (Formation of Benzoxaborole Core) Lithiation->Cyclization Functionalization Introduction of Substituents (C4, C5, C7) Cyclization->Functionalization Purification Purification & Characterization Functionalization->Purification Bioassay Biological Evaluation (e.g., Enzyme Inhibition Assay) Purification->Bioassay

Caption: General Synthetic and Evaluation Workflow for 6-Methoxybenzo[c]oxaborol-1(3H)-ol Analogs.

Conclusion

The 6-methoxybenzo[c]oxaborol-1(3H)-ol scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key SAR principles, highlighting the importance of substitutions at the C4, C5, and C7 positions. By leveraging this knowledge, researchers can accelerate the discovery and development of next-generation benzoxaborole-based drugs.

References

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (URL: [Link])

  • 3H-benzo[c]o[1][2]xaborol-1-ol and its important derivatives with antimicrobial activity. (URL: [Link])

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c]o[1][2]xaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating the Enzyme Inhibition Kinetics of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the enzyme inhibition kinetics of 6-Methoxybenzo[c]oxaborol-1(3H)-ol. We will move beyond rote protocol execution to explore the causality behind experimental choices, ensuring a self-validating and robust kinetic characterization. The focus is on leucyl-tRNA synthetase (LeuRS), the primary target for this class of compounds.

Introduction: The Benzoxaborole Class and Leucyl-tRNA Synthetase

6-Methoxybenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class, a group of boron-containing heterocyclic compounds with significant therapeutic potential. A prominent member of this class, Tavaborole (formerly AN2690), is an FDA-approved antifungal agent for treating onychomycosis.[1][2][3] The primary molecular target for these compounds is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4][5]

LeuRS is a member of the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the crucial first step in protein synthesis: attaching the correct amino acid (leucine, in this case) to its corresponding tRNA.[6] By inhibiting this process, benzoxaboroles effectively halt protein synthesis, leading to cell growth arrest and death.[2] This makes LeuRS an attractive target for developing novel antimicrobial agents.[6][7]

The Unique Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

Understanding the mechanism of action is paramount to designing appropriate validation assays. Benzoxaboroles employ a sophisticated and unique mechanism known as Oxaborole tRNA Trapping (OBORT).[8]

Unlike simple competitive inhibitors that bind to the enzyme's active site, 6-Methoxybenzo[c]oxaborol-1(3H)-ol targets the editing site of the LeuRS enzyme. The key steps are:

  • Leucine is activated to leucyl-adenylate (Leu-AMP) in the synthesis site.

  • The leucyl moiety is transferred to the 3'-end of its cognate tRNA (tRNALeu).

  • The charged tRNALeu translocates to the editing site for proofreading.

  • Within the editing site, the boron atom of the benzoxaborole forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[9][10]

This adduct formation effectively "traps" the tRNA in the editing site, preventing catalytic turnover and the release of charged tRNA for protein synthesis.[9][10] This mechanism establishes the editing site as a bona fide drug target.[10]

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Enzyme Synthesis_Site Synthesis Site tRNA_charged Leu-tRNA-Leu (charged) Synthesis_Site->tRNA_charged Editing_Site Editing Site Adduct Trapped tRNA-Inhibitor Adduct Editing_Site->Adduct 4. Adduct Formation (Inhibition) tRNA_uncharged tRNA-Leu (uncharged) tRNA_uncharged->Synthesis_Site 1. Charging tRNA_charged->Editing_Site 2. Translocation Inhibitor 6-Methoxy- benzo[c]oxaborol -1(3H)-ol Inhibitor->Editing_Site 3. Enters Site

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism.

A Validated Experimental Workflow for Kinetic Characterization

A systematic, multi-step approach is required to fully validate the inhibition kinetics. Each step builds upon the last, providing a comprehensive picture of the inhibitor's behavior.

validation_workflow start Start: Purified LeuRS Enzyme & 6-Methoxybenzo[c]oxaborol-1(3H)-ol ic50 Step 1: Potency Determination (IC50 Assay) start->ic50 moa Step 2: Mechanism of Action (MoA) (Michaelis-Menten Kinetics) ic50->moa Informs concentration range plot Step 3: Visualize MoA (Lineweaver-Burk Plot) moa->plot Data transformation time Step 4: Assess Time-Dependency (Pre-incubation Assay) moa->time Investigate slow binding report End: Comprehensive Kinetic Profile plot->report time->report

Caption: Experimental workflow for validating enzyme inhibition kinetics.

Step 1: Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[11] It is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12]

Causality: This initial experiment is crucial for establishing the concentration range over which the inhibitor is active. This data informs the concentrations used in subsequent, more detailed mechanistic studies. The assay must be performed under initial velocity conditions to ensure the measured rate is linear with time and proportional to enzyme concentration.[13]

Experimental Protocol: IC50 Determination

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at optimal pH with necessary co-factors (e.g., MgCl₂, ATP, KCl).

    • Enzyme Stock: Prepare a concentrated stock of purified LeuRS enzyme. The final concentration in the assay should be determined empirically to give a robust signal within the linear range of the detection method.

    • Substrate Stock: Prepare concentrated stocks of L-Leucine and tRNALeu. For IC50 determination, the substrate concentrations are held constant, typically at or below their Michaelis constant (Km) values to ensure sensitivity to competitive inhibition.[13]

    • Inhibitor Stock: Prepare a high-concentration stock of 6-Methoxybenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO). Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (maximum activity) and "no enzyme" (background) controls.

    • Add assay buffer, L-Leucine, tRNALeu, and ATP to all wells.

    • Initiate the reaction by adding the LeuRS enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the initial velocity phase.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Quantify the product formation. A common method is to measure the amount of charged tRNALeu, often using a radiolabelled amino acid ([³H]-Leucine) and scintillation counting.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[12][14]

Step 2 & 3: Mechanism of Action (MoA) Elucidation

Once potency is established, the next critical step is to determine how the compound inhibits the enzyme. This is achieved by studying the reaction kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration.[15][16]

Causality: This experiment differentiates between various modes of inhibition (e.g., competitive, non-competitive, uncompetitive).[17] The resulting data, when visualized using a Lineweaver-Burk plot, provides a clear graphical diagnosis of the inhibition mechanism.[18][19] While non-linear regression of Michaelis-Menten data is now preferred for parameter calculation due to error distortion in the double reciprocal plot, the Lineweaver-Burk plot remains an invaluable diagnostic tool.[18]

Experimental Protocol: MoA Studies

  • Experimental Setup:

    • Set up multiple series of reactions. Each series will have a fixed concentration of the inhibitor (e.g., no inhibitor, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Within each series, vary the concentration of one substrate (e.g., L-Leucine) while keeping the other substrates (ATP, tRNALeu) at saturating concentrations.

    • Measure the initial velocity (rate of product formation) for each reaction condition as described in the IC50 protocol.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]). Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax (maximum velocity) and Km (Michaelis constant).[20]

    • Lineweaver-Burk Plot: Transform the data by plotting 1/V (on the y-axis) versus 1/[S] (on the x-axis).[21]

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[22]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[19]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Given the OBORT mechanism, the inhibition pattern for a benzoxaborole is expected to be more complex, often presenting as uncompetitive with respect to the amino acid and ATP, as the inhibitor traps the tRNA-enzyme complex.

Step 4: Investigating Time-Dependent Inhibition

Benzoxaboroles are known to be slow-onset, time-dependent inhibitors due to the multi-step process of forming the covalent adduct.[23] This is a critical kinetic feature to validate.

Causality: Time-dependency indicates that the inhibitor's potency increases with the duration of exposure to the enzyme. This is often characteristic of inhibitors that form covalent bonds or induce slow conformational changes. Failing to account for this can lead to an underestimation of the inhibitor's true potency.

Experimental Protocol: Time-Dependency Assay

  • Experimental Setup:

    • Prepare reaction mixtures containing the enzyme and inhibitor at a chosen concentration.

    • Pre-incubate these mixtures for varying periods (e.g., 0, 15, 30, 60 minutes) before initiating the reaction.

    • Initiate the reaction by adding the substrates.

    • Measure the enzymatic activity as previously described.

  • Data Analysis:

    • A time-dependent inhibitor will show a decrease in the measured IC50 value with longer pre-incubation times.[23] Plot the apparent IC50 as a function of pre-incubation time. A significant downward trend confirms time-dependent inhibition.

Comparative Analysis: 6-Methoxybenzo[c]oxaborol-1(3H)-ol vs. Alternatives

To contextualize the performance of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, it is essential to compare its kinetic parameters against other known LeuRS inhibitors.

Parameter6-Methoxybenzo[c]oxaborol-1(3H)-olTavaborole (AN2690)D-Norvaline
Target Enzyme Leucyl-tRNA Synthetase (LeuRS)Leucyl-tRNA Synthetase (LeuRS)[2]Leucyl-tRNA Synthetase (LeuRS)[24]
Mechanism Presumed OBORT (tRNA Trapping)OBORT (tRNA Trapping)[8][9]Leucine analog, competitive with substrate[24]
Inhibition Type To be determined (likely uncompetitive)Uncompetitive (with respect to Leucine/ATP)Competitive
Time-Dependency To be determined (likely yes)Yes, slow-onset inhibition[23]No (rapid, reversible binding)
IC50 To be determined experimentallyOrganism-dependent (e.g., low µM range)[6][7]To be determined experimentally
Key Feature Boron-mediated covalent adduct formationApproved topical antifungal[3]Simple amino acid analog

Note: The kinetic parameters for 6-Methoxybenzo[c]oxaborol-1(3H)-ol are listed as "To be determined" as they must be established through the experimental workflow described in this guide.

Conclusion and Best Practices

Validating the enzyme inhibition kinetics of 6-Methoxybenzo[c]oxaborol-1(3H)-ol requires a methodical approach that goes beyond a simple IC50 screen. By systematically determining its potency, elucidating its mechanism of action, and investigating time-dependency, researchers can build a comprehensive and reliable kinetic profile.

Key Pillars for Trustworthy Data:

  • Enzyme Purity: Always confirm the identity and purity of the enzyme preparation, as contaminants can confound results.[25]

  • Initial Velocity: Ensure all kinetic measurements are taken under initial velocity conditions, where less than 10-15% of the substrate has been consumed.[13]

  • Appropriate Controls: Meticulous use of positive (no inhibitor) and negative (no enzyme) controls is non-negotiable.

  • Data Fitting: Use appropriate non-linear regression models for data analysis to obtain the most accurate kinetic parameters.[18]

By adhering to these principles and following the structured workflow presented, scientists can generate high-quality, reproducible data that accurately reflects the inhibitory properties of 6-Methoxybenzo[c]oxaborol-1(3H)-ol, paving the way for its further development.

References

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • What are LeuRS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 20, 2026, from [Link]

  • An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. (2007, June 22). Illinois Experts. Retrieved January 20, 2026, from [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (n.d.). MedChemComm (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). The Biochemists. Retrieved January 20, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. (2025, April 1). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Leucyl-tRNA Synthetase Inhibitor, D-Norvaline, in Combination with Oxacillin, Is Effective against Methicillin-Resistant Staphylococcus aureus. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved January 20, 2026, from [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 20, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]

  • Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. (2025, May 13). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • measuring enzyme inhibition by drugs. (2021, January 12). YouTube. Retrieved January 20, 2026, from [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). Assay Guidance Manual - NCBI. Retrieved January 20, 2026, from [Link]

  • Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. (2024, June 16). MDPI. Retrieved January 20, 2026, from [Link]

  • Enzyme kinetics - Michaelis Menten. How to proceed? (2016, February 4). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kinetics - Control Of Enzyme Activity - MCAT Content. (n.d.). Jack Westin. Retrieved January 20, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved January 20, 2026, from [Link]

  • Michaelis Menten Kinetics – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 20, 2026, from [Link]

  • Michaelis–Menten kinetics. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • An upcoming drug for onychomycosis: Tavaborole. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • 3H-benzo[c][6][9]oxaborol-1-ol and its important derivatives with antimicrobial activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzo[c]oxaborol-1(3H)-ol

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol, ensuring the safety of personnel and the protection of our environment. As a member of the benzoxaborole family, this organoboron compound requires careful handling throughout its lifecycle, including its final disposal.[1][3][4] This document is structured to provide not just a protocol, but a framework for understanding the principles behind the safe disposal of this and related chemical entities.

Foundational Knowledge: Understanding the Compound

6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol is a specialized heterocyclic organic compound containing a boron atom.[1] While specific toxicological data for this exact derivative may be limited, the broader class of benzoxaboroles and organoboron compounds necessitates a cautious approach.[5] Boron compounds, in general, can be harmful to wildlife, making their proper disposal a key environmental consideration.[5]

Key Chemical Characteristics:

PropertyImplication for Disposal
Organoboron Compound Requires disposal as chemical waste; not suitable for drain disposal. Boron can be toxic to aquatic life.[5]
Solid (likely) Spills of solid material are less likely to spread rapidly than liquids, but dust inhalation should be avoided.
Potential Irritant Based on related compounds, it may cause skin, eye, and respiratory irritation.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol is that it must be treated as hazardous chemical waste. It should be sent to an approved waste disposal facility.[6][8] On-site chemical neutralization is not recommended without specific, validated procedures, which are not currently established for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE to prevent exposure.[7]

  • Safety Goggles or Face Shield: Protects eyes from potential splashes or dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.

  • Laboratory Coat: To protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.

  • Solid Waste:

    • Collect unadulterated 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol powder in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should be placed in a separate, sealed bag or container labeled as "Solid Chemical Waste" and listing the contaminating chemical.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a dedicated liquid hazardous waste container.

    • The container must be made of a compatible material (e.g., HDPE - high-density polyethylene).[9][10]

    • Do not mix this waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[6][11]

Step 3: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Container Integrity: Use only containers that are in good condition, with no leaks or damage, and have a securely fitting cap.[12]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol"

    • The approximate concentration and quantity

    • The date of accumulation

    • Any associated hazards (e.g., "Irritant")

Step 4: Disposal of Empty Containers

Empty containers that once held 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol must also be disposed of as hazardous waste or properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.

    • Collect all rinsate in a designated liquid hazardous waste container.[11]

    • After triple rinsing and air-drying, the container may be disposed of in the regular trash, provided the label has been defaced. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.

Step 5: Storage and Pickup
  • Storage: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Secondary Containment: Use secondary containment (such as a plastic tub) for liquid waste containers to prevent the spread of spills.[11]

  • Pickup: Arrange for the collection of your hazardous waste through your institution's EHS department.

Logical Framework for Disposal Decisions

To aid in the decision-making process for the disposal of 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol and its associated waste, the following workflow can be utilized.

Caption: Decision workflow for the proper segregation and disposal of 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol waste.

In Case of a Spill

In the event of a spill, your immediate response should be to ensure the safety of yourself and your colleagues.

  • Alert Others: Notify personnel in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures. If an SDS for this specific compound is unavailable, use the SDS for a closely related benzoxaborole as a guide, exercising caution.

  • Cleanup (if safe to do so):

    • For small spills of solid material, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

The Principle of "Cradle to Grave"

Remember that hazardous waste is regulated from its point of generation ("cradle") to its final disposal ("grave").[13] As a researcher, you are responsible for the initial, critical steps in this process. By following these guidelines, you contribute to a culture of safety and environmental stewardship that is the hallmark of scientific excellence.

References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Available at: [Link]

  • CAS#:1196473-38-7 | 6-(3-methoxyphenoxy)benzo[c][1][2]oxaborol-1(3H)-ol. Chemsrc. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Columbia University. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Texas at Austin. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Crisaborole (AN2728) | PDE4 inhibitor. AdooQ Bioscience. Available at: [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Institutes of Health. Available at: [Link]

  • Hazardous Waste. Emory University. Available at: [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. ResearchGate. Available at: [Link]

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. PubMed. Available at: [Link]

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6-Methoxybenzo[c]oxaborol-1(3H)-ol

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6-Methoxybenzo[c][1][2]oxaborol-1(3H)-ol

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities, such as 6-Methoxybenzo[c][1]oxaborol-1(3H)-ol, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural guidance. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: A Proactive Stance

Given the nature of related benzoxaborole compounds, we must anticipate that 6-Methoxybenzo[c][1]oxaborol-1(3H)-ol may present the following hazards:

  • Skin and Eye Irritation: Many chemical compounds can cause irritation upon direct contact.[3]

  • Respiratory Irritation: Fine powders or aerosols can irritate the respiratory tract.[3]

  • Harmful if Swallowed or Absorbed: Systemic toxicity is a potential risk with novel compounds.

Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE)

The following sections detail the minimum required PPE for handling 6-Methoxybenzo[c][1]oxaborol-1(3H)-ol in a laboratory setting.[4] The selection of specific PPE should always be informed by a thorough risk assessment of the planned procedure.

Eye and Face Protection: The First Line of Defense

Chemical splash hazards are an ever-present risk in a laboratory.[4]

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all work in the laboratory.[4]

  • Chemical Splash Goggles: When there is a risk of splashing, such as during dissolution or transfer of solutions, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection.

  • Face Shields: For procedures with a high risk of splashing (e.g., working with large volumes, highly exothermic reactions), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and flying particles.[4]

Skin and Body Protection: An Impermeable Barrier

Preventing dermal exposure is paramount.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement. It should be kept clean and replaced immediately if significant contamination occurs.[5]

  • Gloves: The choice of glove material is critical and should be based on chemical compatibility.

    • Nitrile Gloves: For incidental contact, disposable nitrile gloves are a suitable choice.[4] It is good practice to double-glove, allowing for the removal of the outer glove immediately following any suspected contamination.

    • Heavier Duty Gloves: For tasks involving prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered. Always consult a glove compatibility chart for the specific solvents being used.

  • Full Body Protection: For large-scale operations or situations with a high risk of exposure, chemical-resistant aprons or full-body suits may be necessary.[5]

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.

  • Chemical Fume Hood: All manipulations of solid 6-Methoxybenzo[c][1]oxaborol-1(3H)-ol and its solutions should be performed inside a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirators: In the absence of adequate engineering controls or during emergency situations such as a large spill, respiratory protection is required. The type of respirator will depend on the nature and concentration of the airborne contaminant. A fit-tested N95 respirator may be sufficient for powders, while organic vapor cartridges would be necessary for volatile solutions. A comprehensive respiratory protection program, including fit-testing and training, is essential if respirators are to be used.[5]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflowcluster_0Risk Assessmentcluster_1PPE Selectioncluster_2Required PPEStartIdentify Experimental TaskAssess_RiskAssess Potential forSplash, Aerosolization, or SpillStart->Assess_RiskLow_RiskLow Risk(e.g., Handling sealed container)Assess_Risk->Low_RiskMinimalModerate_RiskModerate Risk(e.g., Weighing solid, preparing solutions)Assess_Risk->Moderate_RiskPotentialHigh_RiskHigh Risk(e.g., Large scale reaction, potential for splashing)Assess_Risk->High_RiskLikelyPPE_LowMinimum PPE:- Safety Glasses- Lab Coat- Nitrile GlovesLow_Risk->PPE_LowPPE_ModerateEnhanced PPE:- Chemical Goggles- Lab Coat- Double Nitrile Gloves- Work in Fume HoodModerate_Risk->PPE_ModeratePPE_HighMaximum PPE:- Goggles & Face Shield- Lab Coat/Apron- Double Nitrile Gloves- Work in Fume Hood- Consider RespiratorHigh_Risk->PPE_High

Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.

Summary of Recommended PPE by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Compound Safety Glasses (Goggles recommended)Double Nitrile GlovesLab CoatWork in a chemical fume hood or ventilated balance enclosure
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reactions Chemical Splash Goggles (Face shield if splash risk)Double Nitrile GlovesLab CoatChemical Fume Hood
Cleaning Glassware Chemical Splash GogglesHeavy-duty gloves over nitrile glovesChemical-resistant ApronWell-ventilated area
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty gloves over nitrile glovesChemical-resistant Apron or SuitAppropriate respirator (based on spill size and nature)

Operational Plan: Donning, Doffing, and Disposal

The proper sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove the outer pair of gloves first, turning them inside out.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Eye and Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling 6-Methoxybenzo[c][1]oxaborol-1(3H)-ol should be considered contaminated waste.

  • Gloves, wipes, and other solid waste: Place in a designated, sealed hazardous waste container.

  • Contaminated Lab Coats: If disposable, treat as hazardous waste. If reusable, place in a designated, sealed bag for professional laundering.

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container according to your institution's guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

Conclusion

The safe handling of 6-Methoxybenzo[c][1]oxaborol-1(3H)-ol is predicated on a thorough understanding of the potential risks and the diligent application of appropriate personal protective equipment. By integrating these practices into your daily laboratory workflow, you foster a culture of safety that protects not only yourself but also your colleagues and the environment. This guide serves as a foundational document; always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before beginning work.

References

  • Chemsrc. (2024, September 4). CAS#:1196473-38-7 | 6-(3-methoxyphenoxy)benzo[c][1]oxaborol-1(3H)-ol. Retrieved from

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 31). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1196473-38-7|6-(3-Methoxyphenoxy)benzo[c][1]oxaborol-1(3H)-ol. Retrieved from

  • ECHEMI. (n.d.). 117098-94-9, 6-aMinobenzo[c][1]oxaborol-1(3H)-ol Formula. Retrieved from

  • University of Chicago. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • ChemScene. (n.d.). 5735-41-1 | Benzo[c][1]oxaborol-1(3H)-ol. Retrieved from

  • ACS Publications. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews.
  • ResearchGate. (2025, August 6). Benzoxaboroles – Old compounds with new applications | Request PDF.
  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol.
  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • PubMed. (2018, May 11). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • AkzoNobel. (2017, July 13). intercryl 525 base deep - SAFETY DATA SHEET.
  • Elsevier. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1.
  • BLDpharm. (n.d.). 1266121-73-6|3-Methyl-6-nitrobenzo[c][1]oxaborol-1(3H)-ol. Retrieved from

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